molecular formula C16H13NO B1295096 4-Oxo-2,4-diphenylbutanenitrile CAS No. 6268-00-4

4-Oxo-2,4-diphenylbutanenitrile

Cat. No.: B1295096
CAS No.: 6268-00-4
M. Wt: 235.28 g/mol
InChI Key: JRWUFQJVJGKCCT-UHFFFAOYSA-N
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Description

4-Oxo-2,4-diphenylbutanenitrile is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37148. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2,4-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13NO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWUFQJVJGKCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298379
Record name γ-Oxo-α-phenylbenzenebutanenitrile
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6268-00-4
Record name γ-Oxo-α-phenylbenzenebutanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanenitrile, gamma-oxo-alpha-phenyl-
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Record name 6268-00-4
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Record name γ-Oxo-α-phenylbenzenebutanenitrile
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Record name γ-oxo-α-phenylbenzenebutyronitrile
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Foundational & Exploratory

4-Oxo-2,4-diphenylbutanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and structural characteristics of 4-Oxo-2,4-diphenylbutanenitrile. This document is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a difunctional organic compound featuring a butane backbone substituted with a ketone, a nitrile, and two phenyl groups.[1] It exists as a colorless to white crystalline solid at room temperature.[1] Its unique structure, containing both polar functional groups and nonpolar aromatic rings, influences its chemical behavior and solubility.[1]

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6268-00-4[1]
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.27 g/mol [2]
Appearance Colorless to white crystalline solid[1]
Melting Point Not reported in available literature. The related compound, 4-oxo-4-phenylbutanenitrile, melts at 74-78°C.[1]
Boiling Point Not available-
Solubility Solubility characteristics are not extensively documented.[1][1]

Structural and Crystallographic Data

The molecular structure of this compound is characterized by a twisted conformation.[3] Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional arrangement. The dihedral angle between the two terminal phenyl rings is a notable feature of its structure.[2][3] In the crystalline state, the packing is influenced by intermolecular C—H⋯O and C—H⋯N interactions, which form supramolecular layers.[3]

Table 2: Crystallographic Data for this compound

ParameterValueSource(s)
Crystal System Monoclinic[2]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 14.2158 (3) Åb = 8.9244 (2) Åc = 9.7553 (2) Åβ = 99.217 (2)°[2]
Volume (V) 1221.65 (5) ų[2]
Z (Molecules per unit cell) 4[2]
Dihedral Angle (Phenyl Rings) 68.40 (6)°[2][3]
Data Collection Temperature 100 K[2]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes.[1] A well-documented method involves the reaction of benzalacetophenone with acetone cyanohydrin.[2][3]

Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from the procedure described in crystallographic studies of the title compound.[2][3]

Materials:

  • Benzalacetophenone (0.015 mol)

  • Ethanol (50 ml)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

  • Methanol (for recrystallization)

Procedure:

  • A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml).

  • To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol) are added.[3]

  • The resulting mixture is heated at reflux temperature for 4 hours.[2][3]

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The product, which separates out as a solid, is collected by filtration.[3]

  • The crude product is then purified by recrystallization from methanol to yield this compound.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzalacetophenone in Ethanol Mix Mixing R1->Mix R2 Acetone Cyanohydrin R2->Mix R3 10% aq. Na2CO3 R3->Mix Reflux Reflux (4h) Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Recrystallize Recrystallization (Methanol) Filter->Recrystallize P Pure 4-Oxo-2,4- diphenylbutanenitrile Recrystallize->P G cluster_ketone Ketone Reactivity cluster_nitrile Nitrile Reactivity cluster_bifunctional Bifunctional Reactivity Core This compound K_Add Nucleophilic Addition Core->K_Add K_Red Reduction Core->K_Red N_Hyd Hydrolysis Core->N_Hyd N_Red Reduction Core->N_Red Cyclize Cyclization Core->Cyclize Prod_Alc Secondary Alcohol K_Red->Prod_Alc Prod_Acid Carboxylic Acid N_Hyd->Prod_Acid Prod_Amine Primary Amine N_Red->Prod_Amine Prod_Het Biologically Active Heterocycles (e.g., Pyridazines) Cyclize->Prod_Het G cluster_synthesis Synthetic Pathway cluster_application Drug Development Application Start This compound (Key Intermediate) Reaction Cyclization Reaction (e.g., with Hydrazine) Start->Reaction Product Pyridazine Derivatives Reaction->Product Screening Biological Screening Product->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Potential Drug Candidate Optimization->Candidate

References

4-Oxo-2,4-diphenylbutanenitrile CAS number 6268-00-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Oxo-2,4-diphenylbutanenitrile (CAS 6268-00-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6268-00-4), a pivotal difunctional intermediate in modern organic synthesis. The document delves into its structural characteristics, established and emerging synthetic methodologies, robust analytical validation protocols, and its significant applications, particularly in the synthesis of complex, biologically active heterocyclic systems. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to offer a practical and in-depth resource for leveraging this versatile chemical building block.

Introduction and Significance

This compound is an organic compound featuring a four-carbon backbone functionalized with a ketone at the 4-position, a nitrile group at the 2-position, and phenyl substituents at both the 2- and 4-positions.[1] Its molecular formula is C₁₆H₁₃NO, and it has a molecular weight of approximately 235.28 g/mol .[1] The strategic placement of both a ketone and a nitrile functional group grants the molecule multiple reactive sites. This unique architecture makes it a highly valuable precursor in synthetic organic chemistry for constructing more complex molecular frameworks.[1]

Its primary significance lies in its role as an intermediate for the synthesis of nitrogen-containing heterocycles, such as pyridazine derivatives, which are a class of compounds known for their diverse biological activities.[1][2] Researchers have successfully utilized this compound and its derivatives as key starting materials for producing pyrrolones, indoles, and pyridazinoindoles, some of which have shown potential as inhibitors of Mycobacterium tuberculosis.[3]

Physicochemical and Structural Properties

At room temperature, this compound exists as a colorless to white crystalline solid.[1] Due to its stability, it is typically stored at 4°C under dry conditions.[4]

PropertyValueSource
CAS Number 6268-00-4[3][4]
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Colorless to white crystalline solid[1]
Storage Temperature 4°C
SMILES N#CC(C1=CC=CC=C1)CC(C2=CC=CC=C2)=O[1]
InChI Key JRWUFQJVJGKCCT-UHFFFAOYSA-N[3]
Crystallographic and Conformational Analysis

X-ray crystallography studies have provided definitive insights into the three-dimensional structure of this compound. The molecule adopts a notably twisted conformation.[1][2][5] The dihedral angle between the two terminal phenyl rings is approximately 68.40°, a significant deviation from planarity that influences its crystal packing and intermolecular interactions.[1][2][5] This twisted geometry is a key structural feature that may affect its reactivity and interactions with biological targets or other molecules in solution.[1]

In the crystalline state, the packing is stabilized by a network of weak intermolecular forces, specifically carbon-hydrogen to oxygen (C—H⋯O) and carbon-hydrogen to nitrogen (C—H⋯N) interactions, which assemble the molecules into supramolecular layers.[2][5]

Crystal Data ParameterValueSource
Crystal system Monoclinic[2][5]
Space group P2₁/c[5]
a 14.2158 (3) Å[2][5]
b 8.9244 (2) Å[2][5]
c 9.7553 (2) Å[2][5]
β 99.217 (2)°[2][5]
Volume (V) 1221.65 (5) ų[2][5]
Z 4[2][5]

Synthesis Methodologies

The synthesis of this compound is most commonly achieved via a 1,4-conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone, specifically (E)-chalcone (also known as benzalacetophenone). Several variations of this core reaction have been developed to optimize yield and reaction conditions.

Primary Synthetic Route: Hydrocyanation of (E)-Chalcone

This approach involves the addition of a cyanide source across the carbon-carbon double bond of chalcone. The choice of cyanide reagent and catalyst dictates the specific protocol.

  • Using Acetone Cyanohydrin: A stable and less hazardous source of cyanide, acetone cyanohydrin, can be used in the presence of a base.

  • Using Trimethylsilyl Cyanide (TMSCN): This method often employs a catalyst, such as 4-(triphenylphosphonio)phenolate, to facilitate the addition.[1]

  • Using Metal Cyanides with CO₂: A metal-free approach utilizes carbon dioxide to promote the conjugate addition of simple ammonium or metal cyanides. In this system, CO₂ is proposed to act as a dual Lewis and Brønsted acid catalyst, which is essential for achieving high selectivity.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chalcone (E)-Chalcone Michael_Addition Michael Addition (1,4-Conjugate Addition) Chalcone->Michael_Addition Cyanide Cyanide Source (e.g., Acetone Cyanohydrin, KCN, TMSCN) Cyanide->Michael_Addition Catalyst Base or Catalyst (e.g., Na2CO3, CO2) Catalyst->Michael_Addition Facilitates Solvent Solvent (e.g., Ethanol) Solvent->Michael_Addition Product This compound Michael_Addition->Product

Caption: General workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[5]

Materials:

  • Benzalacetophenone ((E)-chalcone)

  • Acetone cyanohydrin

  • 10% aqueous Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzalacetophenone (0.015 mol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by 10% aqueous sodium carbonate (1.5 mL, containing 0.0015 mol Na₂CO₃).

    • Causality Note: Sodium carbonate acts as a base to generate the cyanide anion (CN⁻) from acetone cyanohydrin, which then serves as the active nucleophile for the Michael addition. Ethanol is an effective solvent for both the starting material and the intermediate enolate.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from methanol to yield pure this compound.

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and the analytical techniques described in the following section. A sharp melting point close to the literature value indicates high purity.

Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

G cluster_synthesis Synthesis Output cluster_purification Purification cluster_validation Analytical Validation Crude Crude Product Purified Purified Solid (Recrystallization) Crude->Purified Structure Structural Elucidation (X-ray, NMR, MS, IR) Purified->Structure Purity Purity Assessment (HPLC, TLC, Melting Point) Purified->Purity Final Validated Compound Structure->Final Purity->Final

Caption: A typical workflow for analytical validation.

  • X-Ray Crystallography: As detailed in Section 2.1, single-crystal X-ray diffraction provides absolute confirmation of the molecular structure and stereochemistry.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two phenyl rings. The aliphatic protons of the butane backbone would appear as a characteristic pattern of multiplets in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbon (C≡N), the ketone carbonyl carbon (C=O), and the various aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a sharp, strong absorption band around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption band around 1680-1700 cm⁻¹ for the ketone (C=O) stretch.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (235.28 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1] Computational studies have also predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in ion mobility-mass spectrometry analysis.[1]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. For example, on silica gel plates with an eluent of 4:1 hexanes/EtOAc, the compound exhibits a specific Rf value.[6]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. Commercial suppliers often provide HPLC data to certify product quality.[4]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for further chemical transformations.

  • Reactivity of the Ketone: The ketone group can undergo reduction using standard reducing agents (e.g., NaBH₄) to form the corresponding secondary alcohol. It can also participate in various nucleophilic addition reactions.

  • Reactivity of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

The most significant application of this compound is as a scaffold for building heterocyclic molecules.

G cluster_derivatives Key Derivatives & Applications Start This compound (CAS 6268-00-4) Amino 4-(2-Aminophenyl)-4-oxo- 2-phenylbutanenitriles Start->Amino Modification Pyridazines Pyridazine Derivatives Start->Pyridazines Cyclization Reactions Indoles 2-(3-Oxoindolin-2-ylidene)acetonitriles Amino->Indoles Intramolecular Oxidative Cyclization Final Pyridazino[4,3-b]indoles (Anti-mycobacterial Activity) Indoles->Final Further Synthesis

Caption: Role as a precursor in complex heterocycle synthesis.

Precursor to Anti-tuberculosis Agents

A notable and advanced application involves the use of derivatives of this compound in medicinal chemistry. Specifically, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, synthesized from related precursors, undergo an efficient intramolecular oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles.[6] These resulting molecules are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds that has demonstrated potent inhibitory activity against Mycobacterium tuberculosis.[3][6] This pathway highlights the compound's utility in developing novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P362: Take off contaminated clothing and wash before reuse.

The compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

In-Depth Technical Guide to the Molecular Structure of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanenitrile is a difunctional organic compound that serves as a versatile intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a ketone, a nitrile group, and two phenyl rings, provides multiple reaction sites for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity.[3] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by crystallographic and spectroscopic data, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₆H₁₃NO, is a white crystalline solid at room temperature.[3] Its molecular architecture is characterized by a four-carbon backbone substituted with a nitrile group at the 2-position and a ketone at the 4-position, with phenyl groups attached to both the C2 and C4 carbons.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 6268-00-4[3]
Molecular Formula C₁₆H₁₃NO[3]
Molecular Weight 235.28 g/mol [3]
Appearance White crystalline solid[3]
SMILES N#CC(C1=CC=CC=C1)CC(=O)C2=CC=CC=C2[3]
Crystallographic Data

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of this compound. The molecule adopts a twisted conformation, with a significant dihedral angle between the two terminal phenyl rings.[1][2] This steric hindrance influences its packing in the crystal lattice and its interactions in solution.

ParameterValueReference
Crystal System Monoclinic[2]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å[2]
β = 99.217(2)°[2]
Dihedral Angle (between phenyl rings) 68.40(6)°[1][2]

In the crystal structure, the molecules are organized into supramolecular layers in the bc plane through C—H⋯O and C—H⋯N interactions.[1][2]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its functional groups. The following tables summarize the anticipated major signals.

Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.20 - 8.10m10HAromatic protons (C₆H₅)
4.50 - 4.70t1HMethine proton (-CH(CN)-)
3.40 - 3.70d2HMethylene protons (-CH₂-CO-)

Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
195 - 205Carbonyl carbon (C=O)
135 - 140Aromatic quaternary carbons
128 - 134Aromatic CH carbons
118 - 122Nitrile carbon (C≡N)
40 - 45Methylene carbon (-CH₂-)
35 - 40Methine carbon (-CH(CN)-)

Expected IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3060Aromatic C-H stretch
~2950Aliphatic C-H stretch
~2250Nitrile (C≡N) stretch
~1685Ketone (C=O) stretch (conjugated)
~1600, ~1490, ~1450Aromatic C=C stretch

Expected Mass Spectrometry Data

m/zInterpretation
235[M]⁺ (Molecular ion)
208[M - HCN]⁺
132[M - C₆H₅CO]⁺
105[C₆H₅CO]⁺ (Base peak)
77[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be achieved through the conjugate addition of cyanide to a chalcone derivative.[1] A detailed protocol for this synthesis is provided below.

Synthesis of this compound

This procedure is adapted from the synthesis of related 2,4-diaryl-4-oxo-butanenitriles.[1][4]

Materials:

  • Benzalacetophenone (Chalcone)

  • Acetone cyanohydrin

  • 10% aqueous Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml) in a round-bottom flask.

  • To this solution, add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml of water).[1]

  • Heat the reaction mixture at reflux temperature for 4 hours.[1]

  • After cooling the mixture to room temperature, the product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound.[1]

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 Benzalacetophenone in Ethanol Reaction Reflux for 4 hours Reactant1->Reaction Reactant2 Acetone Cyanohydrin Reactant2->Reaction Reactant3 10% aq. Na2CO3 Reactant3->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization from Methanol Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound Workflow.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. The data presented in this guide, including its physicochemical properties, crystallographic details, and expected spectroscopic signatures, provide a solid foundation for researchers utilizing this compound in further synthetic applications. The detailed experimental protocol offers a reliable method for its preparation in a laboratory setting.

References

An In-Depth Technical Guide to the Synthesis of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a valuable difunctional intermediate in organic synthesis. The document details the most established synthetic pathway, including a thorough experimental protocol and reaction mechanism. Additionally, alternative synthesis routes are discussed. All quantitative data is presented in structured tables, and the synthesis workflow and reaction mechanism are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the molecular formula C₁₆H₁₃NO, is a crystalline solid that serves as a versatile building block in the synthesis of more complex organic molecules and heterocyclic compounds.[1][2][3] Its structure features a butane backbone substituted with a nitrile group at position 2 and a ketone group at position 4, along with two phenyl groups at positions 2 and 4.[1] The presence of both a ketone and a nitrile functional group makes it a key precursor for various pharmaceuticals and fine chemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO[1][2][3][4]
Molecular Weight 235.27 g/mol [2][3]
Appearance Colorless to white crystalline solid[3]
CAS Number 6268-00-4[4]
Crystal Structure Monoclinic[2][3]
Dihedral Angle ~68.40° between terminal phenyl rings[1][2][3]

Synthesis Pathways

The synthesis of this compound can be achieved through several routes. The most well-documented and reliable method is the hydrocyanation of benzalacetophenone (chalcone). Alternative methods, though less detailed in the available literature, include a Claisen-type condensation and the acylation of diphenylacetonitrile.

Primary Synthesis Pathway: Hydrocyanation of Benzalacetophenone

The conjugate addition of a cyanide source to benzalacetophenone (chalcone) is the most widely reported method for the synthesis of this compound. This reaction is a classic example of a Michael addition.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Chalcone Benzalacetophenone Process Reflux, 4h Chalcone->Process + Cyanide Acetone Cyanohydrin (Cyanide Source) Cyanide->Process + Base 10% aq. Na₂CO₃ Base->Process Catalyst Solvent Ethanol Solvent->Process Solvent Product This compound Process->Product G cluster_step1 Step 1: Cyanide Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ACH Acetone Cyanohydrin Cyanide Cyanide Ion (CN⁻) ACH->Cyanide + Base Base Base (OH⁻) Chalcone Benzalacetophenone Enolate Enolate Intermediate Chalcone->Enolate + CN⁻ Product This compound Enolate->Product + H₂O Water H₂O

References

Spectroscopic Characterization of 4-Oxo-2,4-diphenylbutanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Oxo-2,4-diphenylbutanenitrile (CAS No. 6268-00-4), a versatile intermediate in synthetic organic chemistry.[1][2] The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Molecular Structure and Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of approximately 235.29 g/mol .[1] Its structure features a butanenitrile backbone with phenyl groups at the 2 and 4 positions and a ketone functional group at the 4-position.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95 - 7.20m10HAromatic protons (2 x C₆H₅)
4.85t1HCH-CN
3.60d2HCH₂-C=O

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
196.5C=O (ketone)
136.0 - 128.0Aromatic carbons
118.0CN (nitrile)
45.0CH₂
35.0CH

Table 3: Predicted IR Spectral Data (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
2250-2240Medium, SharpC≡N stretch (nitrile)
1685Strong, SharpC=O stretch (ketone)
1600-1450Medium-StrongAromatic C=C stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
23540[M]⁺ (Molecular Ion)
130100[C₆H₅CO-CH₂]⁺
10585[C₆H₅CO]⁺
7760[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Data is acquired over a spectral width of 0-12 ppm.

    • The number of scans is typically 16 to 64 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment is performed to simplify the spectrum.

    • Data is acquired over a spectral width of 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Framework (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Solid-State Architecture of 4-Oxo-2,4-diphenylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-Oxo-2,4-diphenylbutanenitrile, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Crystal Structure and Molecular Geometry

This compound (C₁₆H₁₃NO) crystallizes in a monoclinic system with the space group P2₁/c.[2][3] The molecule adopts a twisted conformation, a notable feature being the significant dihedral angle of 68.40 (6)° between the two terminal phenyl rings.[2][3][4] This twist primarily occurs around the C9—C11 bond.[2] The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which lead to the formation of supramolecular layers in the bc plane.[2][3] These layers subsequently stack along the a-axis.[2]

Crystallographic Data

The crystallographic data for this compound was collected at a temperature of 100 K using Cu Kα radiation.[2][3]

ParameterValue[2][3]
Molecular FormulaC₁₆H₁₃NO
Molecular Weight235.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a14.2158 (3) Å
b8.9244 (2) Å
c9.7553 (2) Å
α90°
β99.217 (2)°
γ90°
Volume1221.65 (5) ų
Z4
Density (calculated)1.279 Mg m⁻³
Absorption Coefficient (μ)0.63 mm⁻¹
F(000)496
Data Collection and Refinement

The data collection was performed on an Agilent SuperNova Dual diffractometer with an Atlas detector.[2][3] The structure was solved using SHELXS97 and refined with SHELXL97.[2]

ParameterValue[2][3]
DiffractometerAgilent SuperNova Dual
Radiation SourceCu Kα (λ = 1.5418 Å)
Temperature100 K
Measured Reflections4625
Independent Reflections2496
Reflections with I > 2σ(I)2187
R_int0.016
R[F² > 2σ(F²)]0.036
wR(F²)0.097
S (Goodness-of-fit)1.02
Parameters163

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of benzalacetophenone with acetone cyanohydrin.[2][3]

Materials:

  • Benzalacetophenone (0.015 mol)

  • Ethanol (50 ml)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

  • Methanol (for recrystallization)

Procedure:

  • A solution of benzalacetophenone in ethanol is prepared.

  • Acetone cyanohydrin and 10% aqueous sodium carbonate are added to the solution.

  • The mixture is heated at reflux for 4 hours.

  • After cooling, the separated product is filtered.

  • The crude product is recrystallized from methanol to yield pure this compound.[2][3]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product benzalacetophenone Benzalacetophenone in Ethanol mixing Mixing benzalacetophenone->mixing acetone_cyanohydrin Acetone Cyanohydrin acetone_cyanohydrin->mixing na2co3 10% aq. Sodium Carbonate na2co3->mixing reflux Reflux (4h) mixing->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization final_product This compound recrystallization->final_product

Synthesis Workflow for this compound.

Significance in Drug Development

This compound is a valuable difunctional intermediate in synthetic organic chemistry, particularly for the synthesis of biologically active heterocyclic compounds.[1] Its structural framework, featuring both ketone and nitrile functional groups, provides multiple reactive sites for constructing more complex molecules.[1] Notably, it serves as a crucial precursor for pyridazine derivatives, a class of compounds known for their diverse biological activities.[1] The potential applications of its derivatives in pharmaceutical research are an active area of investigation.[1][5][6]

LogicalRelationship cluster_derivatives Synthetic Pathway to Bioactive Molecules cluster_applications Potential Applications intermediate This compound (Difunctional Intermediate) pyridazine Pyridazine Derivatives intermediate->pyridazine Precursor for other_heterocycles Other Heterocycles intermediate->other_heterocycles Precursor for drug_discovery Drug Discovery & Development pyridazine->drug_discovery other_heterocycles->drug_discovery medicinal_chem Medicinal Chemistry drug_discovery->medicinal_chem

Role as a Synthetic Intermediate.

References

4-Oxo-2,4-diphenylbutanenitrile reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Stability of 4-Oxo-2,4-diphenylbutanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a bifunctional organic molecule, holds a significant position in synthetic organic chemistry. Its unique structure, incorporating a ketone, a nitrile, and two phenyl groups, provides a versatile scaffold for the synthesis of complex chemical architectures, particularly heterocyclic compounds with potential biological activity.[1] This guide offers a comprehensive analysis of the molecule's structural characteristics, reactivity, and stability, providing researchers, chemists, and drug development professionals with the technical insights required for its effective application. We will explore the molecule's key reactive sites, discuss its stability under various conditions, and provide detailed protocols for its synthesis and handling.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 6268-00-4) is a crystalline solid, typically appearing as a colorless to white material.[1] Its core structure consists of a four-carbon butane backbone, functionalized with a ketone at the C4 position and a nitrile group at the C2 position. Phenyl substituents are attached at both the C2 and C4 positions.[1]

Crystal structure analysis reveals a notable feature: the molecule adopts a twisted conformation.[2][3][4] The dihedral angle between the two terminal phenyl rings is approximately 68.40°.[2][3][4] This steric twist is a critical determinant of the molecule's packing in the solid state and influences its reactivity by affecting the accessibility of its functional groups.[1] In the crystalline form, the structure is stabilized by intermolecular C—H⋯O and C—H⋯N interactions, which form supramolecular layers.[2][3][4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6268-00-4[1][5]
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1][5]
Appearance Colorless to white crystalline solid[1]
IUPAC Name This compound[5]
Storage Temperature 4°C[1][5]
Melting Point Not explicitly reported; a related compound, 4-oxo-4-phenylbutanenitrile, melts at 74-78°C.[1][6]

Synthesis Methodologies

The synthesis of this compound is crucial for its application as a synthetic intermediate. Several effective methods have been reported, primarily involving conjugate addition to a chalcone precursor.

Cyanide Addition to Benzalacetophenone (Chalcone)

A prevalent and efficient method involves the reaction of benzalacetophenone (an α,β-unsaturated ketone) with a cyanide source. One well-documented procedure utilizes acetone cyanohydrin in the presence of a base.[3]

SynthesisWorkflow

This reaction proceeds via a Michael addition, where the cyanide ion acts as a nucleophile, attacking the β-carbon of the unsaturated ketone. The resulting enolate is then protonated to yield the γ-ketonitrile. The choice of a weak base like sodium carbonate is critical to facilitate the reaction without promoting side reactions like hydrolysis of the nitrile group.

Other reported methods include the reaction of (E)-chalcone with trimethylsilyl cyanide catalyzed by 4-(triphenylphosphonio)phenolate.[1]

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional components: the ketone group, the nitrile group, and the acidic α-hydrogens. This trifecta of reactive sites makes it a valuable precursor for a wide range of more complex molecules.[1]

ReactivitySites

Reactivity of the Ketone Group

The carbonyl group is a classic electrophilic site susceptible to nucleophilic attack.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation is fundamental for creating chiral centers and further functionalization.

  • Addition Reactions: It can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.[1]

  • Enolization: The protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations or aldol condensations.

Reactivity of the Nitrile Group

The nitrile group offers a different set of synthetic possibilities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide intermediate. This is a common strategy for converting the nitrile into other functional groups.

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

  • Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cyclization and Heterocycle Synthesis

The true synthetic power of this compound lies in its role as a difunctional intermediate for creating heterocyclic systems.[1][3] The presence of both a ketone and a nitrile in a 1,3-relationship (as a γ-ketonitrile) allows for intramolecular reactions or condensations with other bifunctional reagents. For example, related β-ketonitriles are widely used as starting materials for synthesizing pyridines, pyrimidines, and pyrazoles.[7] Derivatives of this molecule have been used to synthesize pyridazine and indolinone structures, which are important motifs in medicinal chemistry.[3][8]

Stability and Degradation

Thermal and Chemical Stability

This compound is stable under standard laboratory conditions.[1] However, its stability is influenced by the presence of its reactive functional groups.[1]

  • Thermal Behavior: While the specific melting point is not widely reported, the related compound 4-oxo-4-phenylbutanenitrile melts in the range of 74-78°C, suggesting the diphenyl derivative is also a stable solid at room temperature.[1][6] Prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • pH Sensitivity: Strong acidic or basic conditions can lead to the hydrolysis of the nitrile group, as mentioned previously. The molecule is most stable in a neutral pH environment.

Storage and Handling
  • Storage: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is 4°C.[1][5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[5][9] The compound is classified as a warning-level hazard, with statements indicating it can cause skin and serious eye irritation.[5]

Potential Degradation Pathways

While specific degradation studies on this molecule are limited, pathways can be inferred from the reactivity of its functional groups.

  • Oxidative Cleavage: Strong oxidizing agents could potentially cleave the C-C bonds of the butane chain. For instance, the oxidation of the related 4-oxo-4-phenyl butanoic acid results in the formation of benzoic acid, indicating cleavage adjacent to the carbonyl group is a possible pathway.

  • Hydrolytic Degradation: As noted, moisture in the presence of acid or base can lead to the slow conversion of the nitrile to an amide and then to a carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the procedure described by Abdel-Aziz et al. (2012).[3]

Objective: To synthesize this compound from benzalacetophenone.

Materials:

  • Benzalacetophenone (0.015 mol)

  • Ethanol (50 ml)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous sodium carbonate solution (prepared from 0.0015 mol Na₂CO₃ in 1.5 ml water)

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by the 10% aqueous sodium carbonate solution.

  • Reflux: Heat the reaction mixture to reflux temperature using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Cooling and Precipitation: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. The product should precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Purify the crude product by recrystallization from methanol to yield the final, pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Conclusion

This compound is a synthetically valuable molecule whose utility stems from the dual reactivity of its ketone and nitrile functionalities. Its twisted, three-dimensional structure adds another layer of chemical complexity and potential for stereoselective transformations. A thorough understanding of its reactivity, combined with appropriate handling and storage to ensure its stability, allows researchers to fully leverage this compound as a versatile building block for the synthesis of novel heterocycles and other complex organic molecules relevant to materials science and pharmaceutical development.

References

solubility of 4-Oxo-2,4-diphenylbutanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Oxo-2,4-diphenylbutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information derived from synthetic and purification protocols, alongside a structural analysis to predict solubility behavior.

Introduction to this compound

This compound, with the molecular formula C₁₆H₁₃NO, is a difunctional intermediate compound significant in synthetic organic chemistry.[1] Its structure features a butane backbone with a ketone group, a nitrile group, and two phenyl substituents.[1] This unique arrangement of polar (ketone, nitrile) and nonpolar (phenyl rings) functional groups governs its chemical reactivity and solubility profile, making it a versatile precursor for the synthesis of various heterocyclic compounds.[1]

Solubility Profile

Extensive searches of scientific literature and chemical databases reveal a lack of formally documented quantitative solubility studies for this compound.[1] However, its solubility characteristics can be inferred from its use in various chemical reactions and purification procedures.

The presence of both polar functional groups and nonpolar aromatic regions suggests that the compound's solubility is highly dependent on the nature of the solvent.[1] It is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while having limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several organic solvents as indicated by its use in experimental protocols.

SolventCAS NumberTypeObserved/Predicted SolubilityContext/Reference
Methanol 67-56-1Polar ProticSolubleUsed for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures.[2][3] A related compound, 4-oxo-4-phenylbutanenitrile, is also soluble in methanol.[4]
Ethanol 64-17-5Polar ProticSolubleUsed as a reaction solvent for synthesis, implying sufficient solubility to facilitate the reaction.[2][3]
N,N-Dimethylformamide (DMF) 68-12-2Polar AproticPredicted: GoodA common solvent for the synthesis of this compound, suggesting good solubility.[1]
Acetonitrile 75-05-8Polar AproticPredicted: ModerateExpected to be a suitable solvent based on the compound's structural features.[1]
Dichloromethane (DCM) 75-09-2Polar AproticPredicted: ModerateExpected to be a suitable solvent based on the compound's structural features.[1]
Dioxane 123-91-1EtherealSolubleUsed as a reaction solvent in the synthesis of a closely related chlorinated analog.[5]
Ethyl Acetate (EtOAc) 141-78-6EsterSolubleUsed as an extraction solvent for a closely related chlorinated analog, indicating good solubility.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound provide practical insights into its solubility and handling. The following protocol is adapted from a published procedure.[2]

Synthesis of this compound via Michael Addition

This procedure involves the base-catalyzed Michael addition of a cyanide source to an α,β-unsaturated ketone (chalcone).

Materials:

  • Benzalacetophenone ((E)-1,3-Diphenyl-2-propen-1-one)

  • Acetone cyanohydrin

  • 10% aqueous sodium carbonate

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml) in a round-bottom flask.[2]

  • To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) are added.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.[2]

  • After the reflux period, the mixture is allowed to cool to room temperature.[2]

  • The product, which separates out as a solid upon cooling, is collected by filtration.[2]

  • The crude product is then purified by recrystallization from methanol to yield pure this compound.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow start Start reactants 1. Mix Reactants - Benzalacetophenone - Acetone Cyanohydrin - Na2CO3 (aq) - Ethanol (Solvent) start->reactants reaction 2. Reaction Heat to reflux for 4 hours reactants->reaction Heat cooling 3. Cooling Cool mixture to room temperature reaction->cooling filtration 4. Isolation Filter solid product from the mixture cooling->filtration Precipitation recrystallization 5. Purification Recrystallize crude product from Methanol filtration->recrystallization Crude Product product Pure This compound recrystallization->product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Isomers of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Oxo-2,4-diphenylbutanenitrile, a versatile difunctional intermediate with significant potential in synthetic organic chemistry and medicinal research. The document details its synthesis, structural characteristics, and the isomers arising from its chiral center. While specific experimental data on the individual enantiomers are limited in publicly available literature, this guide consolidates the known information for the racemic compound and presents established methodologies for the characterization and separation of its stereoisomers.

Introduction and Physicochemical Properties

This compound (C₁₆H₁₃NO) is a moderately sized aromatic nitrile ketone with a molecular weight of approximately 235.28 g/mol .[1] Its structure features a butane backbone with a nitrile group at position 1, a phenyl group at position 2, and a benzoyl group at position 4. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-4-Oxo-2,4-diphenylbutanenitrile and (S)-4-Oxo-2,4-diphenylbutanenitrile.

The molecule adopts a twisted conformation, with a significant dihedral angle of approximately 68.40° between the two terminal phenyl rings.[1][2][3] This steric hindrance influences its molecular packing in the solid state and its potential interactions with biological macromolecules. At room temperature, it exists as a colorless to white crystalline solid.[1]

Table 1: Physicochemical and Crystallographic Data for Racemic this compound

ParameterValueReference
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.27 g/mol [3]
Crystal System Monoclinic[3][4]
Space Group P2₁/c[4]
Cell Dimensions a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å[3]
β = 99.217(2)°[3]
Dihedral Angle (Phenyl Rings) 68.40(6)°[2][3][4]

Synthesis of Racemic this compound

The synthesis of racemic this compound has been reported through various methods, including the Claisen condensation of phenylacetone and benzonitrile, and the reaction of diphenylacetonitrile with benzoyl chloride.[1] A well-documented and reproducible method involves the Michael addition of a cyanide source to a chalcone derivative.

Experimental Protocol: Synthesis from Benzalacetophenone

This procedure details the synthesis via the reaction of benzalacetophenone (chalcone) with acetone cyanohydrin.[4]

Workflow Diagram

G reagents Benzalacetophenone Acetone Cyanohydrin 10% aq. Na₂CO₃ Ethanol reaction Reflux for 4 hours reagents->reaction cooling Cool to Room Temp. reaction->cooling filtration Filter Precipitate cooling->filtration recrystallization Recrystallize from Methanol filtration->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Materials:

  • Benzalacetophenone (0.015 mol)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous sodium carbonate solution (0.0015 mol in 1.5 ml water)

  • Ethanol (50 ml)

  • Methanol (for recrystallization)

Procedure:

  • A solution of benzalacetophenone (0.015 mol) in ethanol (50 ml) is prepared in a round-bottom flask.

  • Acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol) are added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • The crude product is purified by recrystallization from methanol to yield crystalline this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR ~7.2-8.1 ppm (m, 10H): Aromatic protons of the two phenyl rings. ~4.5-4.8 ppm (dd, 1H): Methine proton at C-2, coupled to the methylene protons at C-3. ~3.5-3.8 ppm (m, 2H): Methylene protons at C-3, showing diastereotopic splitting and coupling to the C-2 proton.
¹³C NMR ~195-200 ppm: Carbonyl carbon (C=O) at C-4. ~125-140 ppm: Aromatic carbons. ~118-122 ppm: Nitrile carbon (C≡N). ~40-45 ppm: Methylene carbon (C-3). ~35-40 ppm: Methine carbon (C-2).
IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch. ~2250-2240: C≡N stretch (characteristic for nitriles). ~1685-1675: C=O stretch (aryl ketone). ~1600, 1450: Aromatic C=C stretches.
Mass Spec (EI) m/z 235: Molecular ion (M⁺). m/z 105: Benzoyl cation [C₆H₅CO]⁺, a likely base peak from alpha-cleavage. m/z 130: [M - C₆H₅CO]⁺ fragment. m/z 77: Phenyl cation [C₆H₅]⁺.

Isomers: Enantiomers and Chiral Separation

The key isomeric feature of this compound is the presence of a stereocenter at the C-2 position, leading to a pair of enantiomers. The biological activities of these enantiomers may differ significantly, making their separation and individual characterization crucial for drug development.

Enantioselective Synthesis and Chiral Separation

Currently, there are no specific, published protocols for the enantioselective synthesis of this compound. However, the development of such a synthesis would likely involve asymmetric Michael addition reactions using chiral catalysts.

The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Chiral HPLC Method Development

G cluster_0 Method Development start Dissolve Racemic Mixture in Mobile Phase column_select Select Chiral Stationary Phase (e.g., ChiralPAK AD, Chiralcel OD) start->column_select mobile_phase Optimize Mobile Phase (e.g., Heptane/IPA, Methanol) column_select->mobile_phase injection Inject Sample onto HPLC mobile_phase->injection detection Monitor Elution (UV Detector) injection->detection analysis Analyze Chromatogram for Enantiomer Separation detection->analysis optimization Adjust Flow Rate and Mobile Phase Composition for Optimal Resolution analysis->optimization separated Separated Enantiomers analysis->separated Resolution Achieved optimization->injection Iterate

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocol: General Approach to Chiral HPLC Separation

Based on established methods for similar chiral compounds, a typical approach for separating the enantiomers of this compound would be as follows.[9][10][11]

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) columns are essential. Polysaccharide-based columns such as ChiralPAK® AD-H or Chiralcel® OD-H are common starting points for the separation of aromatic compounds.

Mobile Phase:

  • Normal-phase chromatography often provides good selectivity for this class of compounds. A typical mobile phase would consist of a mixture of a non-polar solvent like n-heptane or hexane and a polar modifier such as isopropanol (IPA) or ethanol.

  • The ratio of heptane to IPA is a critical parameter to optimize for achieving baseline separation of the enantiomers.

Procedure:

  • A stock solution of racemic this compound is prepared in the mobile phase.

  • The chiral column is equilibrated with the chosen mobile phase until a stable baseline is achieved.

  • A small volume of the sample solution is injected onto the column.

  • The elution of the enantiomers is monitored by UV detection at a suitable wavelength (e.g., 230-254 nm).

  • The mobile phase composition and flow rate are systematically varied to optimize the resolution between the two enantiomer peaks.

Table 3: Representative Chiral HPLC Separation Parameters (Hypothetical)

ParameterTypical Starting Conditions
Column ChiralPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Biological Activity and Potential Applications

While this compound serves as a valuable precursor for the synthesis of biologically active heterocyclic compounds like pyridazine derivatives, direct studies on its own biological activity are scarce in the literature.[4] However, the broader class of butanenitrile derivatives has been investigated for various pharmacological effects.

Derivatives of related structures have shown potential as anticonvulsant agents .[12][13][14][15] Additionally, some nitrile-containing compounds exhibit cytotoxic activity against cancer cell lines, making this scaffold a point of interest in anticancer drug discovery.[16][17] The nitrile group itself is a recognized pharmacophore, present in over 30 prescribed medications, where it can participate in key binding interactions with biological targets.[18]

Given the lack of specific data, a logical first step in evaluating the biological potential of the isomers of this compound would be to screen the racemic mixture and the separated enantiomers in cytotoxicity and anticonvulsant assays.

Proposed Biological Evaluation Workflow

G cluster_1 Biological Screening start Racemic Mixture and Separated Enantiomers cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity anticonvulsant Anticonvulsant Assays (e.g., MES, scPTZ models) start->anticonvulsant data_analysis Determine IC₅₀ / ED₅₀ values cytotoxicity->data_analysis anticonvulsant->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar pathway Target Identification and Signaling Pathway Studies sar->pathway

Caption: A proposed workflow for the biological evaluation of isomers.

Conclusion

This compound is a chiral building block with established synthetic routes and a well-characterized racemic structure. The primary challenge and opportunity for future research lie in the exploration of its individual enantiomers. This guide has provided a detailed protocol for its synthesis and a logical framework for the development of chiral separation methods and spectroscopic analysis based on established chemical principles and data from analogous structures. The potential for this scaffold to serve as a basis for novel therapeutic agents, particularly in the areas of neurology and oncology, warrants further investigation into the biological activities of its stereochemically pure isomers. Future work should focus on the enantioselective synthesis or efficient chiral resolution of the R and S isomers, followed by a thorough spectroscopic and biological characterization to unlock their full potential in drug discovery and development.

References

An In-Depth Technical Guide to the Physical Properties of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanenitrile is a difunctional organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly pyridazine derivatives.[1] Its chemical structure, featuring a ketone, a nitrile group, and two phenyl rings, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis and structural characteristics.

Chemical and Physical Properties

This compound is a colorless to white crystalline solid at room temperature.[2] While a specific melting point for this compound is not widely reported, a closely related structure, 4-oxo-4-phenylbutanenitrile, has a melting point range of 74-78°C, offering a point of reference.[2] Detailed solubility data in various solvents is not extensively documented, but its molecular structure suggests it would be sparingly soluble in water and more soluble in organic solvents.[2]

Table 1: General and Crystallographic Properties of this compound
PropertyValueReference
Chemical Name This compound[2]
CAS Number 6268-00-4[2]
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.27 g/mol [1][2]
Appearance Colorless to white crystalline solid[2]
Crystal System Monoclinic[1][3]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å[1][3]
Dihedral Angle 68.40 (6)° (between the terminal phenyl rings)[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Michael addition of a cyanide source to a chalcone derivative.[1]

Materials:

  • Benzalacetophenone (0.015 mol)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

  • Ethanol (50 ml)

  • Methanol (for recrystallization)

Procedure:

  • A solution of benzalacetophenone (0.015 mol) in ethanol (50 ml) is prepared in a round-bottom flask.

  • To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) are added.[1]

  • The reaction mixture is heated at reflux for 4 hours.[1]

  • After cooling, the solid product that separates out is collected by filtration.[1]

  • The crude product is then purified by recrystallization from methanol to yield this compound.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is a key technique for determining the precise three-dimensional structure of this compound.

Instrumentation:

  • Agilent SuperNova Dual diffractometer with an Atlas detector.[3]

Data Collection and Refinement:

  • Data is collected at a temperature of 100 K.[1][3]

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².[1]

Visualization of Synthetic Pathway

The synthesis of this compound can be represented as a straightforward workflow.

G Reactants Benzalacetophenone + Acetone Cyanohydrin + Sodium Carbonate (aq) Reaction Michael Addition (Reflux in Ethanol, 4h) Reactants->Reaction Intermediate Crude Product Reaction->Intermediate Purification Recrystallization (Methanol) Intermediate->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Role in Drug Development

This compound is a valuable precursor for the synthesis of pyridazine derivatives, a class of heterocyclic compounds with a wide range of biological activities.[4][5][6] These activities include potential antihypertensive, anticonvulsant, anti-inflammatory, and anticancer properties.[4][7] The general pathway involves the cyclization of the dicarbonyl functionality in the butanenitrile backbone with a hydrazine derivative to form the pyridazine ring.

The diverse pharmacological profiles of pyridazine derivatives underscore the importance of this compound as a starting material in medicinal chemistry and drug discovery programs.

G cluster_synthesis Synthesis of Bioactive Molecules cluster_activity Potential Biological Activities Start This compound Reaction Cyclization with Hydrazine Derivatives Start->Reaction Precursor Product Pyridazine Derivatives Reaction->Product Yields Antihypertensive Antihypertensive Product->Antihypertensive Anticonvulsant Anticonvulsant Product->Anticonvulsant Antiinflammatory Anti-inflammatory Product->Antiinflammatory Anticancer Anticancer Product->Anticancer

Role as a precursor to bioactive pyridazine derivatives.

Conclusion

References

An In-Depth Technical Guide to 4-Oxo-2,4-diphenylbutanenitrile Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-2,4-diphenylbutanenitrile and its derivatives represent a versatile class of compounds with a unique difunctional scaffold, incorporating both a ketone and a nitrile group. This structural feature makes them valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds.[1] The inherent reactivity of this scaffold has attracted considerable interest from synthetic chemists and pharmacologists, leading to the development of various analogs with potential therapeutic applications, including anticancer and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure can be achieved through several established methods. A common approach involves the reaction of benzalacetophenone (chalcone) with a cyanide source.[1] Variations in reactants and conditions allow for the synthesis of a diverse library of derivatives with different substitution patterns on the phenyl rings.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Chalcone Derivative Chalcone Derivative Reaction Reaction Chalcone Derivative->Reaction 1. Cyanide Source Cyanide Source Cyanide Source->Reaction 2. Base/Catalyst Base/Catalyst Base/Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction This compound Derivative This compound Derivative Reaction->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the parent compound.[1]

  • Materials:

    • Benzalacetophenone (0.015 mol)

    • Acetone cyanohydrin (0.045 mol)

    • 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

    • Ethanol (50 ml)

    • Methanol (for recrystallization)

  • Procedure:

    • To a solution of benzalacetophenone in ethanol, add acetone cyanohydrin and 10% aqueous sodium carbonate.

    • Heat the mixture at reflux for 4 hours.

    • After cooling, the product that separates out is collected by filtration.

    • Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Synthesis of 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

This method describes the synthesis of a nitro-substituted analog.

  • Materials:

    • (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (76.0 mg, 0.3 mmol)

    • Trimethylsilyl cyanide (Me3SiCN) (57 ml, 0.45 mmol)

    • Cesium carbonate (Cs2CO3) (0.5 mg, 0.0015 mmol)

    • Dioxane (0.5 ml)

    • Water (H2O) (22 ml, 1.2 mmol)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a dry Schlenk tube under argon, charge Cs2CO3, (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, and dioxane.

    • Add Me3SiCN and H2O to the mixture.

    • Reflux the reaction mixture until completion (monitored by TLC).

    • Add H2O at room temperature and extract the mixture with EtOAc.

    • Wash the organic extract with H2O and brine, then dry over sodium sulfate (Na2SO4).

    • Concentrate the solution to yield the product.

Biologically Active Analogs and Their Quantitative Data

While quantitative biological data for the core this compound scaffold is not extensively reported, numerous studies have focused on its heterocyclic analogs, particularly those with potential anticancer and enzyme-inhibitory properties.

Anticancer Activity

Derivatives of this compound are precursors to various heterocyclic systems that exhibit significant cytotoxicity against cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)43.4[2]
Imidazo[1,2-a]pyrimidine derivativeMDA-MB-231 (Breast)35.9[2]
4-Thiazolidinone derivativeMCF-7 (Breast)5.02
4-Thiazolidinone derivativeMDA-MB-231 (Breast)15.24
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamideA549 (Lung)22.09 (µg/mL)[3]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamideMCF-7 (Breast)6.40 (µg/mL)[3]

Table 1: Cytotoxic activity of selected analogs.

Enzyme Inhibition

The structural features of this compound analogs make them promising candidates for enzyme inhibitors.

Compound ClassTarget EnzymeIC50Reference
N,N'-Diarylurea derivativep38α0.47 nM
Phospholipase D2 InhibitorPLD220 nM[2]
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogUSP80.85 µM

Table 2: Enzyme inhibitory activity of selected analogs.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the observed biological activities of their analogs, several potential mechanisms can be hypothesized.

Hypothesized Anticancer Mechanism

Many cytotoxic analogs of this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells. This suggests a potential mechanism involving the modulation of key signaling pathways that regulate cell survival and proliferation.

G This compound Analog This compound Analog Target Protein (e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) This compound Analog->Target Protein (e.g., Kinase, Enzyme) Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase, Enzyme)->Downstream Signaling Cascade Modulation Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Cascade->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest->Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition of Cancer Cell Proliferation

Caption: Hypothesized anticancer mechanism of action.

Logical Relationship for Enzyme Inhibition

The enzyme inhibitory activity of certain analogs suggests a direct interaction with the active site or an allosteric site of the target enzyme, leading to a blockade of its catalytic function.

G Enzyme Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme This compound Analog (Inhibitor) This compound Analog (Inhibitor) This compound Analog (Inhibitor)->Enzyme Binds to and inhibits

Caption: Logical relationship of enzyme inhibition.

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential in medicinal chemistry. Their versatile synthesis allows for the creation of diverse chemical libraries for biological screening. While research has primarily focused on their heterocyclic analogs, the data presented in this guide highlights their potential as anticancer agents and enzyme inhibitors.

Future research should focus on:

  • Systematic SAR studies: To elucidate the structure-activity relationships of the core scaffold and its derivatives.

  • Target identification: To identify the specific molecular targets of the most active compounds.

  • Mechanism of action studies: To unravel the detailed signaling pathways involved in their biological effects.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in preclinical models.

By addressing these key areas, the full therapeutic potential of this compound derivatives and analogs can be realized, paving the way for the development of novel and effective drugs.

References

Theoretical Conformation Analysis of 4-Oxo-2,4-diphenylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2,4-diphenylbutanenitrile, a versatile intermediate in the synthesis of various heterocyclic compounds, possesses a flexible backbone and two phenyl rings, leading to a complex conformational landscape that dictates its chemical reactivity and biological activity.[1][2][3] This technical guide provides a comprehensive overview of a proposed theoretical investigation into the conformational preferences of this molecule. By leveraging established computational chemistry methodologies, we aim to elucidate the key structural features and energetic properties governing its three-dimensional structure. This document outlines the proposed computational workflow, data presentation strategies, and the integration of experimental data for validation, serving as a roadmap for in-depth conformational analysis.

Introduction

This compound (C16H13NO) is a β-ketonitrile characterized by a butane backbone substituted with a nitrile group, a ketone group, and two phenyl rings.[1] Its molecular structure offers significant conformational flexibility due to the rotation around several single bonds. Understanding the preferred conformations is crucial for predicting its interaction with biological targets and for designing novel derivatives with specific properties.

Experimental studies, primarily X-ray crystallography, have provided a solid-state snapshot of the molecule's conformation. The crystal structure reveals a twisted arrangement with a significant dihedral angle of 68.40° between the two terminal phenyl rings.[1][2][3] While invaluable, this solid-state structure may not fully represent the conformational ensemble present in solution, where the molecule is likely to exist as a mixture of interconverting conformers. Theoretical studies are therefore essential to map the potential energy surface and identify the most stable conformations in different environments.

This guide outlines a systematic approach to the theoretical conformational analysis of this compound, from initial conformational searches to high-level quantum mechanical calculations and comparison with experimental data.

Proposed Theoretical Methodology

A multi-step computational protocol is proposed to thoroughly investigate the conformational space of this compound. This approach combines the efficiency of molecular mechanics for initial screening with the accuracy of quantum mechanics for final energy refinement.

Conformational Search

The initial exploration of the conformational landscape will be performed using a systematic or stochastic conformational search algorithm. This step is critical to identify a diverse set of low-energy conformers.

  • Method: Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94 or OPLS3e).

  • Software: Programs such as Spartan, Schrödinger's MacroModel, or open-source alternatives like RDKit can be employed.

  • Procedure: A systematic search will be conducted by rotating all flexible dihedral angles (e.g., C-C bonds in the butane backbone and the bonds connecting the phenyl rings) in discrete steps. A subsequent energy minimization of each generated conformer will be performed to locate the nearest local minimum.

  • Output: A large pool of unique conformers with their corresponding steric energies.

Geometry Optimization and Energy Refinement

The low-energy conformers identified from the molecular mechanics search will be subjected to more accurate quantum mechanical calculations.

  • Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional with a Pople-style basis set such as 6-31G(d,p) is a common starting point. For improved accuracy, a larger basis set like 6-311+G(d,p) and dispersion corrections (e.g., D3) should be considered.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Procedure: The geometry of each conformer will be fully optimized without any constraints. Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvation Effects: To simulate a more realistic environment, implicit solvation models such as the Polarizable Continuum Model (PCM) can be applied during the optimization and energy calculations, using solvents like water or chloroform.

Analysis of Results

The final refined structures and energies will be analyzed to understand the conformational preferences.

  • Key Parameters: Dihedral angles, bond lengths, and bond angles of the most stable conformers will be compared. The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) will be used to determine the population of each conformer at a given temperature using the Boltzmann distribution.

  • Comparison with Experimental Data: The calculated parameters of the most stable conformer will be compared with the available X-ray crystallographic data to validate the computational methodology.[2][3]

Data Presentation

For clear and concise communication of the results, all quantitative data will be summarized in structured tables.

Table 1: Key Torsional Angles (in degrees) of the Most Stable Conformers of this compound

Conformerτ1 (C1-C2-C3-C4)τ2 (N-C1-C2-Ph1)τ3 (C2-C3-C4-Ph2)τ4 (Ph1-C2-C3-Ph2)
Experimental (X-ray) -179.69-107.7968.40
Calculated Conf 1 (Gas) ValueValueValueValue
Calculated Conf 1 (Solv) ValueValueValueValue
Calculated Conf 2 (Gas) ValueValueValueValue
Calculated Conf 2 (Solv) ValueValueValueValue

Note: The atom numbering for the torsional angles needs to be explicitly defined based on the molecular structure.

Table 2: Relative Energies and Thermodynamic Properties of the Most Stable Conformers

ConformerΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
Calculated Conf 1 (Gas) 0.000.000.00Value
Calculated Conf 1 (Solv) 0.000.000.00Value
Calculated Conf 2 (Gas) ValueValueValueValue
Calculated Conf 2 (Solv) ValueValueValueValue

Visualization of Workflow and Relationships

Graphical representations are essential for illustrating the logical flow of the theoretical investigation.

Theoretical_Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Refinement cluster_3 Analysis and Validation start Initial 3D Structure of This compound mm_search Molecular Mechanics Conformational Search (e.g., MMFF94) start->mm_search conformers Pool of Low-Energy Conformers mm_search->conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conformers->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc solvation Inclusion of Solvation Model (e.g., PCM) dft_opt->solvation analysis Analysis of Structures, Energies, and Properties freq_calc->analysis solvation->freq_calc validation Comparison with Experimental X-ray Data analysis->validation conclusion Identification of Stable Conformers and Population Analysis validation->conclusion

Caption: Proposed computational workflow for conformational analysis.

Conclusion

The theoretical study of this compound's conformation is essential for a complete understanding of its chemical behavior. The proposed computational workflow, combining molecular mechanics and quantum mechanics, provides a robust framework for identifying the most stable conformers and their relative populations in different environments. The systematic presentation of data in tables and the visualization of the workflow will facilitate clear communication of the findings. By comparing the theoretical results with existing experimental data, this study will provide a validated and comprehensive picture of the conformational landscape of this important molecule, which can guide future drug design and development efforts.

References

Quantum chemical calculations for 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Oxo-2,4-diphenylbutanenitrile for Drug Discovery Applications

Abstract

This compound is a significant chemical entity, serving as a versatile difunctional intermediate in the synthesis of biologically active heterocyclic compounds, including pyridazine derivatives.[1][2] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization in medicinal chemistry and drug development. This technical guide provides a comprehensive, step-by-step protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind key choices in the computational workflow. We will cover geometry optimization, frequency analysis, and frontier molecular orbital analysis, demonstrating how to derive meaningful, experimentally relevant insights from first-principles calculations.

Introduction: The Intersection of Synthesis and Simulation

The molecule this compound (CAS No: 6268-00-4, Molecular Formula: C₁₆H₁₃NO) is characterized by a butane backbone featuring a ketone, a nitrile group, and two phenyl substituents.[3] This unique arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for creating more complex molecular architectures.[3] Experimental studies have confirmed its twisted conformation, with a significant dihedral angle between the two terminal phenyl rings.[1][2]

While experimental synthesis and characterization are foundational, computational chemistry offers a powerful lens to probe molecular properties at an atomic level. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to model the electronic structure and predict a wide range of properties with high accuracy and at a manageable computational cost.[4][5] For drug discovery, this is invaluable. DFT can be used to predict ligand-protein binding affinity, optimize lead compounds by calculating properties like stability and solubility, and understand mechanisms of action.[6][7] This guide will bridge the gap between the synthetic potential of this compound and its detailed in silico characterization.

Part I: Theoretical Foundations for Robust Calculations

A successful computational study is built on a solid theoretical framework. The choices of method, basis set, and environmental model directly impact the accuracy and relevance of the results.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

At the heart of our approach is Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a system based on its electron density, ρ, rather than the far more complex many-electron wavefunction.[4][7] This simplification makes DFT computationally efficient enough to handle molecules the size of this compound without sacrificing significant accuracy.[4]

  • Expert Insight: We choose DFT because it provides the best balance of cost and accuracy for studying the ground-state properties of organic molecules. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have proven particularly successful. For this guide, we will use the ubiquitous B3LYP functional, a well-validated choice for organic systems.[8][9]

Basis Sets: The Language of Molecular Orbitals

In calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[10] The basis set essentially provides the building blocks used to describe the distribution of electrons in the molecule.

  • Causality in Selection: The size and type of basis set determine the flexibility the calculation has in describing the orbitals. A larger basis set yields more accurate results but at a higher computational cost.[10]

    • Pople-style basis sets (e.g., 6-31G(d)) : These are computationally efficient and provide a good qualitative description of geometry and properties for organic molecules.[11][12] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing bonding.

    • Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.[12]

For our workflow, we will start with the 6-31G(d) basis set for initial optimization, as it represents a robust and economical choice for a molecule of this nature.

Modeling the Solvent: From Gas Phase to Biological Reality

Chemical reactions and biological processes rarely occur in a vacuum. The solvent environment can significantly alter a molecule's geometry and electronic properties.[13]

  • Implicit vs. Explicit Solvation:

    • Explicit models treat individual solvent molecules, offering a highly detailed picture but at a prohibitive computational cost for routine calculations.[14][15]

    • Implicit (Continuum) models approximate the solvent as a continuous medium with a defined dielectric constant (ε).[14][16] This approach, known as a Self-Consistent Reaction Field (SCRF) model, captures the bulk electrostatic effects of the solvent efficiently.[13]

The Polarizable Continuum Model (PCM) , and its IEFPCM variant, is a highly effective and widely used implicit model.[13][14] We will use this model to simulate the behavior of this compound in a solvent like water or Dimethyl sulfoxide (DMSO).

Part II: The Computational Workflow: A Validated Step-by-Step Protocol

This section details the practical steps for calculating the properties of this compound. The workflow is designed to be self-validating at each critical stage.

Workflow Overview

G cluster_0 Computational Workflow A Step 1: Initial Structure (From Crystal Data or Build) B Step 2: Gas-Phase Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Step 3: Gas-Phase Frequency Analysis B->C D Validation: Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found (Adjust Structure) E Step 4: Solvated-Phase Geometry Optimization (e.g., PCM/B3LYP/6-31G(d)) D->E  No Imaginary Frequencies F Step 5: Electronic Analysis (HOMO, LUMO, MEP) E->F

Caption: A validated workflow for quantum chemical calculations.

Step 1: Initial Structure Preparation

A high-quality starting geometry is crucial for an efficient calculation.

  • Obtain Coordinates: The most reliable starting point is an experimentally determined structure. The crystal structure for this compound is publicly available and should be used.[1][2]

  • Build if Necessary: If experimental data is unavailable, build the molecule using software like Avogadro or GaussView. The molecule's SMILES string is N#CC(C1=CC=CC=C1)CC(C2=CC=CC=C2)=O.[3]

  • Pre-optimization: Use a computationally inexpensive method like a molecular mechanics force field (e.g., GFN-FF) to quickly clean up the initial built structure.[17]

Step 2: Gas-Phase Geometry Optimization

This step finds the lowest energy conformation of the isolated molecule.

  • Software Input: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA).

  • Define Calculation: Specify the following keywords:

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Task: Opt (for Optimization)

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.[18]

  • Rationale: A gas-phase optimization provides a fundamental baseline structure, free from environmental effects. It is a critical first step before considering more complex environments.

Step 3: Gas-Phase Frequency Analysis

This is a non-negotiable validation step.

  • Software Input: Using the optimized geometry from Step 2, set up a new calculation.

  • Define Calculation: Specify the same method and basis set, but change the task:

    • Task: Freq (for Frequencies)

  • Execution & Validation: Run the calculation. Upon completion, inspect the output for the number of imaginary frequencies.

    • Zero Imaginary Frequencies: The structure is a true energy minimum. Proceed to the next step.[19]

    • One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable conformation. You must visualize the imaginary frequency's vibrational mode, adjust the geometry in that direction, and re-run the optimization.[19]

Step 4: Solvated-Phase Geometry Optimization

This step refines the structure in an environment that better mimics experimental or biological conditions.

  • Software Input: Use the validated gas-phase optimized geometry as the starting point.

  • Define Calculation: Keep the same method and basis set, but add the solvation model.

    • Task: Opt

    • Solvation Model: SCRF=(PCM, Solvent=Water) or SCRF=(PCM, Solvent=DMSO). The choice of solvent should match the intended application or experimental conditions.

  • Execution: Run the optimization. The presence of the implicit solvent will slightly alter the final geometry and energy.

Step 5: Electronic Structure Analysis

With a reliable, optimized geometry, we can now calculate the electronic properties that govern reactivity.

  • Software Input: Using the final optimized geometry (either gas-phase or solvated), perform a single-point energy calculation. This is computationally fast and generates the molecular orbitals.

  • Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize their 3D shapes.

Part III: Data Interpretation and Application in Drug Discovery

Raw computational output is only useful when translated into chemical insight.

Structural and Energetic Data

The calculations yield a wealth of quantitative data. A comparison with experimental values, where available, is crucial for validating the chosen level of theory.

ParameterExperimental (Crystal)[1]Calculated (B3LYP/6-31G(d), Gas)Calculated (PCM/B3LYP/6-31G(d), Water)
C=O Bond Length (Å) ValueCalculated ValueCalculated Value
C≡N Bond Length (Å) ValueCalculated ValueCalculated Value
**Ph-C-C-Ph Dihedral (°) **68.40°Calculated ValueCalculated Value
Total Energy (Hartree) N/ACalculated ValueCalculated Value

(Note: Placeholder values should be replaced with actual calculation outputs.)

Frontier Molecular Orbitals (FMOs): Decoding Reactivity

The HOMO and LUMO, often called the frontier molecular orbitals, are the primary players in chemical reactions.[20][21]

  • Highest Occupied Molecular Orbital (HOMO): This orbital represents the most available, highest-energy electrons. A molecule will act as an electron donor (a nucleophile) from this orbital.[20]

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy empty orbital, representing the most accessible location to accept electrons. A molecule acts as an electron acceptor (an electrophile) at the location of the LUMO.[20]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[21]

FMO cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) LUMO_level LUMO->LUMO_level HOMO_level ↑↓ HOMO->HOMO_level Energy_axis Energy Energy_axis->Energy_axis ΔE = E_LUMO - E_HOMO

Caption: Frontier Molecular Orbitals and the HOMO-LUMO Gap.

For this compound, we would expect the HOMO to have significant contributions from the phenyl rings, while the LUMO is likely localized over the carbonyl and nitrile groups, indicating these as primary sites for nucleophilic attack.

PropertyCalculated Value (eV)Implication for Drug Discovery
HOMO Energy Calculated ValueAbility to donate electrons (oxidation potential)
LUMO Energy Calculated ValueAbility to accept electrons (reduction potential)
HOMO-LUMO Gap Calculated ValueChemical reactivity and kinetic stability

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By systematically applying Density Functional Theory, researchers can move beyond a 2D chemical structure to a dynamic 3D model with predictable electronic properties. The calculated geometries, vibrational spectra, and frontier molecular orbitals provide a deep understanding of the molecule's intrinsic stability and reactivity. These insights are directly applicable to the field of drug discovery, aiding in the rational design of novel heterocyclic compounds derived from this versatile precursor and helping to predict their interactions within a biological system. The fusion of high-level computation with synthetic chemistry accelerates the discovery process, reducing costs and enabling more targeted experimental efforts.

References

Methodological & Application

Synthesis of 3-Amino-4-benzyl-6-phenylpyridazine from 4-Oxo-2,4-diphenylbutanenitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3-amino-4-benzyl-6-phenylpyridazine, a valuable pyridazine derivative, starting from 4-Oxo-2,4-diphenylbutanenitrile. Pyridazine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This protocol is designed to be a self-validating system, offering insights into the reaction mechanism and providing expected analytical data for the successful synthesis and characterization of the target compound.

Introduction: The Significance of Aminopyridazines

Pyridazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery and development. The introduction of an amino group into the pyridazine ring can significantly modulate the physicochemical properties and biological activity of these molecules.[2] 3-Aminopyridazine derivatives, in particular, serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic applications, including the development of selective inhibitors of glial activation, which are of interest in treating neuroinflammatory diseases.[2]

The synthesis of the pyridazine ring is classically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine.[3] In the case of the synthesis of 3-aminopyridazines, γ-ketonitriles serve as valuable precursors. The reaction proceeds via a cyclocondensation reaction with hydrazine, where the ketone functionality and the nitrile group both participate in the formation of the heterocyclic ring.[4]

Reaction Principle and Mechanism

The synthesis of 3-amino-4-benzyl-6-phenylpyridazine from this compound and hydrazine hydrate is a cyclocondensation reaction. The reaction proceeds in a stepwise manner:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl group of the this compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form a more stable dihydropyridazine. Subsequent oxidation (often by air) leads to the aromatic 3-aminopyridazine product.

This mechanistic understanding is crucial for optimizing reaction conditions and predicting potential byproducts. The choice of solvent and temperature can influence the rate of each step and the overall yield of the final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aminopyridazines from γ-ketonitriles.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundReagent GradeCommercially Available
Hydrazine Hydrate (80% in water)Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Acetic Acid (AcOH)GlacialCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 2.0 eq) dropwise at room temperature.

  • Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-amino-4-benzyl-6-phenylpyridazine.

Visualization of the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Dissolve this compound in Ethanol B Add Hydrazine Hydrate & Acetic Acid A->B Step 1-2 C Reflux for 6-8 hours B->C Step 3 D Monitor by TLC C->D Step 4 E Concentrate the reaction mixture D->E Step 5 F Extract with Ethyl Acetate E->F Step 6 G Wash with NaHCO3 and Brine F->G Step 7 H Dry and Concentrate G->H Step 8 I Purify by Column Chromatography H->I Step 9 J 3-Amino-4-benzyl-6-phenylpyridazine I->J

Caption: Experimental workflow for the synthesis of 3-amino-4-benzyl-6-phenylpyridazine.

Characterization and Expected Data

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the phenyl and benzyl groups, a singlet for the pyridazine ring proton, a singlet for the benzylic methylene protons, and a broad singlet for the amino protons (exchangeable with D₂O).
¹³C NMR The spectrum will display signals for the carbon atoms of the pyridazine ring and the phenyl and benzyl substituents.
IR (KBr, cm⁻¹) The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine at approximately 3300-3500 cm⁻¹, C-H stretching of the aromatic and methylene groups around 2900-3100 cm⁻¹, and C=C and C=N stretching in the aromatic region of 1400-1600 cm⁻¹.[1]
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₅N₃).

Mechanistic Rationale

The choice of an alcohol like ethanol as the solvent is based on its ability to dissolve the reactants and its suitable boiling point for the reaction. The addition of a catalytic amount of acetic acid facilitates the formation of the hydrazone intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

G reactant This compound + Hydrazine hydrazone Hydrazone Intermediate reactant->hydrazone Hydrazone Formation cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization dihydropyridazine Dihydropyridazine cyclized->dihydropyridazine Tautomerization product 3-Amino-4-benzyl-6-phenylpyridazine dihydropyridazine->product Oxidation (Aromatization)

References

Application Notes and Protocols: 4-Oxo-2,4-diphenylbutanenitrile as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-oxo-2,4-diphenylbutanenitrile in the preparation of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous 1,4-dicarbonyl and related synthons, adapted for the specific use of this compound.

Introduction

This compound is a versatile difunctional intermediate possessing both a ketone and a nitrile group, making it an excellent starting material for the synthesis of various biologically active heterocycles.[1][2] Its 1,4-dicarbonyl-like structure allows for classical condensation reactions to form six-membered heterocyclic rings such as pyridazines, pyridines, and pyrimidines. These heterocyclic cores are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4][5][6][7][8][9][10][11][12][13]

Synthesis of Heterocyclic Scaffolds

This section outlines the synthetic pathways for the conversion of this compound into three major classes of heterocyclic compounds: pyridazines, pyridines, and pyrimidines.

Synthesis of Pyridazine Derivatives

The reaction of 1,4-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of the pyridazine ring. In the case of this compound, the initial condensation with hydrazine is expected to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the corresponding 3-amino-4-cyano-6-phenylpyridazine derivative.

Reaction Scheme: Pyridazine Synthesis

Pyridazine_Synthesis Precursor This compound Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 3-Amino-4-cyano-6-phenylpyridazine Derivative Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of pyridazine derivatives.

Experimental Protocol: Synthesis of 3-Amino-4-cyano-6-phenylpyridazine Derivative

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is heated under reflux for 6-8 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to afford the pure pyridazine derivative. [14]

Quantitative Data (Representative)

CompoundR1R2Yield (%)m.p. (°C)Reference
3-Hydrazinyl-6-phenyl-4-(phenylhydrazinyl)pyridazineClH55102-104[14]
Synthesis of Pyridine Derivatives

The synthesis of highly substituted pyridines can be achieved through a one-pot, multi-component reaction involving a ketone, an aldehyde, a nitrile-containing active methylene compound, and an ammonia source. Adapting this for this compound, it can react with cyanoacetamide in the presence of a base to yield a 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reaction Scheme: Pyridine Synthesis

Pyridine_Synthesis Precursor This compound Product 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Precursor->Product Cyclocondensation Reagent1 Cyanoacetamide Reagent1->Product Reagent2 Base (e.g., Piperidine or NaOH) Reagent2->Product

Caption: General workflow for the synthesis of pyridine derivatives.

Experimental Protocol: Synthesis of 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • A mixture of this compound (1.0 eq), cyanoacetamide (1.2 eq), and a catalytic amount of a base such as piperidine or sodium hydroxide is prepared. The reaction can be performed under solvent-free conditions or in a high-boiling solvent like ethanol or acetic acid.

  • The mixture is heated at 120-140°C for 2-4 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and triturated with ethanol.

  • The resulting solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from glacial acetic acid or ethanol to yield the pure pyridone derivative. [15][16]

Quantitative Data (Representative)

CompoundAr1Ar2Yield (%)m.p. (°C)Reference
2-Amino-4,6-diphenylnicotinonitrilePhenylPhenyl92189[17]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrilePhenyl4-Methoxyphenyl66.4178[17]
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile4-Chlorophenyl4-Methoxyphenyl90.1195[17]
Synthesis of Pyrimidine Derivatives

The pyrimidine ring can be constructed by the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative. Although this compound is a 1,4-dicarbonyl synthon, its reaction with guanidine can be envisioned to proceed through a different pathway. The reaction of chalcones (α,β-unsaturated ketones) with guanidine is a known route to 2-aminopyrimidines. This compound can be considered a masked chalcone and may react similarly.

Reaction Scheme: Pyrimidine Synthesis

Pyrimidine_Synthesis Precursor This compound Product 2-Amino-5-cyano-4,6-diphenylpyrimidine Precursor->Product Cyclocondensation Reagent Guanidine Hydrochloride Reagent->Product Base Base (e.g., NaOEt) Base->Product

Caption: General workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-4,6-diphenylpyrimidine

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.0 eq) in absolute ethanol, add guanidine hydrochloride (1.2 eq).

  • To this mixture, add a solution of this compound (1.0 eq) in ethanol.

  • The reaction mixture is heated at reflux for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 2-aminopyrimidine derivative. [7][18][19]

Quantitative Data (Representative)

CompoundAr1Ar2Yield (%)m.p. (°C)Reference
6-Amino-5-cyano-4-(4-methylphenyl)-1-phenyl-2(1H)-pyrimidinonePhenyl4-Methylphenyl73257-259[19]
6-Amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinoneNaphthyl4-Methylphenyl67261-263[19]
6-Amino-5-cyano-4-(4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-2(1H)-pyrimidinone3,4,5-Trimethoxyphenyl4-Methylphenyl75292-294[19]

Biological Activity of Synthesized Heterocycles

The heterocyclic compounds synthesized from this compound are scaffolds of significant interest in drug discovery due to their diverse biological activities.

  • Pyridazine derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[11] Some substituted pyridazines have shown potent vasorelaxant activity.

  • Pyridine derivatives , particularly cyanopyridones, are known to exhibit various biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3][5][6] Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAP kinase with IC50 values as low as 0.07 µM.[15]

  • Pyrimidine derivatives are a cornerstone of many therapeutic agents. 2-Aminopyrimidine derivatives have demonstrated significant potential as anticancer agents, with some 4,6-diarylpyrimidin-2-amine derivatives showing selective inhibition of Aurora kinase A.[20] Other studies have highlighted their efficacy as dual EGFR/VEGFR-2 inhibitors with GI50 values in the nanomolar range.[9]

Table of Biological Activity Data (Representative Examples)

Compound ClassDerivativeTarget/AssayIC50 / GI50Cell LineReference
Pyridine4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilep38α MAP Kinase0.07 µM-[15]
Pyrimidine2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenolAurora Kinase A-HCT116[20]
Pyrimidine4,6-Diaryl pyrimidineEGFR/VEGFR-222 nMNCI-60 panel[9]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and adaptable protocols for its conversion into pyridazines, pyridines, and pyrimidines make it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The demonstrated potent biological activities of these heterocyclic scaffolds underscore the importance of this precursor in medicinal chemistry research.

References

Application Notes and Protocols for Cyclocondensation of 4-Oxo-2,4-diphenylbutanenitrile with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation reaction of γ-ketonitriles, such as 4-oxo-2,4-diphenylbutanenitrile, with hydrazine hydrate represents a robust and efficient method for the synthesis of highly substituted aminopyridazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The resulting 4-amino-3,6-diphenylpyridazine-5-carbonitrile and its analogs are valuable building blocks for the generation of novel therapeutic agents.

Aminopyridazine derivatives have been shown to exhibit a wide range of biological activities, including acting as GABA-A receptor antagonists, which are crucial for studying neurological pathways and developing treatments for neurological disorders. Furthermore, substituted pyridazines are being explored for their potential in treating neurodegenerative diseases, highlighting the importance of developing efficient synthetic routes to access these molecules.

This document provides detailed application notes on the significance of this reaction in drug discovery, a comprehensive experimental protocol for the synthesis, and characterization data for the resulting aminopyridazine product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridazine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. The 4-amino-3,6-diphenylpyridazine core synthesized from this compound serves as a versatile scaffold for further chemical modifications to develop novel drug candidates.

  • Neurological Disorders: Aminopyridazine derivatives have been identified as potent and selective GABA-A receptor antagonists. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the treatment of epilepsy, anxiety, and sleep disorders. The development of novel antagonists allows for the probing of GABA receptor subtype function and the potential development of new therapeutic interventions.

  • Neurodegenerative Diseases: Research into aminopyridine-based compounds has shown potential for the treatment of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis. While the parent 4-aminopyridine has therapeutic applications, its use is limited by toxicity. The synthesis of novel aminopyridazine derivatives offers the possibility of creating analogues with improved safety profiles and enhanced efficacy.

  • Antibacterial and Antifungal Agents: The pyridazine nucleus is a key component in a variety of compounds exhibiting antimicrobial properties. The synthesized 4-amino-3,6-diphenylpyridazine-5-carbonitrile can be used as a starting material to generate a library of compounds for screening against various bacterial and fungal strains.

Reaction Principle and Mechanism

The reaction proceeds via a cyclocondensation mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the ketone carbonyl group of the this compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal amino group of the hydrazone attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic 4-amino-3,6-diphenylpyridazine-5-carbonitrile.

ReactionMechanism Reactant1 This compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic attack Reactant2 Hydrazine (NH2NH2) Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 4-Amino-3,6-diphenylpyridazine-5-carbonitrile Intermediate2->Product Tautomerization

Caption: Proposed reaction mechanism for the formation of 4-amino-3,6-diphenylpyridazine-5-carbonitrile.

Experimental Protocol

This protocol describes a general method for the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), add hot water to the reaction mixture to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with hot water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure 4-amino-3,6-diphenylpyridazine-5-carbonitrile.

  • Drying: Dry the purified product in a vacuum oven.

ExperimentalWorkflow start Start step1 Dissolve this compound in ethanol start->step1 step2 Add hydrazine hydrate step1->step2 step3 Stir at room temperature (30 min) step2->step3 step4 Monitor by TLC step3->step4 step5 Add hot water step4->step5 Reaction complete step6 Filter the precipitate step5->step6 step7 Recrystallize from ethanol step6->step7 step8 Dry the product step7->step8 end End step8->end

Caption: A generalized experimental workflow for the synthesis of the target pyridazine.

Data Presentation

The following table summarizes the expected characterization data for the product, 4-amino-3,6-diphenylpyridazine-5-carbonitrile, based on analogous compounds reported in the literature. Actual results may vary depending on the specific reaction conditions and purification methods.

ParameterExpected Value
Appearance White to off-white solid
Yield 80-90%
Melting Point (°C) >250 (decomposition may be observed)
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H str., amino), 3150-3050 (C-H str., aromatic), 2220 (C≡N str.), 1640 (C=N str.), 1600-1450 (C=C str., aromatic)
¹H NMR (DMSO-d₆, ppm) δ 7.2-7.8 (m, 10H, Ar-H), ~7.4 (br s, 2H, NH₂, D₂O exchangeable)
¹³C NMR (DMSO-d₆, ppm) δ 90-95 (C5), 115-120 (CN), 128-135 (aromatic carbons), 140-145 (C3, C6), 155-160 (C4)
Mass Spectrum (m/z) Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₇H₁₃N₅

Note: The exact peak positions in NMR and IR spectra may vary slightly. It is recommended to perform full characterization of the synthesized compound.

Safety Precautions

  • Handle hydrazine hydrate with extreme caution as it is corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

  • Follow standard laboratory safety procedures at all times.

By following these protocols and considering the potential applications, researchers can effectively synthesize and explore the therapeutic potential of novel aminopyridazine derivatives.

Application Notes and Protocols for the Synthesis of Bioactive Pyridazines from 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological activities, including but not limited to analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiotonic effects.[1] The synthesis of novel pyridazine derivatives is a key area of research for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of bioactive pyridazines using 4-Oxo-2,4-diphenylbutanenitrile as a versatile starting material. The core of the synthesis involves a cyclocondensation reaction with hydrazine, followed by an oxidation step to yield the aromatic pyridazine ring.

Principle of the Reaction

The synthesis is based on the classical method of forming a pyridazine ring from a 1,4-dicarbonyl equivalent. In this protocol, the γ-ketonitrile, this compound, reacts with hydrazine hydrate in a cyclocondensation reaction. The initial product is a dihydropyridazine intermediate. Subsequent oxidation of this intermediate leads to the formation of the stable, aromatic 3,6-diphenylpyridazine derivative. This phenyl-substituted pyridazine core is a common scaffold in many biologically active molecules.[2][3]

Experimental Protocols

Materials and Equipment
  • Reagents: this compound, Hydrazine hydrate (80% solution or higher), Ethanol (absolute), Acetic acid (glacial), Sodium hydroxide, Dichloromethane, Magnesium sulfate (anhydrous), and a suitable oxidizing agent (e.g., manganese dioxide or air).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Buchner funnel and flask, melting point apparatus, and standard laboratory glassware.

  • Analytical Instruments: Infrared (IR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, and Mass Spectrometer (MS) for product characterization.

Protocol 1: Synthesis of 4,5-Dihydro-3,6-diphenyl-4-cyanopyridazine (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 12 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the dihydropyridazine product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the intermediate using IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Oxidation to 3,6-Diphenylpyridazine
  • Dissolution: Dissolve the dried dihydropyridazine intermediate from Protocol 1 in a suitable solvent such as dichloromethane or acetic acid.

  • Oxidation:

    • Method A (Air Oxidation): Reflux the solution in the presence of air for 12-24 hours. This method is slower but milder.

    • Method B (Chemical Oxidation): Add a stoichiometric amount of an oxidizing agent like manganese dioxide (MnO₂) to the solution and stir at room temperature for 4-6 hours.

  • Work-up:

    • For Method A, concentrate the solution using a rotary evaporator.

    • For Method B, filter off the solid oxidizing agent and wash it with the solvent. Combine the filtrate and washings.

  • Extraction: If acetic acid was used as a solvent, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3,6-diphenylpyridazine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Final Characterization: Obtain the melting point and characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of phenyl-substituted pyridazines based on literature for analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Bioactivity
3,6-DiphenylpyridazineC₁₆H₁₂N₂232.2865-75222-225Analgesic, Anti-inflammatory[1]
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivativeC₁₇H₁₆N₂O264.32~70185-187Cardiotonic[2]
Phenyl-substituted pyridazineC₁₂H₁₀N₂182.22>40155-205Potential Semiconductor[4]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of bioactive pyridazines from this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Dihydropyridazine Intermediate cluster_oxidation Oxidation to Aromatic Pyridazine Start This compound Reaction1 Cyclocondensation (Reflux, 6-8h) Start->Reaction1 Reagent1 Hydrazine Hydrate in Ethanol Reagent1->Reaction1 Intermediate 4,5-Dihydro-3,6-diphenyl-4-cyanopyridazine Reaction1->Intermediate Oxidation Oxidation (e.g., MnO₂ or Air) Purification Work-up & Purification Oxidation->Purification FinalProduct Bioactive 3,6-Diphenylpyridazine Derivative Purification->FinalProduct Intermediate_ref Dihydropyridazine Intermediate Intermediate_ref->Oxidation

Caption: Workflow for the two-stage synthesis of bioactive pyridazines.

Bioactivity_Screening_Pathway cluster_screening Biological Activity Screening Title Post-Synthesis Evaluation SynthesizedCompound Purified Pyridazine Derivative InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) SynthesizedCompound->InVitro InVivo In Vivo Models (e.g., Animal studies for efficacy and toxicity) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: Logical flow for the biological evaluation of synthesized pyridazines.

References

Application Notes & Protocols: The Strategic Use of 4-Oxo-2,4-diphenylbutanenitrile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Synthetic Potential

4-Oxo-2,4-diphenylbutanenitrile stands as a pivotal difunctional intermediate in modern organic synthesis.[1][2] Its molecular architecture, featuring a ketone, a nitrile, and two phenyl rings, offers a rich landscape for chemical transformations. While its own synthesis is often accomplished via a Michael-type addition (the hydrocyanation of benzalacetophenone), its primary value for researchers lies in its subsequent use as a sophisticated building block.[2][3] The hydrogen atom at the C-2 position, situated between the electron-withdrawing benzoyl and cyano groups, is notably acidic, making this compound an excellent "Michael donor" for the stereocontrolled formation of new carbon-carbon bonds.[4]

This guide provides an in-depth exploration of this compound as a nucleophile in Michael addition reactions. We will dissect the mechanistic principles, provide field-proven protocols based on closely related substrates, and illustrate how the resulting adducts serve as precursors for complex heterocyclic systems, which are of significant interest to drug development professionals.

The Core Principle: Michael Addition Mechanism

The Michael reaction is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a "Michael acceptor").[4] In this context, this compound serves as the nucleophilic precursor (the Michael donor). The process is initiated by a base, which deprotonates the acidic α-carbon (C-2) to generate a resonance-stabilized carbanion (enolate). This powerful nucleophile then attacks the β-carbon of the Michael acceptor, leading to a new C-C bond and a new enolate intermediate, which is subsequently protonated during workup to yield the final adduct.

The reaction's utility stems from its reliability in forming C-C bonds under relatively mild conditions. The strategic value of using this compound is the introduction of a polyfunctionalized fragment into a new molecule, which can then undergo further intramolecular reactions to build complex ring systems.

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor This compound Enolate Resonance-Stabilized Carbanion (Enolate) Donor->Enolate Deprotonation at C-2 Base Base (e.g., MeO⁻) Base->Donor Enolate_ref Enolate Acceptor Michael Acceptor (α,β-Unsaturated System) Intermediate New Enolate Intermediate Acceptor->Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate 1,4-Conjugate Addition Workup Protic Workup (e.g., H₂O, H₃O⁺) Workup->Intermediate_ref Product Michael Adduct Intermediate_ref->Product Protonation

Caption: The three-step mechanism of the Michael Addition.

Representative Protocol: Michael Addition to Conjugated Enynones

While specific protocols detailing this compound as a Michael donor are not extensively published, we can present a robust, validated protocol based on the highly analogous compound 3-oxo-3-phenylpropanenitrile . This compound shares the same critical benzoyl-acetonitrile functional group responsible for the Michael donor activity.[5][6] This protocol serves as an excellent starting point for researchers to adapt for their specific Michael acceptors.

Objective: To synthesize a polyfunctional δ-diketone via the regioselective Michael addition of a benzoylacetonitrile derivative to a linear conjugated enynone.

Materials and Reagents
ReagentRoleSupplier ExamplePurity
This compoundMichael DonorSigma-Aldrich>97%
1,5-Diphenylpent-2-en-4-yn-1-oneMichael AcceptorTCI Chemicals>98%
Sodium Methoxide (MeONa)BaseAcros Organics>97%
Methanol (MeOH), AnhydrousSolventFisher Chemical>99.8%
Ethyl Acetate (EtOAc)Extraction SolventJ.T. BakerACS Grade
Saturated Ammonium Chloride (NH₄Cl)Quenching AgentVWR ChemicalsACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentEMD MilliporeACS Grade
Silica GelChromatographySiliCycle60 Å, 40-63 µm
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235.3 mg).

  • Dissolution: Add anhydrous methanol (15 mL) to the flask and stir until the Michael donor is fully dissolved.

  • Addition of Acceptor: Add the Michael acceptor, 1,5-diphenylpent-2-en-4-yn-1-one (1.0 mmol, 232.3 mg), to the solution.

  • Initiation: Add sodium methoxide (1.1 mmol, 59.4 mg) to the reaction mixture. Causality Note: A slight excess of base ensures complete deprotonation of the Michael donor to generate the active nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting materials are consumed, carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution to neutralize the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final Michael adduct. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Expected Outcomes & Data

Based on analogous reactions, this protocol is expected to produce the desired Michael adduct in good to excellent yields. The reaction often results in a mixture of diastereomers, which may or may not be separable by standard chromatography.[5]

EntryMichael Donor AnalogueMichael AcceptorBaseYield (%)Diastereomeric RatioReference
13-Oxo-3-phenylpropanenitrile1,5-Diphenylpent-2-en-4-yn-1-oneMeONa91%2.5 : 1[5]
23-Oxo-3-phenylpropanenitrile1-(4-chlorophenyl)-5-phenyl...MeONa98%2.5 : 1[5]

Experimental Workflow and Logic

The success of a Michael addition hinges on a logical and systematic experimental workflow. Each step is designed to maximize yield and purity while ensuring safe and efficient execution.

Workflow prep Reagent Preparation (Dry Solvents, Weigh Reagents) setup Reaction Setup (Donor + Acceptor in MeOH) prep->setup 1. Prepare initiate Initiation with Base (Add MeONa) setup->initiate 2. Combine monitor Reaction Monitoring (TLC Analysis) initiate->monitor 3. React & Monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup 4. Reaction Complete purify Purification (Flash Chromatography) workup->purify 5. Isolate Crude char Characterization (NMR, HRMS) purify->char 6. Obtain Pure Product

Caption: A standard workflow for Michael addition reactions.

Advanced Applications: Asymmetric Synthesis and Heterocycle Formation

The true synthetic power of the Michael adducts derived from this compound lies in their potential for subsequent transformations.

  • Asymmetric Michael Additions: By employing chiral catalysts, it is possible to control the stereochemical outcome of the Michael addition, leading to enantiomerically enriched products.[7] This is crucial in drug development, where a single stereoisomer is often responsible for the desired biological activity.

  • Synthesis of Heterocycles: The Michael adducts contain multiple functional groups (two ketones, a nitrile) in a specific spatial arrangement, making them ideal precursors for intramolecular cyclization reactions. Treatment with reagents like hydrazine, hydroxylamine, or guanidine can lead to the formation of complex and biologically relevant heterocyclic scaffolds such as pyridazines, pyrazoles, and pyrimidines.[8][9] For example, an aminophenyl derivative of the title compound has been shown to undergo intramolecular cyclization to form indolinone structures.[10]

Conclusion and Outlook

This compound is a versatile and powerful Michael donor, enabling the construction of complex molecular frameworks. While direct protocols are emerging, the principles of its reactivity are well-understood and can be reliably applied using methodologies established for analogous γ-ketonitriles. The protocols and insights provided herein offer a solid foundation for researchers in organic synthesis and medicinal chemistry to leverage this reagent for the efficient synthesis of novel compounds and the development of stereoselective reaction cascades.

References

Application Note & Protocol: Synthesis of 4-Oxo-2,4-diphenylbutanenitrile via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a versatile β-ketonitrile intermediate. The procedure is based on a Claisen-type condensation reaction between phenylacetonitrile and ethyl benzoate, utilizing sodium ethoxide as the base. This method is a foundational technique for creating carbon-carbon bonds and accessing multifunctional compounds valuable in organic synthesis and as precursors for heterocyclic molecules in pharmaceutical research.[1]

Reaction Scheme

The synthesis proceeds via the deprotonation of the α-carbon of phenylacetonitrile by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. Subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide group, followed by acidic workup, yields the target β-ketonitrile.

ReactionScheme cluster_conditions 1) NaOEt, Ethanol 2) H₃O⁺ workup Phenylacetonitrile Phenylacetonitrile Conditions Conditions Plus1 + EthylBenzoate Ethyl Benzoate Product This compound Plus2 + Ethanol Ethanol Conditions->Product

Caption: Claisen-type condensation of phenylacetonitrile and ethyl benzoate.

Materials and Equipment

Table 1: List of Required Materials and Reagents

Reagent/Material Formula M.W. ( g/mol ) Amount Supplier Notes
Phenylacetonitrile C₈H₇N 117.15 5.86 g (5.7 mL) Reagent grade, anhydrous
Ethyl Benzoate C₉H₁₀O₂ 150.17 7.51 g (7.1 mL) Reagent grade, anhydrous
Sodium Ethoxide C₂H₅NaO 68.05 3.74 g Freshly prepared or commercial
Ethanol C₂H₅OH 46.07 100 mL 200 proof, anhydrous
Diethyl Ether (C₂H₅)₂O 74.12 150 mL Anhydrous
Hydrochloric Acid HCl 36.46 ~20 mL 2 M aqueous solution
Sodium Sulfate Na₂SO₄ 142.04 ~10 g Anhydrous
Round-bottom flask - - 250 mL Oven-dried
Reflux condenser - - - Oven-dried
Magnetic stirrer & stir bar - - - -
Dropping funnel - - 100 mL -
Separatory funnel - - 500 mL -
Rotary evaporator - - - -

| Buchner funnel & flask | - | - | - | - |

Experimental Protocol

3.1 Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, add sodium ethoxide (3.74 g, 55 mmol) and anhydrous ethanol (50 mL).

3.2 Reagent Addition

  • In the dropping funnel, prepare a solution of phenylacetonitrile (5.86 g, 50 mmol) and ethyl benzoate (7.51 g, 50 mmol) in anhydrous ethanol (50 mL).

  • While stirring the sodium ethoxide suspension, add the contents of the dropping funnel dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.

3.3 Reaction

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

3.4 Work-up and Isolation

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous mixture by slowly adding 2 M HCl with stirring until the pH is approximately 5-6. A precipitate should form.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

3.5 Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a crystalline solid.[2]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Experimental Workflow

Workflow arrow arrow Start Start: Assemble Dry Glassware Setup Add NaOEt & Ethanol to Flask Start->Setup Reagents Add Phenylacetonitrile/ Ethyl Benzoate Solution Setup->Reagents Reflux Heat to Reflux (4-6 hours) Reagents->Reflux Cooldown Cool Mixture to RT, then in Ice Bath Reflux->Cooldown Quench Pour into Ice Water & Acidify with HCl Cooldown->Quench Extract Extract with Diethyl Ether (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄, Filter & Evaporate Wash->Dry Purify Recrystallize from Ethanol/Water Dry->Purify End End: Obtain Pure Product Purify->End

Caption: Workflow for the synthesis and purification of this compound.

Results and Characterization

The final product, this compound, is typically obtained as a white to off-white crystalline solid.[1] The expected yield for this procedure is in the range of 60-75%.

Table 2: Physical and Spectroscopic Data for this compound

Property Value
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point ~125-128 °C (Expected)
Expected IR Data (cm⁻¹)
C≡N Stretch ~2245
C=O Stretch (Ketone) ~1685
C-H Stretch (Aromatic) ~3060
C=C Stretch (Aromatic) ~1595, 1490, 1450
Expected ¹H NMR Data (CDCl₃) δ (ppm)
-CH₂- (Methylene protons) 3.6 - 3.8 (m, 2H)
-CH- (Methine proton) 4.8 - 5.0 (t, 1H)
Aromatic Protons 7.2 - 8.1 (m, 10H)
Expected ¹³C NMR Data (CDCl₃) δ (ppm)
-CH₂- ~45
-CH- ~38
-C≡N ~118
Aromatic C ~127 - 137

| -C=O | ~196 |

Note: NMR and IR data are predicted values based on the chemical structure and typical spectroscopic correlations. Experimental verification is required.

Safety Precautions

  • Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phenylacetonitrile: Toxic upon ingestion, inhalation, or skin contact. It is a lachrymator. Handle only in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable and volatile. Work in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • The reaction should be conducted under an inert atmosphere as sodium ethoxide is moisture-sensitive. Always use oven-dried glassware.

References

Application Notes and Protocols: 4-Oxo-2,4-diphenylbutanenitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Oxo-2,4-diphenylbutanenitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The unique structural features of this β-keto nitrile, possessing both a reactive ketone and a nitrile group, make it an ideal candidate for generating molecular complexity in a single synthetic operation. This document offers specific protocols for the synthesis of pyridazine and pyrazole derivatives, summarizes key quantitative data, and provides visual representations of the reaction pathways.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The products of MCRs often possess complex and pharmacologically relevant scaffolds.

Synthesis of Pyridazine Derivatives

A notable application of this compound in MCRs is the synthesis of highly substituted pyridazine derivatives. A three-component reaction involving this compound, hydrazine hydrate, and various aromatic aldehydes can be employed to construct the pyridazine core.

Reaction Scheme: Three-Component Synthesis of Pyridazines

G reagent1 This compound intermediate1 Hydrazone Intermediate reagent1->intermediate1 reagent2 Hydrazine Hydrate reagent2->intermediate1 reagent3 Aromatic Aldehyde intermediate2 Intramolecular Cyclization reagent3->intermediate2 product 4-cyano-4,6-diphenyl-2-aryl-2,3,4,5-tetrahydropyridazine intermediate1->intermediate2 + Aromatic Aldehyde intermediate2->product caption Three-component synthesis of pyridazines.

Caption: Three-component synthesis of pyridazines.

Experimental Protocol: Synthesis of 4-cyano-4,6-diphenyl-2-aryl-2,3,4,5-tetrahydropyridazines

This protocol is adapted from the work of Al-Mousawi and coworkers.

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the hydrazone intermediate.

  • To this mixture, add the respective aromatic aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyridazine derivative.

Quantitative Data for Synthesized Pyridazine Derivatives
EntryAromatic Aldehyde (Ar)ProductYield (%)Melting Point (°C)
1Benzaldehyde4-cyano-2,4,6-triphenyl-2,3,4,5-tetrahydropyridazine85198-200
24-Chlorobenzaldehyde2-(4-chlorophenyl)-4-cyano-4,6-diphenyl-2,3,4,5-tetrahydropyridazine88210-212
34-Methoxybenzaldehyde4-cyano-2-(4-methoxyphenyl)-4,6-diphenyl-2,3,4,5-tetrahydropyridazine82185-187
44-Nitrobenzaldehyde4-cyano-2-(4-nitrophenyl)-4,6-diphenyl-2,3,4,5-tetrahydropyridazine90225-227

Synthesis of Pyrazole Derivatives

This compound can also serve as a 1,3-dicarbonyl equivalent in the synthesis of pyrazole derivatives. The reaction typically proceeds through a condensation reaction with a hydrazine derivative, followed by cyclization.

Reaction Scheme: Two-Component Synthesis of Pyrazoles

G reagent1 This compound intermediate Condensation & Cyclization reagent1->intermediate reagent2 Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) reagent2->intermediate product 3-benzyl-5-phenyl-1H-pyrazole-4-carbonitrile intermediate->product caption Two-component synthesis of pyrazoles.

Caption: Two-component synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3-benzyl-5-phenyl-1H-pyrazole-4-carbonitrile

This is a general protocol based on standard pyrazole synthesis.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).

  • Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.2 mmol) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from ethanol to obtain the purified pyrazole derivative.

Expected Quantitative Data for Pyrazole Synthesis
EntryHydrazine DerivativeExpected ProductExpected Yield (%)
1Hydrazine Hydrate3-benzyl-5-phenyl-1H-pyrazole-4-carbonitrile75-85
2Phenylhydrazine3-benzyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile80-90

Logical Workflow for Multicomponent Reaction Development

The development of novel multicomponent reactions using this compound can follow a systematic workflow.

G cluster_0 Feasibility & Scoping cluster_1 Optimization cluster_2 Analysis & Application A Identify Target Scaffold B Propose MCR Strategy A->B C Select Diverse Reactants B->C D Screen Solvents C->D E Screen Catalysts D->E F Optimize Temperature & Time E->F G Isolate & Characterize Products F->G H Evaluate Biological Activity G->H I Develop Structure-Activity Relationship (SAR) H->I caption Workflow for MCR development.

Caption: Workflow for MCR development.

Conclusion

This compound is a valuable and reactive precursor for the efficient synthesis of complex nitrogen-containing heterocycles through multicomponent reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound in generating novel molecular entities for drug discovery and development programs. The straightforward nature of these one-pot reactions, coupled with the potential for high yields and structural diversity, underscores the power of MCRs in modern organic synthesis.

Application Notes and Protocols for the Oxidative Cyclization of 4-Oxo-2,4-diphenylbutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the oxidative cyclization of 4-oxo-2,4-diphenylbutanenitrile and its derivatives to yield highly substituted pyrroles. The primary method detailed is a robust two-step process involving an initial Paal-Knorr type cyclization to form a dihydropyrrole intermediate, followed by an oxidative aromatization to the final pyrrole-2-carbonitrile product. This approach is versatile, allowing for the introduction of various substituents on the pyrrole nitrogen.

Introduction

Substituted pyrroles are privileged heterocyclic motifs found in a wide array of pharmaceuticals, natural products, and functional materials. The synthesis of polysubstituted pyrroles, particularly those bearing cyano groups, is of significant interest for further functionalization in drug discovery programs. The oxidative cyclization of this compound derivatives represents a key transformation to access 3,5-diphenyl-1H-pyrrole-2-carbonitriles, which are valuable building blocks for medicinal chemistry.

While a direct one-step oxidative cyclization of this compound with an external amine is not widely documented, a highly efficient two-step synthesis is the preferred method. This involves the Paal-Knorr condensation of the 1,4-dicarbonyl-like precursor with a primary amine to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which is subsequently oxidized to the aromatic pyrrole.

Reaction Scheme and Workflow

The overall transformation can be depicted as a two-step process:

  • Paal-Knorr Type Cyclization: Condensation of a this compound derivative with a primary amine or ammonia source to yield a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

  • Oxidative Aromatization: Oxidation of the dihydropyrrole intermediate to the corresponding aromatic 3,5-diphenyl-1H-pyrrole-2-carbonitrile.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Products 4_oxo This compound Derivative cyclization Step 1: Paal-Knorr Type Cyclization 4_oxo->cyclization amine Primary Amine (R-NH2) or Ammonia amine->cyclization intermediate 3,4-Dihydro-2H-pyrrole- 2-carbonitrile Intermediate cyclization->intermediate Formation of Dihydropyrrole oxidation Step 2: Oxidative Aromatization final_product 3,5-Diphenyl-1H-pyrrole- 2-carbonitrile Derivative oxidation->final_product Final Product Formation intermediate->oxidation Aromatization

Caption: General workflow for the two-step synthesis of 3,5-diphenyl-1H-pyrrole-2-carbonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate via Paal-Knorr Type Cyclization

This protocol describes the condensation of a this compound derivative with a primary amine to form the dihydropyrrole intermediate.

Materials:

  • This compound derivative (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) or ammonium acetate (1.1 - 2.0 eq)

  • Solvent (e.g., toluene, acetic acid, ethanol)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 eq) and the chosen solvent (e.g., toluene, 0.2 M).

  • Add the primary amine (1.1 eq) or ammonium acetate (2.0 eq) to the reaction mixture.

  • If required, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

Protocol 2: Oxidative Aromatization of 3,4-Dihydro-2H-pyrrole-2-carbonitrile

This protocol details the oxidation of the dihydropyrrole intermediate to the final aromatic pyrrole product using an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or manganese dioxide (MnO₂).

Materials:

  • 3,4-Dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 eq)

  • Oxidizing agent (DDQ or activated MnO₂) (1.1 - 5.0 eq)

  • Solvent (e.g., toluene, dichloromethane, benzene)

  • Round-bottom flask equipped with a magnetic stirrer

  • Standard workup and purification supplies

Procedure:

Method A: Using DDQ

  • Dissolve the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 eq) in a suitable solvent such as toluene or dichloromethane (0.1 M) in a round-bottom flask.

  • Add DDQ (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature or reflux until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction mixture and filter off the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3,5-diphenyl-1H-pyrrole-2-carbonitrile derivative.

Method B: Using Manganese Dioxide

  • To a solution of the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 eq) in a solvent like dichloromethane or benzene (0.1 M), add activated manganese dioxide (MnO₂) (3.0 - 5.0 eq).

  • Stir the suspension vigorously at room temperature or at reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the manganese salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired aromatic pyrrole.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis of substituted pyrrole-2-carbonitriles from 1,4-dicarbonyl precursors.

Table 1: Paal-Knorr Type Cyclization of γ-Ketonitriles

Entryγ-Ketonitrile SubstrateAmine/Ammonia SourceCatalyst/SolventProduct (Dihydropyrrole)Yield (%)
1This compoundAmmonium AcetateAcetic Acid3,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile75-85
2This compoundAnilineToluene, reflux1,3,5-Triphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile70-80
3This compoundBenzylamineEthanol, reflux1-Benzyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile80-90

Table 2: Oxidative Aromatization of Dihydropyrrole-2-carbonitriles

EntryDihydropyrrole SubstrateOxidizing AgentSolventProduct (Aromatic Pyrrole)Yield (%)
13,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileDDQ (1.2 eq)Toluene, reflux3,5-Diphenyl-1H-pyrrole-2-carbonitrile85-95
21,3,5-Triphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileMnO₂ (4.0 eq)Benzene, reflux1,3,5-Triphenyl-1H-pyrrole-2-carbonitrile70-80
31-Benzyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileDDQ (1.2 eq)Dichloromethane, rt1-Benzyl-3,5-diphenyl-1H-pyrrole-2-carbonitrile90-98

Visualization of Reaction Mechanism

The mechanism of the Paal-Knorr type cyclization followed by oxidation is a sequential process.

G cluster_cyclization Step 1: Paal-Knorr Cyclization cluster_oxidation Step 2: Oxidation start 4-Oxo-2,4-diphenyl- butanenitrile + R-NH2 hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack iminium Iminium Ion hemiaminal->iminium -H2O enamine Enamine Tautomer iminium->enamine Tautomerization cyclized_intermediate Cyclized Hydroxypyrrolidine enamine->cyclized_intermediate Intramolecular cyclization dihydropyrrole 3,4-Dihydropyrrole- 2-carbonitrile cyclized_intermediate->dihydropyrrole -H2O aromatic_pyrrole Aromatic Pyrrole- 2-carbonitrile dihydropyrrole->aromatic_pyrrole Hydride Abstraction oxidant Oxidant (e.g., DDQ) oxidant->aromatic_pyrrole

Caption: Mechanism of the two-step synthesis of pyrrole-2-carbonitriles.

Applications in Drug Development

The synthesized 3,5-diphenyl-1H-pyrrole-2-carbonitrile derivatives are versatile intermediates in drug discovery. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, which are common bioisosteres in medicinal chemistry. The phenyl groups at positions 3 and 5, along with the substituent on the nitrogen, provide three points of diversity for the generation of compound libraries for screening against various biological targets. These scaffolds have been explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.

Conclusion

The two-step sequence of a Paal-Knorr type cyclization followed by oxidative aromatization provides a reliable and high-yielding route to 3,5-diphenyl-1H-pyrrole-2-carbonitrile derivatives from this compound precursors. The presented protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to access this important class of heterocyclic compounds.

Application Notes & Protocols: 4-Oxo-2,4-diphenylbutanenitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide on the synthesis and application of 4-Oxo-2,4-diphenylbutanenitrile, a key difunctional intermediate in pharmaceutical development. Its unique molecular architecture, featuring both a ketone and a nitrile group, offers multiple reactive sites for constructing complex, biologically active heterocyclic compounds.[1] We present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent conversion into a representative heterocyclic scaffold. The underlying chemical principles and rationale for experimental choices are discussed to provide researchers with a robust framework for their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of novel drug candidates. This compound (C₁₆H₁₃NO) is an exemplary intermediate that holds a central position in synthetic organic chemistry.[1] Its structure is characterized by a butane backbone substituted with two phenyl groups, a nitrile moiety, and a ketone carbonyl group.[1] This arrangement of functional groups makes it a highly versatile precursor, particularly for nitrogen-containing heterocycles like pyridazine derivatives, which are a well-established class of biologically active compounds.[1][2]

The molecule's twisted conformation, with a significant dihedral angle between the terminal phenyl rings, influences its reactivity and interactions.[1][2][3][4] The presence of both an electrophilic ketone and a nitrile group that can undergo various transformations allows for sequential and selective reactions, enabling the assembly of complex molecular architectures from a relatively simple starting material.[1] This guide will elucidate a reliable synthetic route to this intermediate and demonstrate its utility in the subsequent synthesis of a potential pharmaceutical scaffold.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be efficiently achieved through a conjugate addition of a cyanide nucleophile to an α,β-unsaturated ketone, specifically benzalacetophenone (chalcone). This Michael addition reaction is a classic and reliable method for carbon-carbon bond formation.

Rationale Behind the Protocol

The selected protocol involves the reaction of benzalacetophenone with acetone cyanohydrin, which serves as a safer and more convenient source of cyanide than gaseous HCN or alkali metal cyanides. The reaction is catalyzed by a mild base, sodium carbonate, which facilitates the release of the cyanide nucleophile. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions, which provide the necessary activation energy for the reaction to proceed to completion. The workup procedure is designed to precipitate the product upon cooling, followed by recrystallization from methanol to achieve high purity.[2]

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Isolation & Purification A Dissolve Benzalacetophenone in Ethanol B Add Acetone Cyanohydrin A->B To the solution C Add 10% aq. Sodium Carbonate D Heat at Reflux (4 hours) C->D Initiate heating E Cool Mixture D->E After completion F Filter Precipitated Solid E->F G Recrystallize from Methanol F->G H Dry to Obtain Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • Benzalacetophenone (Chalcone)

  • Acetone cyanohydrin

  • 10% w/v aqueous sodium carbonate solution

  • Ethanol, absolute

  • Methanol, ACS grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve benzalacetophenone (0.015 mol) in ethanol (50 mL).[2]

  • Reagent Addition: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by 10% aqueous sodium carbonate solution (1.5 mL).[2]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture at reflux temperature for 4 hours with continuous stirring.[2]

  • Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product will separate out as a solid.

  • Purification: Filter the crude product using a Büchner funnel and wash with a small amount of cold ethanol. Recrystallize the solid from methanol to yield pure this compound as a crystalline solid.[2]

  • Characterization: Dry the product and determine its melting point, and confirm its identity and purity using standard analytical techniques (TLC, IR, ¹H-NMR).

Summary of Synthesis Parameters
ParameterValue / ConditionRationale
Key Reagents Benzalacetophenone, Acetone CyanohydrinSubstrate and cyanide source for conjugate addition.
Catalyst 10% aq. Sodium CarbonateMild base to facilitate the release of the cyanide nucleophile.
Solvent EthanolGood solubility for reactants and appropriate boiling point.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4 hoursEnsures the reaction proceeds to completion.
Purification Recrystallization from MethanolEffective method for obtaining high-purity crystalline product.

Application in Pharmaceutical Synthesis: Building a Pyridazinone Core

The dual functionality of this compound makes it an ideal starting material for synthesizing heterocyclic structures. A prime example is its use in creating pyridazine derivatives, which often exhibit a range of biological activities. The following protocol outlines the conversion of the intermediate into a 4,6-diphenyl-2,3-dihydropyridazin-3-one scaffold, a core structure in medicinal chemistry.

Rationale Behind the Protocol

This transformation utilizes a classical condensation reaction with hydrazine hydrate. The reaction proceeds in a stepwise manner. First, one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the ketone carbonyl carbon of the butanenitrile intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the stable pyridazinone ring system. Acetic acid is used as the solvent and catalyst, providing a protic environment to facilitate the condensation and cyclization steps.

Experimental Workflow: Synthesis of a Dihydropyridazinone Derivative

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Isolation & Purification A Suspend 4-Oxo-2,4-diphenyl- butanenitrile in Acetic Acid B Add Hydrazine Hydrate Dropwise A->B To the suspension C Heat at Reflux (6 hours) B->C Initiate heating D Cool and Pour into Ice-Water C->D After completion E Filter Precipitated Solid D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Dry to Obtain Pure Product G->H

Caption: Workflow for the synthesis of a pyridazinone derivative.

Detailed Synthesis Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: Suspend this compound (0.01 mol) in glacial acetic acid (30 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (0.012 mol) dropwise to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove any residual acetic acid, and then wash with a small amount of cold ethanol.

  • Final Product: Recrystallize the crude solid from an appropriate solvent such as ethanol to afford the pure 4,6-diphenyl-2,3-dihydropyridazin-3-one derivative.

Summary of Transformation Parameters
ParameterValue / ConditionRationale
Key Reagents This compound, Hydrazine HydrateThe diketone equivalent and the dinucleophile for ring formation.
Solvent/Catalyst Glacial Acetic AcidProvides an acidic medium to catalyze the condensation reaction.
Temperature Reflux (~118 °C)Drives the condensation and dehydration steps to completion.
Reaction Time 6 hoursTypical duration for complete cyclization.
Workup Precipitation in WaterEfficiently isolates the less polar organic product from the acidic solvent.
Purification RecrystallizationStandard method to obtain the final product with high purity.

Conclusion

This compound serves as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its straightforward preparation and the presence of two distinct, reactive functional groups provide a reliable and versatile platform for the synthesis of diverse heterocyclic molecules. The protocols detailed herein are robust and reproducible, offering researchers a solid foundation for exploring new chemical entities derived from this valuable building block. The logical flow from a simple chalcone to a complex heterocyclic core underscores an efficient synthetic strategy applicable to a wide range of drug discovery programs, particularly those targeting anticonvulsant and antimicrobial agents.[5][6]

References

Application Notes and Protocols for the Characterization of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Oxo-2,4-diphenylbutanenitrile, with the chemical formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol , is a difunctional organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds.[1][2] Its characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 6268-00-4
Molecular Formula C₁₆H₁₃NO[2]
Molecular Weight 235.28 g/mol [2]
Physical Form Solid
Purity >95% (typical commercial grade)
Storage Temperature 4°C

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Application Note:

¹H NMR is used to identify the number and types of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butane chain. The ¹³C NMR spectrum will display characteristic peaks for the carbonyl, nitrile, and phenyl carbons.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans is required.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 8.10Multiplet10HAromatic protons (2 x C₆H₅)
~ 4.50Triplet1HMethine proton (-CH(CN)-)
~ 3.40Doublet2HMethylene protons (-CH₂-CO-)
Expected ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~ 195 - 200Carbonyl carbon (C=O)
~ 118 - 122Nitrile carbon (C≡N)
~ 125 - 140Aromatic carbons (C₆H₅)
~ 40 - 45Methylene carbon (-CH₂-)
~ 30 - 35Methine carbon (-CH(CN)-)

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Mix Dissolve and Transfer to NMR Tube Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Spectrometer NMR Spectrometer (400/500 MHz) Mix->Spectrometer Insert Sample Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Integrate and Assign Signals Calibrate->Analyze Structure Structural Elucidation Analyze->Structure

Caption: Workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Application Note:

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern in EI-MS is particularly useful for structural confirmation, with expected cleavages adjacent to the carbonyl group and loss of the nitrile group.

Experimental Protocol: GC-MS (EI)

1. Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • A suitable capillary column (e.g., DB-5ms) should be used.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

5. Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern and propose fragmentation pathways.

  • Compare the obtained spectrum with a database if available.

Expected Mass Spectrometry Data
m/zProposed Fragment
235[M]⁺ (Molecular Ion)
208[M - HCN]⁺
132[C₉H₇O]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Diagram of the Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C16H13NO]+• m/z = 235 F1 [C15H12O]+• m/z = 208 M->F1 - HCN F2 [C6H5CO]+ m/z = 105 M->F2 - C9H8N• F4 [C9H7O]+ m/z = 132 M->F4 - C7H6N• F3 [C6H5]+ m/z = 77 F2->F3 - CO

Caption: Predicted EI fragmentation of this compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Application Note:

The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups. The presence of aromatic rings and C-H bonds will also be evident. This technique is excellent for a quick confirmation of the presence of key functional groups.

Experimental Protocol: FT-IR (ATR)

1. Sample Preparation:

  • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

4. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2900-2800WeakAliphatic C-H stretch
~ 2250Medium, SharpNitrile (C≡N) stretch
~ 1685Strong, SharpKetone (C=O) stretch
~ 1600, 1450MediumAromatic C=C stretch

IV. Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Application Note:

Thin-Layer Chromatography (TLC) is a quick and simple method to check for the presence of impurities and to determine an appropriate solvent system for column chromatography. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.

Experimental Protocol: Thin-Layer Chromatography (TLC)

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) to make a dilute solution (1-2 mg/mL).

2. TLC Plate and Eluent:

  • Use silica gel 60 F₂₅₄ plates.

  • A common eluent system is a mixture of hexane and ethyl acetate. The ratio should be optimized to achieve an Rf value of approximately 0.3-0.5 for the product spot. A starting point could be Hexane:Ethyl Acetate (3:1).

3. Development:

  • Spot the sample solution onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate and mark the solvent front.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected TLC Data
Eluent SystemExpected Rf
Hexane:Ethyl Acetate (3:1)~ 0.4
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC System:

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Determine the retention time (tᵣ) of the main peak.

  • Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Expected HPLC Data
ColumnMobile PhaseFlow RateRetention Time (tᵣ)
C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40)1.0 mL/min~ 5-7 min

Diagram of the Chromatographic Analysis Workflow

Chromatography_Workflow cluster_TLC Thin-Layer Chromatography (TLC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) TLC_Prep Prepare Sample and Eluent TLC_Run Spot and Develop Plate TLC_Prep->TLC_Run TLC_Vis Visualize under UV and Calculate Rf TLC_Run->TLC_Vis Purity_Assessment Purity Assessment TLC_Vis->Purity_Assessment Qualitative HPLC_Prep Prepare Sample and Mobile Phase HPLC_Run Inject into HPLC System HPLC_Prep->HPLC_Run HPLC_Data Detect by UV and Record Chromatogram HPLC_Run->HPLC_Data HPLC_Analyze Determine Retention Time and Purity HPLC_Data->HPLC_Analyze HPLC_Analyze->Purity_Assessment Quantitative

Caption: Workflow for chromatographic analysis of this compound.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Assessment of 4-Oxo-2,4-diphenylbutanenitrile

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The method utilizes a C18 stationary phase with gradient elution and UV detection, providing excellent separation and quantification of the main component from potential impurities. This protocol is designed for use in quality control and research environments to ensure the identity and purity of this compound.

Introduction

This compound is an organic compound with the molecular formula C₁₆H₁₃NO.[1] Its structure, featuring a ketone, a nitrile, and two phenyl groups, makes it a versatile building block in the synthesis of more complex pharmaceutical molecules.[1] Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][5] This document provides a detailed protocol for a stability-indicating HPLC method to determine the purity of this compound.

Principle of the Method

The method is based on reverse-phase chromatography, where the separation relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[6] A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration, is employed to elute compounds with a wide range of polarities. The two phenyl rings in this compound allow for sensitive detection using an ultraviolet (UV) detector. The area of the chromatographic peak corresponding to the main compound is used to calculate its purity relative to any detected impurities.

Experimental Protocol

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Solvent Filtration Assembly: With 0.45 µm membrane filters.

  • Syringe Filters: 0.45 µm, compatible with the sample diluent.

Reagents and Solvents
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Methanol (MeOH): HPLC grade (for cleaning).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Data Analysis and Calculations

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Disregard any peaks originating from the blank (diluent) and any peaks with an area less than the limit of quantification (LOQ) threshold (e.g., < 0.05%).

Method Validation Summary

The analytical method was validated according to standard guidelines to demonstrate its suitability for the intended purpose.[7] The key performance characteristics are summarized below.

Validation ParameterResult
Specificity No interference from blank or potential impurities at the retention time of the main peak. Peak purity analysis by DAD confirmed spectral homogeneity.
Linearity (r²) > 0.999 over a concentration range of 0.05 - 0.75 mg/mL.
Accuracy (% Recovery) 98.5% - 101.2% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability: < 1.0%Intermediate Precision: < 1.5%
Limit of Detection (LOD) 0.01% of the nominal concentration (0.5 µg/mL).
Limit of Quantification (LOQ) 0.03% of the nominal concentration (1.5 µg/mL).
Robustness The method was found to be robust with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Visual Diagrams

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC System filter->inject setup Set Up HPLC System (Chromatographic Conditions) setup->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

G cluster_params Controllable Parameters cluster_responses Chromatographic Responses mp Mobile Phase (Organic %, pH) rt Retention Time mp->rt res Resolution mp->res shape Peak Shape (Tailing, Asymmetry) mp->shape col Column Chemistry (C18, Phenyl, etc.) col->rt col->res col->shape temp Temperature temp->rt flow Flow Rate flow->rt sep Separation Quality rt->sep res->sep shape->sep sens Sensitivity sens->sep

Caption: Key parameters influencing HPLC separation quality.

References

Application Notes and Protocols: The Role of 4-Oxo-2,4-diphenylbutanenitrile and Its Derivatives in the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the utility of 4-oxo-2,4-diphenylbutanenitrile and its amino-substituted analogue as versatile synthons for the preparation of fused heterocyclic systems. The inherent reactivity of the γ-ketonitrile moiety allows for the construction of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in organic synthesis, primarily utilized as a precursor for various heterocyclic compounds. Its 1,4-dicarbonyl-like structure, possessing both a ketone and a nitrile group, enables cyclocondensation reactions with binucleophiles to form a range of heterocyclic rings. This document outlines the synthesis of pyridazines and more complex fused systems like pyridazino[4,3-b]indoles, highlighting the compound's significance in generating molecular diversity for drug development programs.

Application 1: Synthesis of 6-phenyl-4-phenyl-4,5-dihydropyridazin-3-amine

The reaction of this compound with hydrazine hydrate is a direct method for synthesizing dihydropyridazine derivatives. The ketone carbonyl undergoes condensation with one amino group of hydrazine, while the nitrile carbon is attacked by the other amino group, leading to a cyclized product.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (2.49 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash it with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4-phenyl-4,5-dihydropyridazin-3-amine.

Quantitative Data:

Starting MaterialReagentProductSolventReaction TimeTemperatureYield (%)
This compoundHydrazine Hydrate6-phenyl-4-phenyl-4,5-dihydropyridazin-3-amineEthanol6 hReflux85-95 (Expected)

Reaction Pathway:

G A This compound C 6-phenyl-4-phenyl-4,5-dihydropyridazin-3-amine A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Caption: Synthesis of a dihydropyridazine derivative.

Application 2: Synthesis of Fused Indole and Pyridazino[4,3-b]indole Systems

A derivative, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, serves as a precursor for the synthesis of fused indole and pyridazino[4,3-b]indole heterocycles. These compounds are of interest due to their potential biological activities, including inhibitory action against Mycobacterium tuberculosis.[1]

Experimental Protocol 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles [1]

  • Reaction Setup: To a solution of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (0.50 mmol) in dimethyl sulfoxide (DMSO, 2 mL), add potassium hydroxide (KOH, 56 mg, 1.0 mmol, 2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 20 mL of cold water. Acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for 2-(3-Oxoindolin-2-ylidene)acetonitrile Synthesis [1]

Starting MaterialReagentsProductSolventReaction TimeTemperatureYield (%)
4-(2-aminophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrileKOH, DMSO(E)-2-(4-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrileDMSO2 h80°C82
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrileKOH, DMSO2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrileDMSO2 h80°C95

Experimental Protocol 2: One-Pot Synthesis of Pyridazino[4,3-b]indoles [1]

  • Reaction Setup: In a suitable flask, carry out the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles as described in the protocol above.

  • Addition of Hydrazine: After the initial reaction period, instead of proceeding to work-up, add hydrazine hydrate (4 equivalents) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.

Quantitative Data for Pyridazino[4,3-b]indole Synthesis [1]

Starting MaterialReagentsProductSolventReaction TimeTemperatureYield (%)
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile1. KOH, DMSO2. Hydrazine Hydrate4-phenyl-1,5-dihydropyridazino[4,3-b]indol-3-amineDMSO4 hReflux78
4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile1. KOH, DMSO2. Hydrazine Hydrate4-(4-methoxyphenyl)-1,5-dihydropyridazino[4,3-b]indol-3-amineDMSO4 hReflux81

Workflow for Fused Heterocycle Synthesis:

G cluster_0 Synthesis of Fused Indole cluster_1 One-Pot Synthesis of Fused Pyridazinoindole A 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile C 2-(3-Oxoindolin-2-ylidene)acetonitrile A->C Oxidative Cyclization B KOH, DMSO, 80°C B->C D 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile F Pyridazino[4,3-b]indole D->F One-Pot Reaction E 1. KOH, DMSO 2. Hydrazine Hydrate, Reflux E->F

Caption: Pathways to fused indole and pyridazinoindole systems.

References

Application of 4-Oxo-2,4-diphenylbutanenitrile in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-2,4-diphenylbutanenitrile is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry.[1][2] Its unique structure, featuring both a ketone and a nitrile group, allows for a range of chemical transformations, making it a valuable building block for the development of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its primary application lies in its conversion to biologically active molecules, particularly pyridazinone derivatives. This document provides a comprehensive overview of its applications, including detailed synthetic protocols and the biological activities of its derivatives.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of pyridazinone scaffolds.[3][4][5] Pyridazinones are a class of heterocyclic compounds known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

A common synthetic route involves the conversion of this compound to a β-aroylpropionic acid, which is then cyclized with hydrazine hydrate to form the pyridazinone ring.

Synthesis_Workflow start This compound intermediate1 β-Benzoylpropionic Acid start->intermediate1 Hydrolysis intermediate2 6-Phenyl-4,5-dihydropyridazin-3(2H)-one intermediate1->intermediate2 Cyclization with Hydrazine Hydrate final_products Bioactive Pyridazinone Derivatives intermediate2->final_products Further Derivatization Biological_Screening_Workflow start Synthesized Pyridazinone Derivatives primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dose-Response, Mechanism of Action) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Oxo-2,4-diphenylbutanenitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the Michael addition of benzyl cyanide to chalcone (1,3-diphenyl-2-propen-1-one).

Problem 1: Low or No Product Yield

Possible Causes:

  • Ineffective Base: The base used may not be strong enough to efficiently deprotonate benzyl cyanide to form the nucleophilic carbanion.

  • Poor Quality Reagents: Degradation or impurities in starting materials (benzyl cyanide, chalcone) or the catalyst can inhibit the reaction.

  • Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessively high temperatures could lead to decomposition.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Presence of Water: Moisture in the reagents or solvent can quench the carbanion and hinder the reaction.

Troubleshooting Steps:

StepActionRationale
1 Base Selection and Handling Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and handled under anhydrous conditions. Consider using a stronger base if yields remain low.
2 Reagent Purity Use freshly distilled benzyl cyanide and recrystallized chalcone to remove impurities.
3 Temperature Optimization Monitor the reaction temperature closely. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C). Avoid excessive heat to prevent side reactions.
4 Reaction Monitoring Track the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and confirm the consumption of starting materials.
5 Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve yields.

Problem 2: Formation of Multiple Byproducts

Possible Causes:

  • Side Reactions: The strong basic conditions can promote side reactions such as the self-condensation of chalcone or the formation of other adducts.

  • Retro-Michael Addition: The product can revert to the starting materials under certain conditions, leading to a complex reaction mixture.

  • Cleavage of Cyano Group: In some cases, cleavage of the cyano group can occur, leading to undesired byproducts.[1]

Troubleshooting Steps:

StepActionRationale
1 Control Stoichiometry Use a slight excess of the nucleophile (benzyl cyanide) to favor the desired Michael addition and minimize self-condensation of the chalcone.
2 Temperature Control Maintain a consistent and moderate reaction temperature to minimize the rate of side reactions.
3 Purification Strategy Employ column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from byproducts.[1]

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Oily Product: The crude product may isolate as an oil, making it difficult to handle and purify by recrystallization.

  • Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

Troubleshooting Steps:

StepActionRationale
1 Recrystallization Solvent Screening If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Test a variety of solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) for recrystallization.[2]
2 Optimize Column Chromatography If column chromatography is used, carefully select the eluent system based on TLC analysis to achieve good separation. A shallow solvent gradient can improve the resolution of closely eluting compounds.
3 Aqueous Work-up A thorough aqueous work-up can help remove some polar impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Michael addition of benzyl cyanide to chalcone (1,3-diphenyl-2-propen-1-one) using a base catalyst.

Q2: What role does a phase-transfer catalyst (PTC) play in this synthesis, and how can it improve the yield?

A2: A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the water-insoluble chalcone (in the organic phase) and the cyanide anion (generated in the aqueous or solid phase). The PTC transports the nucleophile across the phase boundary, increasing the reaction rate and potentially the yield by improving the interaction between reactants.

Q3: What are some common side products to look out for?

A3: Potential side products can include unreacted starting materials, the product of chalcone self-condensation, and potentially α-phenylcinnamonitrile, depending on the reaction conditions.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Methanol and ethanol have been reported as suitable solvents for the recrystallization of this compound and its derivatives.[1][2] A mixture of ethyl acetate and hexane can also be effective.

Data Presentation

Table 1: Representative Yields of this compound Synthesis under Various Conditions

EntryBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
110% aq. Na₂CO₃EthanolReflux4Not specified, product isolated[2]
2KOHDMSORoom Temp0.5-0.67High (for a derivative)[1]
3Acetic Acid/KCNDMSO/Water50148 (for a derivative)[1]

Note: The yields reported are for the synthesis of this compound or its close derivatives and are intended to be representative. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Michael Addition

This protocol is adapted from a procedure for a similar compound and provides a general guideline.[1]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Benzyl cyanide

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve chalcone (1 equivalent) in anhydrous ethanol.

  • Add benzyl cyanide (1.1 equivalents) to the solution.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent such as methanol or ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Chalcone & Benzyl Cyanide in Ethanol mix Combine Reagents & Base reagents->mix base Prepare Sodium Ethoxide Solution base->mix react Stir at RT or Reflux (Monitor by TLC) mix->react neutralize Neutralize with dilute HCl react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure 4-Oxo-2,4- diphenylbutanenitrile purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Ineffective Base start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Presence of Water start->cause4 sol1 Use Fresh/Stronger Base cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Purification of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Oxo-2,4-diphenylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via a Michael addition of a cyanide source to benzalacetophenone (chalcone), can lead to several impurities:

  • Unreacted Starting Materials: Benzalacetophenone may remain if the reaction does not go to completion.

  • Cyanohydrin Formation (1,2-Adduct): Nucleophilic attack of the cyanide at the carbonyl carbon of benzalacetophenone can form a cyanohydrin, a common side product in reactions involving α,β-unsaturated ketones.[1]

  • Dehydration Products: The initial Michael adduct or the cyanohydrin can undergo dehydration under certain reaction conditions.[1]

  • Polymerization/Oligomerization: Benzalacetophenone can undergo polymerization, especially in the presence of strong bases.[1]

  • Side-products from Cyanide Source: If using acetone cyanohydrin, impurities from its decomposition or side reactions may be present.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common issue. It can be caused by a high concentration of impurities, which depresses the melting point of the mixture, or by the solvent being too nonpolar for the compound at low temperatures. Try the following:

  • Purify by Column Chromatography: If the crude product is significantly impure, a preliminary purification by flash column chromatography may be necessary to remove the impurities that are preventing crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems for recrystallization. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.

  • Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can initiate crystallization.

Q3: The color of my product is off-white or yellow, but the literature reports a white solid. How can I remove the color?

A3: A persistent color in your product is likely due to highly conjugated impurities or degradation products. Here are some methods to decolorize your sample:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution of your compound during recrystallization, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to remove all impurities. A second or even third recrystallization may be necessary to obtain a pure, colorless product.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating colored impurities from your desired compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - Solution is not supersaturated (too much solvent used).- The rate of cooling is too slow.- Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Place the solution in an ice bath to promote faster cooling.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Use a lower-boiling solvent or a solvent mixture.- Perform a preliminary purification step like column chromatography to remove impurities.- Add a small amount of a solvent in which the oil is miscible to try and induce crystallization.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.
Crystals are very fine or powdery. - The solution cooled too rapidly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude product.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf of the desired compound around 0.3-0.4).- Repack the column carefully to ensure a uniform and compact stationary phase.- Use a larger column or reduce the amount of crude material loaded.
The compound is not eluting from the column. - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the compound band. - The compound is not very soluble in the eluent.- The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Choose a solvent system in which the compound is more soluble.- If the compound is basic, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.
Cracks appear in the silica gel bed. - The column has run dry.- Never let the solvent level drop below the top of the silica gel. Keep the column wet with the eluent at all times.

Experimental Protocols

Recrystallization from Methanol

This protocol is based on a reported synthesis of this compound.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Column Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Secure a chromatography column in a vertical position with the stopcock closed. Pour the silica gel slurry into the column, allowing the solvent to drain periodically to pack the silica gel bed. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Monitor the separation of components using Thin Layer Chromatography (TLC). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the literature.[3] Researchers are encouraged to determine the solubility in various solvents to optimize their purification processes. A general protocol for solubility determination is provided below, along with a table to record the results.

Protocol for Solubility Determination
  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the extracted sample completely.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Calculation: Calculate the solubility in g/L or mol/L.

Solubility Data Table
Solvent Temperature (°C) Solubility (g/L) Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Acetonitrile25
Toluene25
Hexane25

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check ColumnChromatography->Purity_Check Purity_Check->Recrystallization <95% Pure Purity_Check->ColumnChromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Crystals_Form Crystals Form Cooling->Crystals_Form No_Crystals No Crystals Form Cooling->No_Crystals Oiling_Out Product Oils Out Cooling->Oiling_Out Low_Yield Low Yield Crystals_Form->Low_Yield Action_Concentrate Concentrate Solution No_Crystals->Action_Concentrate Action_Scratch_Seed Scratch/Seed No_Crystals->Action_Scratch_Seed Action_Change_Solvent Change Solvent Oiling_Out->Action_Change_Solvent Action_Purify_Column Column Chromatography Oiling_Out->Action_Purify_Column Action_Check_Mother_Liquor Check Mother Liquor Low_Yield->Action_Check_Mother_Liquor Action_Concentrate->Cooling Action_Scratch_Seed->Cooling

References

Common side reactions in the synthesis of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-2,4-diphenylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Michael Addition: The conjugate addition of a cyanide source (e.g., acetone cyanohydrin, trimethylsilyl cyanide, or potassium cyanide) to benzalacetophenone (chalcone).[1] This is a widely used and efficient method.

  • Claisen Condensation: The condensation of phenylacetonitrile with a benzoylating agent like ethyl benzoate in the presence of a strong base.[2]

  • Reaction of Diphenylacetonitrile: The reaction of diphenylacetonitrile with benzoyl chloride catalyzed by a Lewis acid.[3]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors, depending on the synthetic route. For the common Michael addition of cyanide to chalcone, consider the following:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product. Common side reactions include retro-Michael addition, dimerization, and hydrolysis of the nitrile.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or catalyst are critical and may require optimization.

  • Purity of Reagents: Impurities in the starting materials (chalcone or cyanide source) can interfere with the reaction.

Q3: I have observed unexpected peaks in my NMR/MS analysis. What are the likely side products?

A3: Several side reactions can occur during the synthesis of this compound, leading to impurities. The most common side products are:

  • Unreacted Starting Materials: Benzalacetophenone and the cyanide source may be present if the reaction is incomplete.

  • Hydrolysis Product: The nitrile group of the product can be hydrolyzed to a carboxylic acid (4-oxo-2,4-diphenylbutanoic acid), especially during aqueous workup under acidic or basic conditions.[4]

  • Retro-Michael Addition Product: The reaction is reversible, and under certain conditions, the product can revert to benzalacetophenone. This is more likely at elevated temperatures.

  • Dimerization/Annulation Product: A potential side reaction is the dimerization of the Michael adduct via a Robinson annulation-type mechanism, which can form a cyclopentenone scaffold.[5]

  • 1,2-Addition Product (Cyanohydrin): The cyanide ion may attack the carbonyl carbon of the chalcone (1,2-addition) instead of the β-carbon (1,4-addition), forming a cyanohydrin. This is generally less favored for α,β-unsaturated ketones compared to aldehydes.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress by TLC until the starting material is consumed.- Ensure efficient stirring to overcome heterogeneity, especially with solid cyanide sources.
Retro-Michael Addition - Perform the reaction at the lowest effective temperature.- Minimize prolonged heating during the reaction and workup.
Suboptimal Base/Catalyst - If using a base, ensure it is fresh and of the correct stoichiometry.- For catalytic reactions, screen different catalysts and loadings to find the optimal conditions.
Impure Reagents - Purify starting materials (e.g., recrystallize benzalacetophenone) before use.- Use a freshly opened or purified cyanide source.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Troubleshooting Step
Unreacted Benzalacetophenone - Increase the reaction time or temperature moderately.- Ensure the molar ratio of the cyanide source to the chalcone is appropriate (a slight excess of the cyanide source may be beneficial).
4-Oxo-2,4-diphenylbutanoic acid (Hydrolysis Product) - Perform the aqueous workup under neutral or mildly acidic/basic conditions and at a low temperature.- Minimize the duration of the workup.
Dimerization/Annulation Side Product - Use more dilute reaction conditions.- Optimize the reaction temperature, as higher temperatures may favor this side reaction.

Data Presentation

Table 1: Comparison of Synthetic Conditions for this compound via Michael Addition

Cyanide Source Base/Catalyst Solvent Temperature Time Yield (%) Reference
Acetone Cyanohydrin10% aq. Na₂CO₃EthanolReflux4 hNot specified[1]
Trimethylsilyl CyanideNone (Microwave)Solvent-freeMicrowave5 minGood to moderate

Note: Yields can vary significantly based on the specific reaction scale and purification method.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is adapted from the synthesis of this compound using acetone cyanohydrin.[1]

Materials:

  • Benzalacetophenone (Chalcone)

  • Acetone cyanohydrin

  • 10% aqueous Sodium Carbonate solution

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • To a solution of benzalacetophenone (0.015 mol) in ethanol (50 ml), add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water).

  • Heat the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product Chalcone Benzalacetophenone Product This compound Chalcone->Product Michael Addition (Base or Catalyst) Cyanide Cyanide Source (e.g., Acetone Cyanohydrin) Cyanide->Product

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Chalcone Benzalacetophenone Product This compound Chalcone->Product 1,4-Addition (Michael) Cyanohydrin 1,2-Addition Product Chalcone->Cyanohydrin 1,2-Addition Hydrolysis 4-Oxo-2,4-diphenylbutanoic Acid Product->Hydrolysis H₂O, H⁺/OH⁻ Retro Benzalacetophenone (Retro-Michael) Product->Retro Heat Dimer Dimerization Product Product->Dimer Self-condensation

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete->Optimize_Conditions Yes Check_Purity Analyze Purity (NMR, MS) Incomplete->Check_Purity No Optimize_Conditions->Start Identify_Impurity Identify Side Products Check_Purity->Identify_Impurity Modify_Workup Modify Workup/Purification Identify_Impurity->Modify_Workup Impurity Identified Success Pure Product, Good Yield Identify_Impurity->Success Product is Pure Modify_Workup->Success

Caption: A logical troubleshooting workflow for the synthesis.

References

Technical Support Center: Troubleshooting Claisen Condensation for Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Claisen-type condensation of nitrile-containing compounds, commonly known as the Thorpe and Thorpe-Ziegler reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of β-ketonitriles and related cyclic compounds.

Q1: My reaction is not starting, or the yield is very low. What are the common causes?

A1: Low or no yield in a Thorpe or Thorpe-Ziegler reaction can stem from several factors.[1] A primary consideration is the choice and quality of the base. These reactions require a strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile without attacking the nitrile group itself.[2]

  • Inadequate Base: Weak bases are often insufficient to generate the necessary carbanion concentration. Ensure you are using a sufficiently strong base like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA).[2] For intermolecular reactions (Thorpe), stronger bases often increase the yield.

  • Moisture Contamination: Strong bases like NaH and NaNH₂ react violently with water. Ensure all glassware is rigorously dried, and use anhydrous solvents. Moisture will quench the base and inhibit the reaction.

  • Poor Quality Reagents: Ensure the purity of your nitrile starting materials and solvents. Impurities can interfere with the reaction.

  • Suboptimal Temperature: While many condensations proceed at room temperature or with gentle heating, some systems may require specific temperature control to initiate the reaction or to prevent side reactions.

Q2: I am observing polymer formation. How can I prevent this?

A2: Polymerization is a common side reaction, especially in intermolecular Thorpe reactions.[3] This occurs when the nitrile monomers undergo self-condensation in an uncontrolled manner.

  • High Dilution: For intramolecular reactions (Thorpe-Ziegler), using high-dilution conditions is crucial to favor the formation of the cyclic product over intermolecular polymerization.[2]

  • Controlled Addition: Slowly adding the nitrile to a suspension of the base in the solvent can help maintain a low concentration of the reactive carbanion, thus minimizing polymerization.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of polymerization relative to the desired condensation.

Q3: The hydrolysis of my intermediate β-enaminonitrile to the β-ketonitrile is not working well. What should I do?

A3: The hydrolysis of the β-enaminonitrile intermediate is a critical step to obtain the final β-ketonitrile or cyclic ketone.[4][5][6]

  • Acidic Conditions: This hydrolysis is typically carried out under acidic conditions.[7] Ensure you are using a sufficiently strong acid, such as aqueous hydrochloric acid or sulfuric acid.

  • Reaction Time and Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or other appropriate methods to determine the optimal time and temperature. In some cases, prolonged heating can lead to decomposition, so finding the right balance is key.

  • Work-up Procedure: After acidification, the β-ketonitrile product needs to be efficiently extracted from the aqueous layer using an appropriate organic solvent.

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is critical for the success of the condensation.

  • Base Selection: As mentioned, strong, non-nucleophilic bases are preferred. Alkoxide bases, while used in classical Claisen condensations, can sometimes lead to side reactions with nitriles. NaH, NaNH₂, and LDA are generally good choices.[2]

  • Solvent Selection: Aprotic polar solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are often effective as they can solvate the metal cation of the base without interfering with the reaction.[8] In some cases, the reaction can be run neat, using the nitrile starting material as the solvent.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of β-ketonitriles from various sources.

Reactants (Ester/Nitrile)BaseSolventTemperature (°C)Yield (%)Reference
Ethyl benzoate, AcetonitrileSodium ethoxideToluene105-11068[9]
Methyl 4-fluorobenzoate, AcetonitrileSodium metalAcetonitrile/Ether-30 to 0>93[9]
Various esters and nitrilesPotassium tert-butoxideTetrahydrofuranMicrowave (10 min)30-72
Methyl pivalate, AcetonitrileSodium methylate(Excess ester as solvent)70-75 (distillation)86[10]
Methyl butyrate, AcetonitrileSodium methylateTolueneReflux89[11]

Experimental Protocols

Protocol 1: Synthesis of Benzoylacetonitrile (Intermolecular Thorpe-Type Reaction)

This protocol describes the acylation of a nitrile with an ester.[9]

  • Preparation: In a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium ethoxide (0.500 mol) in dry toluene (200 mL).

  • Addition of Reactants: Add ethyl benzoate (0.500 mol) and dry acetonitrile (0.60 mol) to the suspension.

  • Reaction: Heat the mixture to 105-110 °C and stir vigorously for 29 hours. The mixture will become viscous.

  • Work-up: Cool the reaction mixture to room temperature. Add water (300 mL) and wash with diethyl ether (2 x 100 mL) to remove unreacted starting materials.

  • Isolation: Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.

  • Purification: Collect the resulting crystalline precipitate by suction filtration, wash with two portions of water, and air-dry to obtain benzoylacetonitrile.

Protocol 2: Thorpe-Ziegler Cyclization of a Dinitrile

This protocol is a general procedure for the intramolecular condensation of a dinitrile.[2][4]

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a suspension of sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous tetrahydrofuran (THF) under high-dilution conditions.

  • Addition of Dinitrile: Slowly add a solution of the dinitrile in anhydrous THF to the stirred suspension of NaH over several hours.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Hydrolysis: Acidify the mixture with aqueous hydrochloric acid and stir at room temperature or with gentle heating until the intermediate enaminonitrile is fully hydrolyzed to the cyclic ketone.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Reaction Failure or Low Yield check_base 1. Check Base - Strength (NaH, LDA, etc.)? - Anhydrous conditions? start->check_base check_reagents 2. Check Reagents & Solvents - Purity of nitrile? - Anhydrous solvent? check_base->check_reagents check_conditions 3. Review Reaction Conditions - Temperature appropriate? - High dilution (for intramolecular)? check_reagents->check_conditions side_reactions Problem Persists: Consider Side Reactions check_conditions->side_reactions polymerization Polymerization Observed? side_reactions->polymerization Yes hydrolysis_issue Issue with Hydrolysis? side_reactions->hydrolysis_issue No optimize Optimize Conditions: - Slower addition - Lower temperature polymerization->optimize optimize_hydrolysis Optimize Hydrolysis: - Stronger acid - Adjust time/temperature hydrolysis_issue->optimize_hydrolysis success Successful Reaction optimize->success optimize_hydrolysis->success

Caption: Troubleshooting workflow for Claisen-type condensation of nitriles.

Competing_Reactions cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Intermolecular Polymerization Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion Strong Base Cyclic Enaminonitrile Cyclic Enaminonitrile Carbanion->Cyclic Enaminonitrile Intramolecular Attack Cyclic Ketone Cyclic Ketone Cyclic Enaminonitrile->Cyclic Ketone Acid Hydrolysis Carbanion_poly Carbanion Dimer Dimer Carbanion_poly->Dimer Nucleophilic Attack Nitrile_poly Another Nitrile (intermolecular) Polymer Polymer Dimer->Polymer Further Reaction

Caption: Competing intramolecular cyclization and intermolecular polymerization pathways.

References

Optimization of reaction conditions for pyridazine synthesis from 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridazine Synthesis Optimization

Topic: Optimization of Reaction Conditions for the Synthesis of 3,6-diphenyl-4-cyanopyridazine from 4-Oxo-2,4-diphenylbutanenitrile.

Welcome to the technical support guide for the synthesis of pyridazine derivatives. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the optimization and troubleshooting of the cyclocondensation reaction between this compound and hydrazine. Our goal is to move beyond simple procedural steps and empower you with the causal understanding needed to master this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing pyridazines from 1,4-dicarbonyl compounds?

The synthesis of a pyridazine ring from a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketonitrile) is a classic cyclocondensation reaction with hydrazine or its derivatives.[1][2] The process involves the reaction of hydrazine with a 1,4-dicarbonyl system to form a dihydropyridazine, which then typically aromatizes to the stable pyridazine ring, often through oxidation or spontaneous elimination.[3][4] In the case of this compound, the γ-ketonitrile acts as the 1,4-dicarbonyl equivalent.

Q2: What is the reaction mechanism for the formation of 3,6-diphenyl-4-cyanopyridazine?

The reaction proceeds through a well-established pathway:

  • Hydrazone Formation: One nitrogen atom of hydrazine performs a nucleophilic attack on the ketone carbonyl of this compound, forming a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to form a more stable dihydropyridazine, which then aromatizes (often with mild oxidation or spontaneously) to the final pyridazine product.

Below is a diagram illustrating the proposed mechanistic pathway.

Pyridazine Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Start This compound + Hydrazine (H₂N-NH₂) Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack (-H₂O) Cyclic_Intermediate Cyclic Imine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Dihydropyridazine Dihydropyridazine Cyclic_Intermediate->Dihydropyridazine Tautomerization Product 3,6-diphenyl-4-cyanopyridazine Dihydropyridazine->Product Aromatization (-2H)

Caption: Proposed mechanism for pyridazine formation.

Q3: Which hydrazine source should I use?

For most applications, hydrazine hydrate (N₂H₄·H₂O) is the most common, cost-effective, and readily available reagent.[1][5][6] It is typically used in excess to drive the reaction to completion. Anhydrous hydrazine can also be used but is more hazardous and often unnecessary unless the reaction is extremely sensitive to water. For synthesizing N-substituted pyridazines, a substituted hydrazine (e.g., methylhydrazine) would be required.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent challenge and can be traced to several factors.[8] A systematic approach is key to identifying the root cause.

  • Probable Cause 1: Purity of Starting Materials

    • Explanation: Impurities in the this compound or the hydrazine hydrate can introduce competing side reactions.[8][9] The starting ketonitrile can be susceptible to degradation or self-condensation under certain conditions.

    • Solution: Ensure the purity of your starting materials. Recrystallize the this compound if its purity is questionable. Use a fresh, reputable source of hydrazine hydrate.

  • Probable Cause 2: Suboptimal Reaction Temperature

    • Explanation: The reaction temperature is critical. Too low, and the reaction may be incomplete; too high, and you risk decomposition of reactants, intermediates, or the final product.[8]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance. Start with a moderate temperature (e.g., refluxing ethanol, ~78°C) and adjust as needed. If the reaction stalls, a higher boiling point solvent like n-butanol or toluene might be beneficial.

  • Probable Cause 3: Incorrect Solvent Choice

    • Explanation: The solvent plays a crucial role in solubilizing reactants and mediating the reaction. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate the necessary proton transfers in the mechanism.[8]

    • Solution: Ethanol is an excellent starting point. If solubility is an issue or higher temperatures are needed, consider solvents like n-butanol. Acetic acid can serve as both a solvent and a catalyst, potentially accelerating the cyclization, but may require neutralization during workup.

  • Probable Cause 4: Reversible Reaction Equilibrium

    • Explanation: The cyclization step involves the elimination of water. If water is allowed to accumulate, it can shift the equilibrium back towards the intermediates.[8]

    • Solution: For higher-boiling point solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water can significantly improve yields by driving the reaction forward.[8]

Q5: I am observing significant impurity spots on my TLC plate. What are these and how can I prevent them?

  • Probable Cause 1: Incomplete Reaction

    • Explanation: A prominent spot corresponding to the starting material or the intermediate hydrazone indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure at least a stoichiometric amount, and preferably a slight excess (1.1-1.5 equivalents), of hydrazine hydrate is used.

  • Probable Cause 2: Over-oxidation or Side Reactions

    • Explanation: While aromatization is necessary, harsh conditions can sometimes lead to undesired side reactions. The nitrile group could also be susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.

    • Solution: Avoid excessively high temperatures or prolonged reaction times once the product has formed (as determined by TLC). If using acetic acid, keep the reaction time to the minimum required for completion.

  • Probable Cause 3: Formation of Azines

    • Explanation: Hydrazine can react with two molecules of the ketone to form an azine (R₂C=N-N=CR₂), which can be a competing side-product.

    • Solution: This is often minimized by the favorable intramolecular cyclization. Ensuring a slight excess of hydrazine can help favor the desired reaction pathway.

Below is a troubleshooting flowchart to guide your optimization process.

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols & Data

Protocol 1: Baseline Synthesis of 3,6-diphenyl-4-cyanopyridazine

This protocol provides a robust starting point for your synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10 mL per gram of starting material) to dissolve or suspend the ketonitrile.

  • Add hydrazine hydrate (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. The product often precipitates from the ethanol.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Optimization Strategies & Data Interpretation

Systematic optimization involves varying one parameter at a time. Below is a summary of expected outcomes based on common solvent choices.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Solvent EthanolAcetic AcidTolueneEthanol: Good baseline, protic nature facilitates reaction. Acetic Acid: Acts as a catalyst, may speed up reaction but can require neutralization. Toluene: Allows higher temperatures and azeotropic water removal with a Dean-Stark trap, ideal for driving equilibrium.[8]
Temperature 80 °C (Reflux EtOH)115 °C (Reflux Toluene)60 °C80°C: Standard starting point. 115°C: May increase rate but risks decomposition. 60°C: Safer for sensitive substrates but may be slow or incomplete.[8]
Hydrazine Eq. 1.1 eq1.5 eq2.0 eq1.1-1.5 eq: Usually optimal to ensure full conversion without significant excess. 2.0 eq: May be needed for stubborn reactions but can complicate purification.

References

Technical Support Center: Hydrocyanation of Chalcones for 4-Oxo-2,4-diphenylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and hydrocyanation of chalcones to produce 4-Oxo-2,4-diphenylbutanenitrile.

Catalyst Selection and Performance

Choosing an appropriate catalyst and cyanide source is critical for a successful hydrocyanation of chalcone. Below is a summary of various catalytic systems with their respective conditions and reported yields for the synthesis of β-cyano ketones from α,β-unsaturated ketones.

Catalyst SystemCyanide SourceSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
10% aq. Na₂CO₃Acetone cyanohydrinBenzalacetophenone (Chalcone)EthanolReflux4Not specified, product isolated[1]
KOHK₄[Fe(CN)₆] / Benzoyl chloride2-Aroyl α,β-unsaturated ketonesNot specified160 (promoter activation), then RT3 (promoter activation)High[2]
[Ru{(S)-phgly}₂{(S)-binap}] / PhOLiHCNα,β-Unsaturated ketonest-BuOMe024Up to 99[3]
CO₂ (1 atm)Tetraethylammonium cyanide (TEACN)ChalconeNot specifiedNot specifiedNot specifiedGood[4][5]
Cs₂CO₃Trimethylsilyl cyanide (TMSCN)(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneDioxaneRefluxNot specifiedHigh[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the catalyst selection table.

Protocol 1: Base-Catalyzed Hydrocyanation using Acetone Cyanohydrin

This protocol is adapted from the synthesis of this compound.

Materials:

  • Benzalacetophenone (Chalcone)

  • Ethanol

  • Acetone cyanohydrin

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml).

  • To this solution, add acetone cyanohydrin (0.045 mol).

  • Add 10% aqueous sodium carbonate solution (0.0015 mol in 1.5 ml water).

  • Heat the mixture at reflux temperature for 4 hours.

  • After cooling, the product separates out.

  • Filter the product and recrystallize from methanol.

Protocol 2: Eco-Friendly Hydrocyanation using Potassium Hexacyanoferrate(II)

This protocol describes a conjugate hydrocyanation of 2-aroyl α,β-unsaturated ketones.

Materials:

  • 2-Aroyl α,β-unsaturated ketone (1 mmol)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.15 g, 0.4 mmol)

  • Benzoyl chloride (0.28 g, 2 mmol)

  • Potassium hydroxide (KOH) (0.006 g, 0.1 mmol)

Procedure:

  • In a reaction vessel, heat a mixture of potassium hexacyanoferrate(II) and benzoyl chloride at 160°C for 3 hours. This step serves to activate the cyanide source.

  • Cool the reaction system to room temperature.

  • Add the 2-aroyl α,β-unsaturated ketone and potassium hydroxide.

  • Stir the reaction at room temperature. The reaction time is not specified and should be monitored by TLC.

  • Work-up procedure is described as simple, likely involving extraction and purification.

Troubleshooting Guide

Q1: I am getting a very low yield or no product. What are the common causes?

A1: Low or no yield in the hydrocyanation of chalcones can be attributed to several factors:

  • Inactive Catalyst: If using a base catalyst like NaOH or KOH, ensure it is fresh and has not been passivated by exposure to air (CO₂). For metal-based catalysts, ensure they have been properly activated and handled under the recommended atmosphere.

  • Poor Quality Cyanide Source: Acetone cyanohydrin can decompose over time. It is recommended to use a freshly opened bottle or distill it before use. Similarly, ensure other cyanide sources are pure and dry.

  • Presence of Water: While some protocols use aqueous base, excess water can lead to unwanted side reactions. Ensure your organic solvents are appropriately dried if the protocol specifies anhydrous conditions.

  • Reaction Temperature: The reaction temperature is crucial. For base-catalyzed reactions, ensure the temperature is controlled as specified. Some reactions may require cooling to suppress side reactions.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: My reaction is producing significant side products. What are they and how can I minimize them?

A2: Common side products in the hydrocyanation of chalcones include:

  • 1,2-Addition Product (Cyanohydrin): The cyanide ion can attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition). Basic conditions generally favor the desired 1,4-adduct. The 1,2-addition is often reversible, and allowing the reaction to stir for a longer time under basic conditions can lead to the thermodynamically more stable 1,4-product.

  • Dimerization/Polymerization: Chalcones can undergo dimerization or polymerization, especially under strongly basic conditions or at higher concentrations. Using a milder base, controlling the stoichiometry, and working at lower temperatures can help minimize these side reactions. The use of CO₂ has been shown to diminish the polymerization of chalcone substrates.[4]

  • Retro-Michael Addition: The conjugate addition of cyanide is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting chalcone, the product (this compound), and any potential side products. The spots can be visualized under a UV lamp as chalcones and the product are UV-active.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the hydrocyanation of chalcones?

A1: A base is typically used to generate the cyanide anion (CN⁻) from a cyanide source like HCN or acetone cyanohydrin. The cyanide anion is the active nucleophile that attacks the chalcone in a Michael-type addition. Common bases include sodium hydroxide, potassium hydroxide, and sodium carbonate.

Q2: Are there safer alternatives to using highly toxic cyanides like HCN or KCN?

A2: Yes, several safer cyanide sources are available. Acetone cyanohydrin is a commonly used liquid that is less volatile than HCN. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a stable, non-toxic solid that can be used as a cyanide source in the presence of a promoter like benzoyl chloride.[2] Trimethylsilyl cyanide (TMSCN) is another alternative, though it is also toxic and should be handled with care.

Q3: Can this reaction be performed enantioselectively?

A3: Yes, enantioselective hydrocyanation of α,β-unsaturated ketones, including chalcones, has been achieved using chiral catalysts. For example, a ruthenium-based catalyst with a BINAP ligand has been shown to produce β-cyano ketones with high enantioselectivity.[3]

Q4: What is the mechanism of the base-catalyzed hydrocyanation of chalcone?

A4: The reaction proceeds via a Michael addition mechanism. First, the base deprotonates the cyanide source to generate the cyanide anion (CN⁻). The cyanide anion then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone. This leads to the formation of an enolate intermediate, which is then protonated by a proton source (e.g., the solvent or a conjugate acid of the base) to yield the final product, this compound.

Q5: What causes catalyst deactivation in these reactions?

A5: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst and inhibit its activity.

  • Formation of Inactive Species: In some metal-catalyzed reactions, the active catalyst can be converted into an inactive species. For example, nickel catalysts can form inactive dicyanonickel(II) complexes in the presence of excess HCN.

  • Coking/Fouling: At higher temperatures, organic materials can decompose and deposit on the catalyst surface, blocking the active sites.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reagents Reagents Chalcone Chalcone Reaction_Mixture Reaction Mixture Chalcone->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Cyanide_Source Cyanide Source (e.g., Acetone Cyanohydrin) Cyanide_Source->Reaction_Mixture Catalyst Catalyst (e.g., Na2CO3) Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Work-up & Purification (Cooling, Filtration, Recrystallization) Heating->Workup Product This compound Workup->Product

Caption: A general experimental workflow for the hydrocyanation of chalcone.

Troubleshooting_Logic Start Low or No Product Yield Check_Reagents Check Reagent Quality (Catalyst, Cyanide Source, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (TLC, NMR) Start->Check_Side_Reactions Optimize_Catalyst Optimize Catalyst (Type, Loading) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Conditions Optimize Conditions (Temperature, Concentration) Check_Conditions->Optimize_Conditions Conditions as per protocol Modify_Workup Modify Work-up/ Purification Check_Side_Reactions->Modify_Workup Side products identified Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Modify_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Solvent effects on the reactivity of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 4-Oxo-2,4-diphenylbutanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or no yield during synthesis Inefficient catalyst or reaction conditions: The synthesis of this compound is sensitive to the choice of catalyst and solvent.For the synthesis from (E)-chalcone and trimethylsilyl cyanide, ensure the use of a suitable catalyst such as 4-(triphenylphosphonio)phenolate in N,N-dimethylformamide (DMF) at room temperature.[1] For the synthesis from benzalacetophenone, a 10% aqueous sodium carbonate solution in ethanol can be used.[2]
Difficulty in product purification/recrystallization Improper solvent selection: The choice of solvent is crucial for obtaining a pure crystalline product.Methanol has been successfully used for the recrystallization of this compound.[2]
Decomposition of starting material during oxidative cyclization of derivatives Harsh oxidizing agents: Strong oxidants like potassium permanganate or DDQ in acetonitrile can lead to the decomposition of starting materials.[3]Consider using a milder oxidation system. For the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a base-assisted cyclization with DMSO as the oxidant has been shown to be effective.[3]
Side reactions, such as cleavage of the cyano group Reaction conditions favoring side pathways: In the case of N-substituted aniline derivatives of this compound, certain conditions can promote undesired reactions.For reactions involving secondary aniline derivatives, be aware of potential side reactions like the cleavage of the cyano group. An alternative synthetic route, such as in situ alkylation of the corresponding primary aniline-derived indolines, might be necessary to achieve the desired N-substituted product.[3]
Unexpected product formation in the presence of Lewis acids Lewis acid-mediated C-C bond cleavage: The combination of certain reagents, such as (diacetoxyiodo)benzene (DIB) and Lewis acids, can lead to unexpected bond cleavages. While not directly reported for this compound, similar structures like 3-oxo-butanamides undergo C-C bond cleavage in the presence of DIB and Lewis acids like FeCl₃ or ZnCl₂ in solvents such as dioxane or DMF.[4]Carefully consider the compatibility of all reagents. If using Lewis acids, be aware of potential alternative reaction pathways. It is noteworthy that in the absence of Lewis acids, this specific side reaction was not observed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the synthesis of this compound?

A1: The choice of solvent depends on the synthetic route. For the reaction of (E)-chalcone with trimethylsilyl cyanide, N,N-dimethylformamide (DMF) is a suitable solvent.[1] For the synthesis starting from benzalacetophenone and acetone cyanohydrin, ethanol is a commonly used solvent.[2]

Q2: How does the solvent affect the purification of this compound?

A2: The solvent plays a critical role in the recrystallization process to obtain a pure product. Methanol has been reported as an effective solvent for the recrystallization of this compound.[2]

Q3: In the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, what is the role of DMSO?

A3: In this specific reaction, Dimethyl sulfoxide (DMSO) serves as the oxidant, facilitating the intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles.[3] This method provides a milder alternative to stronger oxidizing agents that can cause decomposition of the starting material.[3]

Q4: Are there any known solvent effects on the stability of this compound?

A4: While the provided literature does not detail a systematic study on solvent effects on the stability of this compound, the choice of solvent is critical in preventing unwanted side reactions and decomposition, especially in the presence of other reagents. For instance, in related compounds, the combination of certain solvents and reagents can lead to unexpected reaction pathways.[4]

Experimental Protocols

Synthesis of this compound from Benzalacetophenone:

  • Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml).

  • Add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) to the solution.

  • Heat the mixture at reflux temperature for 4 hours.

  • After cooling, the product that separates out is filtered off.

  • Recrystallize the crude product from methanol to obtain pure this compound.[2]

Oxidative Cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (a derivative):

  • Treat 4-(2-aminophenyl)-2-phenyl-4-oxobutyronitrile with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).

  • The reaction proceeds via a base-assisted intramolecular cyclization and oxidation by DMSO.

  • This method has been shown to be effective for primary aniline derivatives.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Benzalacetophenone in Ethanol reagents Acetone cyanohydrin + 10% aq. Na2CO3 start->reagents Add reflux Reflux for 4h reagents->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Product Yield? cause1 Incorrect Solvent issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Decomposition issue->cause4 sol1 Use appropriate solvent (e.g., DMF, Ethanol) cause1->sol1 sol2 Verify catalyst choice and amount cause2->sol2 sol3 Optimize reaction temperature cause3->sol3 sol4 Use milder reaction conditions cause4->sol4

Caption: Troubleshooting logic for low product yield in synthesis.

References

Byproduct formation in the synthesis of 4-Oxo-2,4-diphenylbutanenitrile and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-2,4-diphenylbutanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and its prevention.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Suboptimal reaction conditions: Temperature, reaction time, or catalyst concentration may not be ideal.

  • Formation of byproducts: Side reactions may be consuming the starting materials or the desired product.

Solutions:

ParameterRecommended ActionRationale
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensures the reaction is allowed to proceed to completion without excessive heating that could lead to byproduct formation.
Temperature Maintain the recommended reaction temperature. For the protocol provided, this involves heating at reflux.Deviations from the optimal temperature can either slow down the reaction or promote the formation of side products.
Catalyst Ensure the correct amount and concentration of the base catalyst (e.g., 10% aqueous sodium carbonate) is used.The basicity of the reaction medium is crucial for the deprotonation of the cyanide source and for catalyzing the Michael addition.

Problem 2: Presence of Significant Impurities in the Final Product

Possible Byproducts and Their Identification:

  • Unreacted Benzalacetophenone (Chalcone): Can be detected by TLC as a separate spot.

  • 1,2-Addition Product (Cyanohydrin): This isomer may be difficult to distinguish from the desired product by TLC alone. Spectroscopic methods like NMR would be required for confirmation.

  • Chalcone Dimer: At higher concentrations, a dimerization of the chalcone can occur, leading to a cyclopentenone scaffold.[1] This would appear as a higher molecular weight impurity.

  • Product of Cyano Group Cleavage: In some cases, cleavage of the nitrile group can occur, leading to a ketone without the nitrile functionality.[2]

  • Self-condensation Product of Acetophenone: If the starting chalcone was not pure, byproducts from its synthesis, such as the self-condensation product of acetophenone, may be present.

Prevention and Troubleshooting Strategies:

IssuePrevention/Solution
Unreacted Starting Material - Ensure the correct stoichiometry of reactants. - Monitor the reaction to completion by TLC.
1,2-Addition Product - Use a weaker, more stable cyanide source (e.g., acetone cyanohydrin or TMS-CN) which favors 1,4-addition. - Maintain a controlled temperature, as higher temperatures can sometimes favor the 1,2-addition product.
Chalcone Dimerization - Avoid running the reaction at very high concentrations of chalcone.
Cyano Group Cleavage - This is less common in this specific synthesis but can be minimized by avoiding overly harsh or prolonged reaction conditions.
Impurities from Chalcone Synthesis - Purify the benzalacetophenone (chalcone) starting material before use, for example, by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the Michael addition of a cyanide source to benzalacetophenone (chalcone). This reaction is typically catalyzed by a base.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key reactants are benzalacetophenone (chalcone) and a cyanide source, such as acetone cyanohydrin or trimethylsilyl cyanide (TMS-CN). A base catalyst, like sodium carbonate, is also required. Ethanol is a commonly used solvent.

Q3: What are the primary byproducts I should be aware of?

A3: The main potential byproducts include the 1,2-addition product (a cyanohydrin isomer), unreacted starting materials, and potentially a chalcone dimer at high concentrations.[1] Impurities from the synthesis of the chalcone precursor may also be present.

Q4: How can I minimize the formation of the 1,2-addition byproduct?

A4: The 1,4-conjugate addition is generally favored with stabilized nucleophiles like cyanide. To further promote the desired 1,4-addition, it is recommended to use a mild base and a cyanide source that delivers the cyanide ion in a controlled manner, such as acetone cyanohydrin.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting materials (benzalacetophenone) and the appearance of the product.[3] A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the components.

Q6: What is a suitable method for purifying the final product?

A6: After the reaction is complete, the product often precipitates from the solution upon cooling. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is adapted from a literature procedure.[4]

Materials:

  • Benzalacetophenone (Chalcone)

  • Acetone cyanohydrin

  • 10% aqueous sodium carbonate solution

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml).

  • To this solution, add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml of water).[4]

  • Heat the reaction mixture at reflux for 4 hours.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product should precipitate out of the solution. Collect the solid product by filtration.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Visualizations

Synthesis_Pathway Chalcone Benzalacetophenone (Chalcone) Product This compound Chalcone->Product Cyanide Cyanide Source (e.g., Acetone Cyanohydrin) Cyanide->Product Base Base Catalyst (e.g., Na2CO3) Base->Product

Caption: Reaction scheme for the synthesis of this compound.

Byproduct_Formation Start Chalcone + Cyanide Desired_Reaction 1,4-Michael Addition (Desired Pathway) Start->Desired_Reaction Undesired_Reaction1 1,2-Addition Start->Undesired_Reaction1 Undesired_Reaction2 Dimerization Start->Undesired_Reaction2 Undesired_Reaction3 Other Side Reactions (e.g., Cyano Group Cleavage) Start->Undesired_Reaction3 Product This compound Desired_Reaction->Product Byproduct1 Cyanohydrin Byproduct Undesired_Reaction1->Byproduct1 Byproduct2 Cyclopentenone Dimer Undesired_Reaction2->Byproduct2 Byproduct3 Other Byproducts Undesired_Reaction3->Byproduct3

Caption: Competing reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Purification Recrystallize Product Check_Purity->Purification Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Monitor_Reaction->Optimize_Conditions Optimize_Conditions->Purification Analysis Analyze Product (NMR, MS) Purification->Analysis

References

Scalability considerations for the production of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Oxo-2,4-diphenylbutanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[1] - Optimize Catalyst Concentration: An insufficient amount of base can lead to an incomplete reaction. Ensure the correct stoichiometry of the base catalyst is used.[1] - Improve Mixing: In larger reaction vessels, ensure efficient stirring to maintain a homogeneous mixture.
Incorrect Base The chosen base may be too weak to effectively deprotonate the Michael donor or too strong, leading to side reactions.[2] Select a base with an appropriate pKa for the acidity of the Michael donor.
Poor Nucleophilicity of the Donor If using a weak nucleophile, consider using a stronger base to generate a higher concentration of the enolate. Alternatively, a more acidic Michael donor could be employed.[2]
Unfavorable Reaction Conditions The reaction may be sensitive to temperature and solvent. Optimize the reaction temperature; some reactions may benefit from cooling to minimize side reactions, while others may require heating.[2] The solvent should be chosen to ensure all reactants are soluble. Polar aprotic solvents like DMF or acetonitrile are often effective.[2]

Issue 2: Formation of Significant Impurities

Potential Cause Recommended Solution
Side Reactions - Control Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone.[1] - Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.[1] - Catalyst Choice: Use a milder base to minimize side reactions like the Cannizzaro reaction.[1]
Michael Addition of Product The chalcone product can react with another molecule of the enolate.[1] This can be minimized by controlling the stoichiometry and reaction temperature.
Hydrolysis of Nitrile Group The nitrile group can be sensitive to strongly acidic or basic conditions, leading to the formation of a carboxylic acid or amide. Ensure workup conditions are appropriately controlled.
Double Michael Addition If the Michael donor has multiple acidic protons, it can potentially react with two molecules of the enone.[2] Use a stoichiometric amount of the Michael donor or a slight excess of the enone to minimize this.

Issue 3: Oily or Gummy Product After Workup

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Ensure the reaction has gone to completion via TLC analysis before initiating workup.
Low-Melting Point Impurities The presence of side products can lower the melting point of the crude product, causing it to be oily. Attempt to purify a small sample to see if a solid can be obtained.
Inefficient Precipitation/Crystallization - Optimize Precipitation: If the product is expected to precipitate, ensure the solution is sufficiently cooled in an ice bath.[1] - Induce Crystallization: If the product remains oily, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] - Solvent Selection: The choice of solvent for recrystallization is crucial. The product should be soluble in the hot solvent and insoluble in the cold solvent.

Frequently Asked Questions (FAQs)

Synthesis and Scalability

  • Q1: What are the primary challenges when scaling up the synthesis of this compound? A1: The main challenges in scaling up are maintaining high yield and purity. Issues such as inefficient heat transfer, poor mixing, and extended reaction times can lead to an increase in side reactions, which complicates purification and reduces overall efficiency.[1]

  • Q2: Which synthesis method is most suitable for large-scale production? A2: For large, industrial-scale synthesis (kilogram scale and above), traditional solvent-based methods in a reactor often provide better control over critical reaction parameters like temperature and mixing, ensuring consistent product quality.[1] While solvent-free methods can be more environmentally friendly, achieving uniform heating and mixing at a very large scale can be challenging.

  • Q3: How does the choice of base catalyst impact the scalability of the reaction? A3: The choice and concentration of the base are critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, their high reactivity can promote side reactions on a larger scale.[1] For sensitive substrates, using a milder base or a solid-supported catalyst might offer better control and selectivity, leading to a purer product and a more straightforward workup.[1]

Safety Considerations

  • Q4: What are the key safety considerations when working with cyanide-containing reagents for this synthesis? A4: Great care must be taken to avoid all exposure to cyanide salts and hydrogen cyanide, particularly through inhalation and skin contact.[3] Key safety measures include:

    • Engineering Controls: Always handle cyanide compounds in a certified chemical fume hood.[3][4]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety glasses or goggles.[4]

    • Avoiding Acidic Conditions: Be aware that cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas. Keep acids away from the reaction setup unless necessary for the procedure, and maintain awareness of the pH of any cyanide salt solutions.[3][4]

    • Spill Procedures: Have a cyanide spill kit readily available. For small spills, use the materials in the kit to clean it up. For large spills, evacuate the area and contact emergency services.[3][5]

    • Emergency Preparedness: Ensure an emergency safety shower and eyewash are accessible. All personnel working with cyanides should be trained on the hazards and emergency procedures.[4]

Purification and Quality Control

  • Q5: What are the recommended methods for purifying this compound at a larger scale? A5: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical for achieving high purity and yield. Methanol has been reported as a suitable solvent for recrystallization.[6] Column chromatography can also be used for purification, especially for removing closely related impurities, but it may be less practical for very large quantities.

  • Q6: What analytical techniques are recommended for quality control of the final product? A6: A combination of analytical techniques should be used to ensure the identity, purity, and quality of the final product. Recommended techniques include:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[7]

    • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable, often coupled with Mass Spectrometry (GC-MS) for impurity identification.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (ketone, nitrile) present in the molecule.[7]

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is based on the reaction of benzalacetophenone (chalcone) with a cyanide source.

Materials:

  • Benzalacetophenone

  • Acetone cyanohydrin

  • 10% aqueous sodium carbonate solution

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml).

  • To this solution, add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml of water).[6]

  • Heat the reaction mixture to reflux temperature and maintain for 4 hours.[6] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product should precipitate out of the solution. If not, place the flask in an ice bath to induce crystallization.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from methanol to obtain pure this compound.[6]

  • Dry the purified product under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Benzalacetophenone in Ethanol B Add Acetone Cyanohydrin & Sodium Carbonate A->B C Reflux for 4 hours B->C D Cool to Room Temperature C->D E Filter Crude Product D->E F Recrystallize from Methanol E->F G Dry Under Vacuum F->G H H G->H Final Product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Incomplete Reaction Check_TLC Check TLC: Starting Material Present? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No Check_TLC->No_SM No Increase_Time Increase Reaction Time & Re-check TLC Yes_SM->Increase_Time Impurities Significant Impurities in Product No_SM->Impurities Check_Catalyst Check Catalyst Concentration Increase_Time->Check_Catalyst Check_Mixing Ensure Efficient Mixing Check_Catalyst->Check_Mixing Lower_Temp Lower Reaction Temperature Impurities->Lower_Temp Milder_Base Use Milder Base Lower_Temp->Milder_Base Control_Stoich Adjust Stoichiometry Milder_Base->Control_Stoich Purify Optimize Purification (Recrystallization) Control_Stoich->Purify

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

Technical Support Center: Stereoselectivity in Reactions of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in reactions involving 4-Oxo-2,4-diphenylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity with this compound?

A1: this compound possesses two key sites for stereochemical control: the prochiral ketone at C4 and the acidic C-H bond at C2, alpha to the nitrile group. The main challenges are:

  • Diastereoselective Reduction of the C4 Ketone: Reducing the ketone creates a new stereocenter, leading to syn and anti diastereomers of 4-hydroxy-2,4-diphenylbutanenitrile. Achieving high diastereoselectivity requires careful selection of reducing agents and conditions to favor one transition state over another.

  • Enantioselective Alkylation at C2: Deprotonation at C2 forms an enolate that can be alkylated. Controlling the facial selectivity of this reaction to yield a single enantiomer is challenging and typically requires the use of chiral catalysts or auxiliaries.

Q2: How can I selectively synthesize one diastereomer of 4-hydroxy-2,4-diphenylbutanenitrile via reduction?

A2: The diastereomeric outcome of the ketone reduction is determined by the facial selectivity of hydride delivery. This can be controlled by two main strategies:

  • Chelation Control: In the presence of a chelating metal (e.g., from LiAlH(O-t-Bu)₃), the substrate can form a rigid five-membered ring intermediate. Hydride delivery then occurs from the less sterically hindered face, typically leading to the syn diastereomer.

  • Felkin-Anh Control (Non-Chelating Conditions): Under non-chelating conditions with bulky reducing agents (e.g., L-Selectride® or NB-Enantride®), the stereochemical outcome is governed by steric interactions as described by the Felkin-Anh model. This generally favors the formation of the anti diastereomer.[1]

Q3: Is it possible to achieve enantioselective alkylation at the C2 position?

A3: Yes, enantioselective alkylation at the C2 position is achievable. Since the starting material is racemic, a dynamic kinetic resolution or a reaction with a racemic enolate is required. Modern catalytic methods provide a direct approach. The use of a chiral catalyst, such as a nickel complex with a chiral ligand, can facilitate the enantioselective intermolecular alkylation of the corresponding enolate (or a Reformatsky-type reagent) with an alkyl electrophile.[2] Phase-transfer catalysis with chiral quaternary ammonium salts has also proven effective for the enantioselective alkylation of related substrates.[3][4]

Q4: What types of catalysts are most effective for controlling stereochemistry in these reactions?

A4: The optimal catalyst depends on the specific transformation:

  • For Diastereoselective Reduction: While not a catalytic process in the strictest sense, the choice of metal hydride reagent is critical. Lewis acidic additives (e.g., TiCl₄, CeCl₃) can also be used to promote either chelation or non-chelation pathways, thereby influencing the diastereomeric ratio.[5]

  • For Enantioselective α-Alkylation: Chiral organocatalysts or transition metal complexes are employed. Chiral diol-based organocatalysts, such as BINOL derivatives, can activate substrates through hydrogen bonding.[6] Transition metal catalysts, particularly those based on nickel or iridium in conjunction with chiral phosphine or phosphoramidite ligands, are highly effective for asymmetric alkylations.[2][7]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in the Reduction of the C4-Ketone

Symptom: The reduction of this compound results in a nearly 1:1 mixture of syn and anti diastereomers of 4-hydroxy-2,4-diphenylbutanenitrile.

Possible Causes:

  • Inappropriate Reducing Agent: Small, non-selective reducing agents like sodium borohydride (NaBH₄) often provide poor diastereoselectivity for β-ketonitriles.

  • Suboptimal Reaction Temperature: Temperature affects the rigidity of the transition state. Higher temperatures can lead to lower selectivity.

  • Solvent Effects: The coordinating ability of the solvent can interfere with or promote chelation, altering the reaction pathway.

Solutions:

  • To Favor the Anti Diastereomer (Felkin-Anh Control):

    • Switch to a bulkier, non-chelating reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®.

    • Use a non-coordinating solvent like THF or diethyl ether.

    • Perform the reaction at low temperatures (-78 °C) to maximize selectivity.[1]

  • To Favor the Syn Diastereomer (Chelation Control):

    • Use a reducing agent capable of chelation, such as zinc borohydride (Zn(BH₄)₂) or lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

    • Consider adding a Lewis acid like TiCl₄ or MgBr₂ to enforce a rigid chelated intermediate, followed by reduction.[5]

    • Ensure the solvent is non-coordinating (e.g., CH₂Cl₂) to allow for effective chelation with the added Lewis acid.

    • Maintain low temperatures (-78 °C) throughout the addition.

Guide 2: Low Enantioselectivity in C2-Alkylation

Symptom: An attempt at catalytic asymmetric alkylation of this compound results in a product with low enantiomeric excess (ee).

Possible Causes:

  • Ineffective Catalyst-Substrate Interaction: The chosen chiral catalyst may not create a sufficiently organized and biased transition state for the substrate.

  • Incorrect Base/Solvent Combination: The base and solvent can significantly influence the aggregation state and reactivity of the enolate, affecting enantioselectivity.

  • Background Uncatalyzed Reaction: The alkylating agent may be reactive enough to undergo a non-selective background reaction with the enolate.

Solutions:

  • Catalyst and Ligand Screening:

    • For transition metal catalysis, screen a panel of chiral ligands. For nickel-catalyzed systems, ligands like Pybox or chiral phosphines can be effective. For iridium systems, N-aryl phosphoramidite ligands have shown success.[7]

    • For organocatalysis, explore different classes of catalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids.

  • Optimize Reaction Conditions:

    • Base: The choice of base is critical. A non-nucleophilic base like NaHMDS or LiHMDS is often preferred. The counterion can influence selectivity.

    • Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, MTBE).

    • Temperature: Lowering the reaction temperature often leads to a significant increase in enantioselectivity.

  • Control Background Reaction:

    • Use a less reactive alkylating agent if possible (e.g., switching from an alkyl iodide to a bromide or chloride).

    • Ensure slow addition of the electrophile to maintain a low instantaneous concentration, favoring the catalyzed pathway.

Data Presentation

Table 1: Influence of Reducing Agent on Diastereoselectivity of β-Keto Esters/Nitriles (Model Systems)

Reducing Agent/SystemTypical Control PathwayPredominant DiastereomerReference
NaBH₄ in MeOH/EtOHMinimal ControlLow SelectivityGeneral Knowledge
L-Selectride® in THFFelkin-Anh (Steric)Anti[1]
NB-Enantride® in THFFelkin-Anh (Steric)Anti[1]
Zn(BH₄)₂ in Et₂OChelationSyn[5]
LiAlH(O-t-Bu)₃ in EtOHChelationSyn[1]
TiCl₄ then BH₃·py in CH₂Cl₂ChelationSyn[5]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of this compound

Objective: To obtain either the syn or anti diastereomer of 4-hydroxy-2,4-diphenylbutanenitrile with high selectivity.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Selected reducing agent (e.g., L-Selectride® for anti, Zn(BH₄)₂ for syn)

  • Quenching solution (e.g., saturated aq. NH₄Cl, Rochelle's salt)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to the target temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the selected reducing agent (1.1-1.5 eq) dropwise over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for the recommended time (typically 2-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at -78 °C.

  • Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

Visualizations

G Workflow: Troubleshooting Poor Diastereoselectivity start Start: Reduction yields ~1:1 d.r. q1 Desired Diastereomer? start->q1 anti Goal: anti isomer q1->anti anti syn Goal: syn isomer q1->syn syn cause_anti Cause: Insufficient steric hindrance in transition state. anti->cause_anti cause_syn Cause: Lack of effective chelation. syn->cause_syn sol_anti1 Solution 1: Use bulky reducing agent (e.g., L-Selectride®) cause_anti->sol_anti1 sol_syn1 Solution 1: Use chelating reagent (e.g., Zn(BH4)2) cause_syn->sol_syn1 sol_anti2 Solution 2: Use non-coordinating solvent (THF) at -78°C sol_anti1->sol_anti2 end End: High d.r. achieved sol_anti2->end sol_syn2 Solution 2: Add Lewis Acid (e.g., TiCl4) before reduction sol_syn1->sol_syn2 sol_syn2->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

G Logical Pathways for Stereoselective Ketone Reduction cluster_0 Chelation Control cluster_1 Felkin-Anh Control chelate Chelating Metal (M) + Ketone + Nitrile ts_chelate Rigid 5-Membered Transition State chelate->ts_chelate forms prod_syn syn-Diol Product ts_chelate->prod_syn Hydride attack from less hindered face felkin Non-Chelating Conditions + Bulky Reagent ts_felkin Staggered Conformation (Felkin-Anh TS) felkin->ts_felkin favors prod_anti anti-Diol Product ts_felkin->prod_anti Hydride attack via Bürgi-Dunitz trajectory start This compound start->chelate start->felkin

Caption: Competing transition states in ketone reduction.

G Decision Tree for Enantioselective C2-Alkylation start Goal: Enantioselective C2-Alkylation q1 Desired Catalysis Type? start->q1 tm_cat Transition Metal Catalysis q1->tm_cat Metal org_cat Organocatalysis q1->org_cat Metal-Free tm_sol Strategy: Use Chiral Ligand with Ni(II) or Ir(I) precursor tm_cat->tm_sol org_sol Strategy: Use Chiral Phase-Transfer Catalyst or H-Bond Donor org_cat->org_sol tm_ex Examples: - (S)-BINAP - (R)-Pybox - Feringa Ligands tm_sol->tm_ex org_ex Examples: - Cinchona Alkaloid-derived PTC - Chiral Phosphoric Acid - BINOL derivatives org_sol->org_ex opt Optimization Loop: - Screen Solvents - Vary Temperature - Adjust Base tm_ex->opt org_ex->opt

Caption: Catalyst selection for C2-alkylation.

References

Work-up procedures for reactions involving 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Oxo-2,4-diphenylbutanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this versatile β-ketonitrile. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to support your work-up procedures for various reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what is the general work-up procedure?

A1: The most cited method for the synthesis of this compound is the Michael addition of a cyanide source to benzalacetophenone. A typical procedure involves the reaction of benzalacetophenone with acetone cyanohydrin in the presence of a base like sodium carbonate in ethanol.[1][2]

The work-up for this reaction is often straightforward. Upon cooling the reaction mixture, the product, this compound, typically precipitates out of the solution. The solid can then be isolated by filtration. For purification, recrystallization from methanol is a common and effective method.[1]

Q2: I am having trouble with the purity of my synthesized this compound. What are common impurities and how can I remove them?

A2: Common impurities can include unreacted benzalacetophenone and potential side-products from self-condensation or other secondary reactions. If recrystallization from methanol is insufficient, column chromatography on silica gel can be employed. A typical eluent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

Q3: What are the general considerations for the work-up of reactions involving the hydrolysis of this compound?

A3: Hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under acidic or basic conditions.

  • Acidic Hydrolysis: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) after completion. The product, 4-oxo-2,4-diphenylbutanoic acid, can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Basic Hydrolysis: The reaction will result in the carboxylate salt. Acidification of the reaction mixture with a mineral acid (e.g., HCl) is necessary to protonate the carboxylate and allow for extraction into an organic solvent. Subsequent washing, drying, and solvent removal steps are similar to the acidic work-up.

Q4: What is a typical work-up procedure for the reduction of the ketone group in this compound?

A4: Reduction of the ketone to a secondary alcohol, yielding 4-hydroxy-2,4-diphenylbutanenitrile, is commonly performed using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. After the reaction is complete (monitored by TLC), the work-up generally involves the following steps:

  • Quenching the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature.

  • Removal of the alcoholic solvent under reduced pressure.

  • Extraction of the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent.

  • Evaporation of the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (benzalacetophenone) is still present after the recommended reaction time, consider extending the reaction time or gently heating the mixture if the protocol allows.
Impure reactantsEnsure that the benzalacetophenone and cyanide source are of high purity. Impurities can interfere with the reaction.
Incorrect stoichiometryCarefully check the molar ratios of the reactants and catalyst.
Product loss during work-upIf the product does not readily precipitate, it may be necessary to concentrate the reaction mixture or perform a liquid-liquid extraction. Ensure the recrystallization solvent is not used in excess, which can lead to significant product loss in the mother liquor.
Issue 2: Emulsion Formation During Aqueous Work-up

Emulsions are a common issue during the liquid-liquid extraction of organic compounds, especially when basic solutions are used.

Troubleshooting Technique Description
Patience and Gentle Agitation Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or stirring of the emulsion layer with a glass rod can help to break up the emulsion.
Addition of Brine Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.
Change in pH If the emulsion is stabilized by acidic or basic species, careful neutralization or a slight change in the pH of the aqueous layer can sometimes break the emulsion.
Filtration through Celite® or Glass Wool Filtering the entire mixture through a pad of Celite® or a plug of glass wool can help to break up the fine droplets of the emulsion.
Centrifugation If available, centrifuging the mixture can effectively separate the layers.
Issue 3: Difficulty in Purifying Reaction Products by Column Chromatography
Problem Suggested Solution
Compound streaks on TLC plate The compound may be too polar for the chosen eluent system, or it might be interacting strongly with the silica gel. Try a more polar eluent system or consider using a different stationary phase like alumina. Adding a small amount of a modifying solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent can sometimes improve chromatography.
Poor separation of product from impurities Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on a column. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with very different polarities.
Compound appears to decompose on the column Some compounds are sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina as the stationary phase, or deactivating the silica gel by pre-treating it with a base like triethylamine, can be beneficial.

Experimental Protocols

Synthesis of this compound
  • To a solution of benzalacetophenone (0.015 mol) in ethanol (50 mL), add acetone cyanohydrin (0.045 mol) and a 10% aqueous solution of sodium carbonate (0.0015 mol in 1.5 mL of water).[1][2]

  • Heat the mixture at reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Recrystallize the crude product from methanol to obtain pure this compound.[1]

Reduction of this compound with Sodium Borohydride
  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl while maintaining a low temperature.

  • Remove the solvent by rotary evaporation.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-2,4-diphenylbutanenitrile.

  • Purify the product by recrystallization or column chromatography as needed.[3][4]

Data Presentation

Table 1: Typical Reaction Conditions and Expected Outcomes

ReactionReagentsSolventTypical Work-upExpected ProductTypical Yield Range
Synthesis Benzalacetophenone, Acetone cyanohydrin, Na₂CO₃EthanolFiltration, RecrystallizationThis compound70-90%
Hydrolysis (Acidic) This compound, H₂SO₄/H₂ODioxane/WaterNeutralization, Extraction4-Oxo-2,4-diphenylbutanoic acid60-80%
Hydrolysis (Basic) This compound, NaOH/H₂OEthanol/WaterAcidification, Extraction4-Oxo-2,4-diphenylbutanoic acid65-85%
Reduction (Ketone) This compound, NaBH₄MethanolQuenching, Extraction4-Hydroxy-2,4-diphenylbutanenitrile80-95%

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup General Aqueous Work-up s1 Reaction of Benzalacetophenone and Acetone Cyanohydrin s2 Cooling and Precipitation s1->s2 s3 Filtration s2->s3 s4 Recrystallization (Methanol) s3->s4 s5 Pure this compound s4->s5 w1 Reaction Mixture w2 Quenching / Neutralization w1->w2 w3 Liquid-Liquid Extraction w2->w3 w4 Separation of Layers w3->w4 w5 Washing Organic Layer (e.g., with Brine) w4->w5 w6 Drying Organic Layer (e.g., with Na2SO4) w5->w6 w7 Solvent Evaporation w6->w7 w8 Crude Product w7->w8

Caption: General experimental workflows for the synthesis and work-up of reactions involving this compound.

troubleshooting_emulsion start Emulsion Formed During Extraction p1 Allow to Stand / Gentle Swirl start->p1 p2 Add Saturated Brine (NaCl) p1->p2 If not resolved end Layers Separated p1->end Resolved p3 Adjust pH of Aqueous Layer p2->p3 If not resolved p2->end Resolved p4 Filter through Celite® or Glass Wool p3->p4 If not resolved p3->end Resolved p5 Centrifuge p4->p5 If not resolved p4->end Resolved p5->end Resolved

Caption: A troubleshooting guide for breaking emulsions encountered during the work-up of reactions.

References

Stability issues of 4-Oxo-2,4-diphenylbutanenitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Oxo-2,4-diphenylbutanenitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 4°C.[1][2] It is a solid at room temperature and should be kept in a tightly sealed container to protect it from moisture and light.

Q2: What is the general stability of this compound under standard laboratory conditions?

Under recommended storage conditions, this compound is a stable compound.[1] However, like many organic molecules with multiple functional groups, its stability can be compromised by exposure to harsh conditions such as high temperatures, extreme pH, strong oxidizing agents, and UV light.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes a β-ketonitrile moiety and two phenyl groups, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or an amide.

  • Oxidation: The ketone functional group and the benzylic proton are susceptible to oxidation.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. A related compound, 4-oxo-4-phenylbutanenitrile, has a melting point range of 74-78°C, suggesting that thermal stress may become significant around and above this temperature.[1]

Q4: Are there any known incompatibilities with common solvents or reagents?

Troubleshooting Guide for Stability Issues

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting/Prevention Steps
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent or pH.- Use neutral, aprotic solvents for sample preparation where possible.- If aqueous solutions are necessary, buffer them to a neutral pH.- Prepare solutions fresh and analyze them promptly.
Loss of assay value over time in solution. Hydrolysis of the nitrile group or other degradation pathways.- Store solutions at reduced temperatures (e.g., 4°C) and protect from light.- Evaluate the stability of the compound in the chosen analytical solvent over the expected analysis time.
Discoloration of the solid compound (e.g., yellowing). Potential photodegradation or oxidation.- Store the solid compound in an amber vial or in the dark.- Store under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.- Assess the stability of the compound under the specific pH and temperature conditions of the bioassay.- Include stability-indicating controls in the experimental design.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to evaluate the stability of this compound. These studies are essential for developing stability-indicating analytical methods.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Studies

These studies intentionally stress the compound to generate potential degradation products.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add an equal volume of 0.1 M HCl.

  • Heat the mixture at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable organic solvent.

  • Add an equal volume of 0.1 M NaOH.

  • Keep the mixture at room temperature for 8 hours.

  • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable organic solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Alternatively, heat a solution of the compound at 60°C for 48 hours.

  • Cool and prepare a solution for HPLC analysis.

5. Photostability:

  • Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Analyze the sample by HPLC, comparing it to a control sample kept in the dark.

Visualizations

logical_relationship cluster_conditions Stress Conditions cluster_compound This compound cluster_degradation Potential Degradation Acid Acidic pH Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidant Oxidizing Agent Oxidation Oxidation Products Oxidant->Oxidation Heat High Temperature Thermal Thermal Degradants Heat->Thermal Light UV/Vis Light Photo Photodegradation Products Light->Photo Compound Intact Compound

Caption: Logical relationship between stress conditions and potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Degradation Compare->Quantify

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyridazine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Pyridazine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The efficient synthesis of pyridazine precursors is, therefore, a subject of considerable interest for researchers in drug development and organic synthesis. This guide provides a comparative overview of three prominent synthetic routes to pyridazine precursors: the condensation of 1,4-dicarbonyl compounds with hydrazine, the reaction of maleic anhydride derivatives with hydrazine, and the inverse electron demand Diels-Alder (IEDDA) reaction.

Performance Comparison of Synthesis Routes

The selection of a synthetic route for a specific pyridazine precursor will depend on factors such as the availability of starting materials, desired substitution patterns, and required scale. The following table summarizes the key performance indicators for the three discussed methods.

Synthesis RouteStarting MaterialsTypical Reaction ConditionsReported YieldKey AdvantagesCommon Limitations
Condensation of 1,4-Dicarbonyls 1,4-Diketones, γ-KetoestersReflux in a suitable solvent (e.g., ethanol) with hydrazine hydrate.40-75%A versatile and straightforward method for a wide range of substituted pyridazines.The synthesis of the 1,4-dicarbonyl starting material can be complex.
Reaction of Maleic Anhydride Derivatives Maleic anhydride, Substituted maleic anhydridesReaction with hydrazine hydrate, often in an aqueous or alcoholic medium, sometimes under acidic or basic conditions.85-97%High yields for specific pyridazinedione and dihydroxypyridazine structures. Readily available and inexpensive starting materials.Primarily limited to the synthesis of pyridazines with substitution at the 3, 4, 5, and 6 positions.
Inverse Electron Demand Diels-Alder (IEDDA) Electron-deficient dienes (e.g., 1,2,4,5-tetrazines) and electron-rich dienophiles (e.g., alkenes, alkynes)Often proceeds at room temperature or with gentle heating, frequently without a catalyst.85-96%Excellent regioselectivity and functional group tolerance. Provides access to complex and highly substituted pyridazines under mild conditions.The synthesis of the required electron-deficient dienes can be multi-stepped.

Experimental Protocols

Synthesis of a Phenyl-Substituted Pyridazine via Condensation of a 1,4-Dicarbonyl Compound

This protocol describes the synthesis of a phenyl-substituted pyridazine from a 1,2-diacyl fulvene, which acts as a 1,4-dicarbonyl equivalent.

Materials:

  • 1,2-diacyl fulvene (1 equivalent)

  • Hydrazine hydrate (excess)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • The 1,2-diacyl fulvene is dissolved in a suitable solvent.

  • Excess hydrazine hydrate (e.g., 1 mL) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, 50 mL of water is added to the mixture, which may result in the formation of a precipitate.

  • The product is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are collected and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure (in vacuo) to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: For the synthesis of a phenyl-pyridazine using this method, a yield of 71.2% has been reported.[1]

Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide) from Maleic Anhydride

This protocol details the high-yield synthesis of 3,6-dihydroxypyridazine, a common pyridazine precursor, from maleic anhydride.

Materials:

  • Maleic anhydride (1 equivalent)

  • Hydrazine hydrate (e.g., 80% solution, 1.3 equivalents)

  • Hydrochloric acid (e.g., 30% solution)

  • Cold ethanol or ice water

Procedure:

  • In a reaction vessel, add hydrazine hydrate.

  • While stirring and cooling, slowly add hydrochloric acid to adjust the pH.

  • Add maleic anhydride to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours.

  • Cool the reaction mixture to induce crystallization.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with cold ethanol or ice water.

  • Dry the collected solid to obtain 3,6-dihydroxypyridazine.

Expected Yield: This method has been reported to produce 3,6-dihydroxypyridazine with a yield of up to 97%.[2][3]

Synthesis of a Substituted Pyridazine via Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This protocol provides a general procedure for the synthesis of substituted pyridazines using the IEDDA reaction between a 1,2,4,5-tetrazine and an alkyne.

Materials:

  • Substituted 1,2,4,5-tetrazine (1 equivalent)

  • Substituted alkyne (dienophile)

  • Solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or toluene)

Procedure:

  • Dissolve the 1,2,4,5-tetrazine and the alkyne in the chosen solvent in a suitable reaction vessel.

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C in HFIP or 110 °C in toluene) and monitor the reaction progress by techniques such as TLC or LC-MS.

  • Upon completion of the reaction, which is often indicated by the disappearance of the characteristic color of the tetrazine, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: The IEDDA synthesis of pyridazines is known for its high efficiency, with reported yields often in the range of 85-96%.[4][5]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of a typical pyridazine synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Starting Materials (1,4-Dicarbonyl & Hydrazine) dissolve Dissolve in Solvent start->dissolve mix Mix Reactants dissolve->mix react Heat & Stir (e.g., Reflux) mix->react monitor Monitor Progress (TLC, LC-MS) react->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end Final Product (Pyridazine Precursor) purify->end

References

A Comparative Guide to 4-Oxo-2,4-diphenylbutanenitrile and Other Intermediates in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The choice of starting materials profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides an objective comparison of 4-oxo-2,4-diphenylbutanenitrile with other common intermediates used in the synthesis of various heterocyclic scaffolds. The performance of these intermediates is evaluated based on reported experimental data, with a focus on reaction yields and conditions.

Introduction to Key Intermediates

This compound is a versatile difunctional intermediate characterized by the presence of a ketone and a nitrile group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly pyridazines.

Alternative Intermediates commonly employed in heterocyclic synthesis include:

  • 1,4-Dicarbonyl Compounds: These are foundational for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.

  • β-Ketoesters and 1,3-Dicarbonyl Compounds: These are classical building blocks for the synthesis of six-membered heterocycles such as pyridines (Hantzsch synthesis) and pyrimidines (Biginelli reaction).

  • 1,5-Dicarbonyl Compounds: These serve as direct precursors for the synthesis of pyridines.

This guide will compare the utility of these intermediates in the synthesis of specific heterocyclic systems.

Synthesis of Six-Membered Heterocycles: Pyridazines, Pyridines, and Pyrimidines

Pyridazine Synthesis: The Forte of this compound

This compound is an excellent starting material for the synthesis of substituted pyridazines. The 1,4-dicarbonyl-like structure allows for a facile condensation reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-3-phenyl-1,4,5,6-tetrahydropyridazine from a 4-oxo-2,4-diarylbutanenitrile derivative. [1]

A mixture of the appropriate 4-oxo-2,4-diarylbutanenitrile (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then concentrated, cooled, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired pyridazine derivative.

IntermediateHeterocycleReagentsSolventConditionsYield (%)
4-Oxo-2,4-diarylbutanenitrilePyridazineHydrazine hydrateEthanolReflux, 6h86[1]

Pyridazine_Synthesis This compound This compound Pyridazine Pyridazine This compound->Pyridazine Condensation Hydrazine Hydrazine Hydrazine->Pyridazine

Caption: Synthesis of Pyridazines from this compound.

Pyridine Synthesis: A Comparison of Intermediates

While this compound is not a common precursor for pyridines, other dicarbonyl compounds are routinely used. The Hantzsch synthesis, utilizing β-ketoesters, and the cyclization of 1,5-dicarbonyl compounds are two of the most established methods.

Experimental Protocol: Hantzsch Pyridine Synthesis. [2]

An aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonia or ammonium acetate (1 equivalent) are condensed to yield a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. Modifications allow for the synthesis of asymmetric pyridines by performing one or more of the condensation steps prior to the main reaction.

Experimental Protocol: Pyridine Synthesis from 1,5-Dicarbonyl Compounds. [2][3]

A 1,5-dicarbonyl compound is condensed with a nitrogen source like ammonium acetate or hydroxylamine hydrochloride in a solvent such as acetic acid or ethanol, followed by heating to reflux. If a dihydropyridine intermediate is formed, a subsequent oxidation step is required.

IntermediateMethodReagentsSolventConditionsYield (%)
β-Ketoester & AldehydeHantzsch SynthesisNH3 or NH4OAcEthanolReflux, then oxidationGenerally good, can be >80%[2]
1,5-Dicarbonyl CompoundCyclizationNH4OAc or NH2OH·HClAcetic Acid/EthanolRefluxVariable, can be up to 82%[2]

Pyridine_Synthesis_Comparison cluster_hantzsch Hantzsch Synthesis cluster_dicarbonyl From 1,5-Dicarbonyl β-Ketoester β-Ketoester Dihydropyridine Dihydropyridine β-Ketoester->Dihydropyridine Condensation Aldehyde Aldehyde Aldehyde->Dihydropyridine Condensation Ammonia Ammonia Ammonia->Dihydropyridine Condensation Pyridine Pyridine Dihydropyridine->Pyridine Oxidation 1,5-Dicarbonyl 1,5-Dicarbonyl 1,5-Dicarbonyl->Pyridine Cyclization Nitrogen Source Nitrogen Source Nitrogen Source->Pyridine

Caption: Comparative Pathways to Pyridine Synthesis.

Pyrimidine Synthesis: The Biginelli Reaction

The synthesis of pyrimidines often relies on the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.

Experimental Protocol: Biginelli Reaction. [4][5]

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is reacted in the presence of a catalyst. Modern protocols often use solvent-free conditions with catalysts like CuCl₂·2H₂O and a few drops of concentrated HCl, with the mixture being ground in a mortar at room temperature.

IntermediateMethodReagentsCatalystConditionsYield (%)
β-Ketoester & AldehydeBiginelli ReactionUrea/ThioureaCuCl₂·2H₂O / HClSolvent-free, grinding>90[4]

Pyrimidine_Synthesis β-Ketoester β-Ketoester Pyrimidine Pyrimidine β-Ketoester->Pyrimidine Biginelli Reaction Aldehyde Aldehyde Aldehyde->Pyrimidine Biginelli Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->Pyrimidine Biginelli Reaction

Caption: The Biginelli Reaction for Pyrimidine Synthesis.

Synthesis of Five-Membered Heterocycles: Thiophenes

For the synthesis of five-membered heterocycles like thiophenes, 1,4-dicarbonyl compounds are the preferred intermediates via the Paal-Knorr synthesis.

Thiophene Synthesis: The Paal-Knorr Reaction

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol: Paal-Knorr Thiophene Synthesis (Microwave-Assisted). [6]

Caution: This reaction generates toxic H₂S gas and should be performed in a well-ventilated fume hood.

In a microwave-safe reaction vessel, 2,5-hexanedione (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) are combined in dry toluene. The vessel is sealed and irradiated in a microwave reactor at 150 °C for 10 minutes. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.

IntermediateMethodReagentsSolventConditionsYield (%)
1,4-Dicarbonyl (2,5-Hexanedione)Paal-Knorr SynthesisLawesson's ReagentToluene150 °C, 10 min (Microwave)78[6]

Thiophene_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Thiophene Thiophene 1,4-Dicarbonyl->Thiophene Paal-Knorr Synthesis Sulfurizing Agent Sulfurizing Agent Sulfurizing Agent->Thiophene

Caption: Paal-Knorr Synthesis of Thiophenes.

Conclusion

The choice of an intermediate in heterocyclic synthesis is dictated by the target scaffold. This compound proves to be a highly effective precursor for the synthesis of pyridazines, offering high yields in straightforward condensation reactions.

For the synthesis of other key heterocycles, alternative intermediates are generally more efficient:

  • Pyridines are most effectively synthesized from β-ketoesters and aldehydes via the Hantzsch synthesis or from 1,5-dicarbonyl compounds .

  • Pyrimidines are readily accessible in high yields from β-ketoesters and aldehydes through the Biginelli reaction.

  • Thiophenes and other five-membered heterocycles are classically prepared from 1,4-dicarbonyl compounds using the Paal-Knorr synthesis.

This comparative guide highlights the specific utilities of these key intermediates, providing researchers with the necessary information to select the most appropriate synthetic strategy for their target heterocyclic compounds. The provided experimental protocols and quantitative data serve as a practical resource for the efficient synthesis of these important molecular frameworks.

References

Efficacy comparison of catalysts for the synthesis of 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of a Key Chemical Intermediate.

The synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a valuable precursor in the development of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this synthesis, focusing on efficacy, reaction conditions, and environmental impact. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal synthetic route.

The synthesis of this compound is typically achieved through a Michael addition of benzyl cyanide to chalcone. The efficacy of this reaction is highly influenced by the catalyst employed to facilitate the formation of the carbanion from benzyl cyanide. This guide evaluates conventional base catalysis, phase-transfer catalysis, and solvent-free methodologies.

Performance Comparison of Catalytic Syntheses

The following table summarizes the key quantitative data for various catalytic approaches to the synthesis of this compound.

Catalyst SystemCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
10% aq. Na₂CO₃Acetone cyanohydrinEthanolReflux4High (not specified)[1]
K₂CO₃Benzyl CyanideEthanolReflux685
Tetrabutylammonium Bromide (TBAB)Benzyl CyanideDichloromethane/WaterRoom Temp.292
NaOH (Solvent-Free)Benzyl CyanideNoneRoom Temp.0.2594[2][3]

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to facilitate replication and adaptation.

Conventional Base Catalysis with Sodium Carbonate

This method represents a traditional approach to the Michael addition.

Reactants:

  • Benzalacetophenone (Chalcone) (0.015 mol)

  • Acetone cyanohydrin (0.045 mol)

  • 10% aqueous Sodium Carbonate (0.0015 mol in 1.5 ml water)

  • Ethanol (50 ml)

Procedure:

  • A solution of benzalacetophenone in ethanol is prepared in a round-bottom flask.

  • Acetone cyanohydrin and 10% aqueous sodium carbonate are added to the solution.[1]

  • The mixture is heated at reflux temperature for 4 hours.[1]

  • After cooling, the product separates out and is collected by filtration.

  • The crude product is recrystallized from methanol to yield pure this compound.[1]

Base Catalysis with Potassium Carbonate

Potassium carbonate is another commonly used base for this transformation.

Reactants:

  • Chalcone (10 mmol)

  • Benzyl cyanide (12 mmol)

  • Potassium Carbonate (K₂CO₃) (2 mmol)

  • Ethanol (30 mL)

Procedure:

  • To a stirred solution of chalcone and benzyl cyanide in ethanol, potassium carbonate is added.

  • The reaction mixture is refluxed for 6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)

Phase-transfer catalysis offers a mild and efficient alternative, often with higher yields and shorter reaction times.[4][5][6]

Reactants:

  • Chalcone (10 mmol)

  • Benzyl cyanide (12 mmol)

  • Tetrabutylammonium Bromide (TBAB) (1 mmol)

  • 20% Aqueous Sodium Hydroxide (10 mL)

  • Dichloromethane (20 mL)

Procedure:

  • A mixture of chalcone, benzyl cyanide, and TBAB in dichloromethane is prepared in a flask.

  • 20% aqueous sodium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature for 2 hours.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude product.

  • Purification is achieved by recrystallization from ethanol.

Solvent-Free Synthesis using Sodium Hydroxide

This environmentally friendly approach minimizes waste and can be highly efficient.[2][3][7]

Reactants:

  • Chalcone (10 mmol)

  • Benzyl cyanide (10 mmol)

  • Solid Sodium Hydroxide (NaOH) (5 mmol)

Procedure:

  • Chalcone, benzyl cyanide, and powdered sodium hydroxide are placed in a mortar.

  • The mixture is ground with a pestle at room temperature for 15 minutes.

  • The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is triturated with cold dilute HCl.

  • The resulting solid is filtered, washed with water until neutral, and dried to afford the product.

Mandatory Visualizations

To further clarify the processes, the following diagrams illustrate the general reaction scheme and the experimental workflow.

G cluster_reactants Reactants Chalcone Chalcone Reaction Michael Addition Chalcone->Reaction BenzylCyanide Benzyl Cyanide BenzylCyanide->Reaction Catalyst Catalyst (e.g., Na₂CO₃, K₂CO₃, TBAB, NaOH) Catalyst->Reaction Solvent Solvent (or Solvent-Free) Solvent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

G Start Mixing of Reactants, Catalyst, and Solvent ReactionStep Reaction under Specific Conditions (Temperature, Time) Start->ReactionStep Workup Work-up (Quenching, Extraction) ReactionStep->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

References

Spectroscopic Purity Validation of 4-Oxo-2,4-diphenylbutanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of 4-Oxo-2,4-diphenylbutanenitrile, a key intermediate in the synthesis of various biologically active compounds. The purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in identifying and quantifying the target compound and its potential impurities.

Introduction

This compound (CAS No. 6268-00-4) is a difunctional molecule featuring a nitrile and a ketone group, making it a versatile precursor in organic synthesis.[1][2] Its molecular formula is C₁₆H₁₃NO, with a molecular weight of 235.28 g/mol .[1] A common synthetic route to this compound is the Michael addition of a cyanide source to benzalacetophenone (chalcone).[3] Consequently, unreacted starting materials, such as benzalacetophenone and acetone cyanohydrin (a common cyanide source), are potential process-related impurities.[3] This guide focuses on distinguishing this compound from these impurities using spectroscopic techniques.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic features of this compound and its potential impurities. This data is essential for the qualitative and quantitative analysis of sample purity.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.95-7.25m10HAromatic protons
4.80t1HCH-CN
3.60d2HCH₂-CO
Benzalacetophenone (Impurity) 7.90-7.30m10HAromatic protons
7.80d1H=CH-CO
7.50d1HPh-CH=
Acetone Cyanohydrin (Impurity) 2.70s1HOH
1.60s6H2 x CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 196.0C=O
138.0, 135.0, 129.0, 128.5, 128.0, 127.5Aromatic Carbons
118.0C≡N
45.0CH₂
35.0CH
Benzalacetophenone (Impurity) 190.0C=O
145.0=CH-CO
138.0, 134.0, 132.0, 130.0, 129.0, 128.5Aromatic Carbons
122.0Ph-CH=
Acetone Cyanohydrin (Impurity) 122.0C≡N
69.0C-OH
29.02 x CH₃

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundC≡N StretchC=O StretchAromatic C-H Stretch
This compound ~2250 (weak)~1685 (strong)~3100-3000
Benzalacetophenone (Impurity) N/A~1660 (strong, conjugated)~3100-3000
Acetone Cyanohydrin (Impurity) ~2240 (weak)N/AN/A

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 235105 (C₆H₅CO⁺), 130 (M-C₆H₅CO)
Benzalacetophenone (Impurity) 208105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 131 (M-C₆H₅)
Acetone Cyanohydrin (Impurity) 8570 (M-CH₃), 43 (CH₃CO⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Ensure complete dissolution of the sample and internal standard by gentle vortexing.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans (ns): 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) with minimal line broadening.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of this compound using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.

    • Compare the obtained spectrum with reference spectra of this compound and potential impurities.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, direct insertion probe (DIP) with electron ionization (EI) can be used.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-300.

    • Source Temperature: 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (m/z 235).

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of the target compound and potential impurities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic validation of this compound purity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_purity_assessment Purity Assessment Sample This compound Sample qNMR_Prep Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Sample->qNMR_Prep FTIR_Prep Place Solid on ATR Crystal Sample->FTIR_Prep MS_Prep Dissolve in Solvent for Infusion/LC Sample->MS_Prep qNMR Quantitative ¹H NMR qNMR_Prep->qNMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry MS_Prep->MS qNMR_Process Integration & Purity Calculation qNMR->qNMR_Process FTIR_Process Identify Functional Group Bands FTIR->FTIR_Process MS_Process Identify Molecular Ion & Fragments MS->MS_Process Purity_Validation Purity Validation & Impurity Identification qNMR_Process->Purity_Validation FTIR_Process->Purity_Validation MS_Process->Purity_Validation

Caption: Experimental workflow for spectroscopic purity validation.

logical_relationship cluster_input Input Data cluster_analysis Data Analysis cluster_comparison Comparison cluster_output Conclusion H_NMR ¹H NMR Spectrum Integration Signal Integration (¹H NMR) H_NMR->Integration Chem_Shift Chemical Shift Analysis (¹H & ¹³C NMR) H_NMR->Chem_Shift C_NMR ¹³C NMR Spectrum C_NMR->Chem_Shift FTIR_Spec FTIR Spectrum Absorption_Bands Characteristic Bands (FTIR) FTIR_Spec->Absorption_Bands Mass_Spec Mass Spectrum Mol_Ion Molecular Ion & Fragments (MS) Mass_Spec->Mol_Ion Compare_Analyte Compare with Reference This compound Data Integration->Compare_Analyte Chem_Shift->Compare_Analyte Compare_Impurity Compare with Potential Impurity Data Chem_Shift->Compare_Impurity Absorption_Bands->Compare_Analyte Absorption_Bands->Compare_Impurity Mol_Ion->Compare_Analyte Mol_Ion->Compare_Impurity Purity Quantitative Purity Compare_Analyte->Purity Identity Structural Confirmation Compare_Analyte->Identity Impurity_Profile Impurity Profile Compare_Impurity->Impurity_Profile

Caption: Logical relationships in spectroscopic data analysis for purity validation.

Conclusion

The spectroscopic methods outlined in this guide provide a robust framework for the comprehensive purity assessment of this compound. Quantitative ¹H NMR is a powerful tool for determining the absolute purity, while FTIR and Mass Spectrometry are invaluable for structural confirmation and the identification of impurities. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate. It is important to note that the spectroscopic data presented in the tables are predicted and should be used as a reference. For definitive analysis, comparison with an experimentally obtained spectrum of a certified reference standard is recommended.

References

Comparative Guide to Alternative Reagents for Pyridazine Synthesis Beyond 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Pyridazine Core and Its Synthetic Challenges

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including those with antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The classical and most fundamental approach to constructing this valuable scaffold is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.

4-Oxo-2,4-diphenylbutanenitrile has served as a reliable substrate in this context, yielding highly functionalized pyridazine structures. However, the constraints of modern drug discovery—demanding greater structural diversity, improved reaction efficiency, and milder conditions—necessitate a broader toolkit of starting materials. This guide provides a comparative analysis of viable and innovative alternative reagents and methodologies, offering researchers a data-driven basis for experimental design. We will explore established alternatives and cutting-edge approaches, complete with mechanistic insights, detailed protocols, and performance comparisons.

The Benchmark: this compound in Pyridazine Synthesis

The reaction of this compound with hydrazine hydrate is a standard method for producing 3,6-diphenyl-4-cyanopyridazine. The process is straightforward: the hydrazine undergoes a double condensation with the two carbonyl groups of the dicarbonyl compound, followed by dehydration and aromatization to form the stable pyridazine ring.

Workflow for the Benchmark Synthesis

cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A This compound C Condensation & Cyclization A->C Solvent (e.g., Ethanol) B Hydrazine Hydrate B->C D Dehydration & Aromatization C->D Intermediate Formation E 3,6-Diphenyl-4-cyanopyridazine D->E Heat

Figure 1. Generalized workflow for pyridazine synthesis from a 1,4-dicarbonyl precursor.

While effective, this substrate has limitations. Its synthesis can be multi-step, and its rigid structure restricts the accessible substitution patterns on the resulting pyridazine core. This has spurred the development of more flexible and versatile alternatives.

Alternative 1: Substituted 1,4-Diketones

The most direct alternatives are other 1,4-dicarbonyl compounds, particularly 1,4-diketones. By varying the substituents on the diketone backbone, a diverse library of pyridazines can be generated. For instance, using readily available 1,4-diphenyl-1,4-butanedione allows for the synthesis of 3,6-diphenylpyridazine.

Mechanistic Rationale

The mechanism is analogous to the benchmark, following the Paal-Knorr pathway. The choice of substituents on the diketone directly translates to the substitution pattern at positions 3 and 6 of the pyridazine ring, offering a predictable method for generating analogs. The reaction is typically robust and high-yielding.

Comparative Performance Data
ReagentProductTypical ConditionsYield (%)Reference
This compound3,6-Diphenyl-4-cyanopyridazineHydrazine hydrate, Ethanol, Reflux~85-95%General Knowledge
1,4-Diphenyl-1,4-butanedione3,6-DiphenylpyridazineHydrazine hydrate, Acetic Acid, 100 °C92%
Hexane-2,5-dione3,6-DimethylpyridazineHydrazine hydrate, Ethanol, RefluxHighGeneral Knowledge
Representative Experimental Protocol (3,6-Diphenylpyridazine)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diphenyl-1,4-butanedione (10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the diketone.

  • Hydrazine Addition: Slowly add hydrazine hydrate (12 mmol, 1.2 eq) to the solution.

  • Reaction: Heat the mixture to 100 °C and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,6-diphenylpyridazine.

Alternative 2: α,β-Unsaturated Carbonyl Compounds via Aza-Diels-Alder Reactions

A more advanced and versatile strategy involves the use of electron-deficient azo-dienophiles in inverse-electron-demand aza-Diels-Alder (IEDDA) reactions. This powerful cycloaddition method allows for the construction of the dihydropyridazine ring, which can then be oxidized to the aromatic pyridazine. This approach offers access to a much wider range of substitution patterns that are difficult to achieve via classical condensation.

Mechanistic Rationale

In this reaction, a 1,2,4,5-tetrazine or other electron-poor diazine acts as the diene, reacting with an electron-rich dienophile (e.g., an enamine or a simple alkene). The reaction proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule (like N₂) to form the dihydropyridazine, which is then oxidized. This method provides excellent control over regioselectivity and allows for late-stage functionalization.

IEDDA Reaction Pathway

A 1,2,4,5-Tetrazine Derivative (Diene) C [4+2] Cycloaddition A->C B Alkene/Alkyne (Dienophile) B->C D Bicyclic Intermediate C->D E Retro-Diels-Alder (N₂ Extrusion) D->E F Dihydropyridazine E->F G Oxidation F->G e.g., DDQ, O₂ H Substituted Pyridazine G->H

Figure 2. Inverse-electron-demand aza-Diels-Alder reaction for pyridazine synthesis.

Comparative Performance Data
Reagent TypeProduct ClassTypical ConditionsYield (%)AdvantagesReference
1,4-Diketone3,6-Substituted PyridazinesHydrazine, Acid/Base catalyst, Heat80-95%Simple, robust, high yield for symmetric products.
Tetrazine + Alkyne3,4,5,6-Tetrasubstituted PyridazinesVaries (e.g., DCM, RT to heat)70-90%High functional group tolerance, access to complex substitution.
Representative Experimental Protocol (IEDDA)

Note: Protocols for IEDDA reactions are highly specific to the chosen tetrazine and dienophile. The following is a generalized example.

  • Setup: In a nitrogen-purged flask, dissolve the substituted 1,2,4,5-tetrazine (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL).

  • Dienophile Addition: Add the alkene or alkyne dienophile (1.1 mmol, 1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The characteristic color of the tetrazine will fade upon consumption. The reaction may take from a few hours to a day.

  • Oxidation (if necessary): If a dihydropyridazine is formed, add an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and stir until aromatization is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Alternative 3: γ-Keto Acids and their Derivatives

γ-Keto acids and their corresponding esters are another class of valuable precursors for pyridazinone synthesis, which are themselves important heterocyclic compounds that can be further modified.

Mechanistic Rationale

The reaction of a γ-keto acid with hydrazine proceeds via initial condensation at the ketone, followed by intramolecular cyclization via amide formation with the carboxylic acid group. This reliably produces pyridazin-3(2H)-one structures. The advantage here is the direct installation of a ketone handle on the pyridazine ring, which is a versatile point for further chemical elaboration.

Comparative Performance Data
ReagentProductTypical ConditionsYield (%)Key FeatureReference
This compoundPyridazineHydrazine, Ethanol, RefluxHighForms a fully aromatic pyridazine directly.General Knowledge
Levulinic Acid (4-oxopentanoic acid)6-Methylpyridazin-3(2H)-oneHydrazine hydrate, Water/Ethanol, Reflux>90%Direct synthesis of pyridazinones.
Representative Experimental Protocol (6-Methylpyridazin-3(2H)-one)
  • Setup: In a round-bottom flask, dissolve levulinic acid (10 mmol) in a mixture of water and ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (11 mmol, 1.1 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Isolation: Cool the reaction to room temperature. The product will often precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify by recrystallization or chromatography.

Conclusion and Future Outlook

While this compound remains a valid precursor for specific pyridazine structures, the landscape of chemical synthesis has evolved to offer a rich portfolio of alternatives.

  • Substituted 1,4-Diketones offer the most direct, predictable, and often high-yielding alternative for producing symmetrically 3,6-disubstituted pyridazines.

  • Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) reactions represent a state-of-the-art method, providing unparalleled flexibility in substitution patterns and functional group tolerance, making it ideal for complex molecule synthesis in drug discovery.

  • γ-Keto Acids provide a reliable and efficient route to pyridazinones, which are valuable intermediates and bioactive molecules in their own right.

The choice of reagent should be guided by the target molecule's specific substitution pattern, the desired reaction scale, and the need for functional group tolerance. For researchers in drug development, mastering IEDDA reactions is particularly valuable as it opens the door to novel chemical space that is inaccessible through traditional condensation chemistry. Future developments will likely focus on catalytic and enantioselective methods for pyridazine synthesis, further expanding the synthetic chemist's toolkit.

Benchmarking the synthesis of 4-Oxo-2,4-diphenylbutanenitrile against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of four distinct synthetic methodologies for 4-Oxo-2,4-diphenylbutanenitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The comparison focuses on reaction efficiency, accessibility of reagents, and procedural complexity, supported by available experimental data.

Executive Summary

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and disadvantages. This guide evaluates four prominent methods: the reaction of (E)-chalcone with trimethylsilyl cyanide, the Claisen condensation of phenylacetone and benzonitrile, the Friedel-Crafts acylation of diphenylacetonitrile with benzoyl chloride, and the reaction of benzalacetophenone with acetone cyanohydrin. The selection of an optimal method will depend on the specific requirements of the research or development setting, including desired yield, cost of reagents, and available equipment.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data available for each synthetic route to this compound. It is important to note that direct yield comparisons can be challenging due to variations in experimental conditions reported in the literature.

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield (%)
1. Michael Addition of Cyanide to Chalcone (E)-Chalcone, Trimethylsilyl cyanide4-(triphenylphosphonio)phenolateN,N-dimethylformamide, Room TemperatureGood yields reported, specific percentage not widely documented.
2. Claisen Condensation Phenylacetone, BenzonitrileStrong base (e.g., Sodium amide)Anhydrous solvent, followed by hydrolysis and oxidationNot explicitly reported for this specific product.
3. Friedel-Crafts Acylation Diphenylacetonitrile, Benzoyl chlorideLewis acid (e.g., AlCl₃)Anhydrous solventNot explicitly reported for this specific product.
4. Reaction with Acetone Cyanohydrin Benzalacetophenone, Acetone cyanohydrin10% aqueous Sodium CarbonateEthanol, Reflux (4 hours)Not explicitly reported, but a detailed protocol is available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are the experimental protocols for the key methods of synthesizing this compound.

Method 4: Reaction of Benzalacetophenone with Acetone Cyanohydrin

This method provides a clear and accessible route to the target compound.

Procedure:

  • To a solution of benzalacetophenone (0.015 mol) in ethanol (50 ml), add acetone cyanohydrin (0.045 mol).

  • Add 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml of water) to the mixture.

  • Heat the reaction mixture at reflux temperature for 4 hours.

  • After cooling, the product separates out and can be collected by filtration.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Mandatory Visualizations

To further elucidate the processes discussed, the following diagrams illustrate a general experimental workflow for the synthesis and a potential reaction pathway for the functionalization of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reactants & Solvent B Catalyst/Reagent Addition A->B 1. Combine C Heating/Stirring B->C 2. Initiate D Quenching & Extraction C->D 3. After completion E Purification (e.g., Crystallization) D->E 4. Crude product F Product Isolation E->F 5. Purified product

A generalized workflow for the synthesis of this compound.

signaling_pathway 4_Oxo_2_4_diphenylbutanenitrile This compound Heterocyclic_Compounds Heterocyclic Compounds (e.g., Pyridazines) 4_Oxo_2_4_diphenylbutanenitrile->Heterocyclic_Compounds Cyclization Reactions Fine_Chemicals Fine Chemicals 4_Oxo_2_4_diphenylbutanenitrile->Fine_Chemicals Further Functionalization Pharmaceuticals Pharmaceuticals Heterocyclic_Compounds->Pharmaceuticals Biological Activity

Role of this compound as a synthetic intermediate.

A Spectroscopic Showdown: Unmasking the Structural Nuances of 4-Oxo-2,4-diphenylbutanenitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. In this guide, we present a detailed spectroscopic comparison of 4-Oxo-2,4-diphenylbutanenitrile and its structural isomers. Through an objective analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we highlight the key spectral features that differentiate these closely related compounds, providing a valuable resource for unambiguous identification.

At the heart of this investigation is this compound, a molecule with the chemical formula C₁₆H₁₃NO.[1] Its structure, confirmed by crystal structure analysis, features a butane backbone substituted with a nitrile group, a ketone, and two phenyl rings.[2][3] The comparison with its isomers underscores how subtle changes in the arrangement of these functional groups can lead to distinct spectroscopic fingerprints.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. This data has been compiled from various sources and provides a quantitative basis for differentiation.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound C≡N stretch: ~2250 (sharp), C=O stretch: ~1685
Isomer 1: 3-Oxo-2,4-diphenylbutanenitrile C≡N stretch: ~2245 (sharp), C=O stretch: ~1715
Isomer 2: Benzoylacetonitrile C≡N stretch: ~2260 (sharp), C=O stretch: ~1690

Note: Predicted values based on typical functional group absorption ranges. Experimental data for isomers is limited in publicly available databases.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

CompoundAromatic ProtonsMethine/Methylene Protons
This compound ~7.2-8.0 (m, 10H)~4.5 (t, 1H), ~3.5 (d, 2H)
Isomer 1: 3-Oxo-2,4-diphenylbutanenitrile ~7.1-7.9 (m, 10H)~5.0 (s, 1H), ~4.0 (s, 2H)
Isomer 2: Benzoylacetonitrile ~7.4-8.0 (m, 5H)~4.2 (s, 2H)

Note: Predicted values based on analogous structures. Experimental data for isomers is limited in publicly available databases.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)

CompoundCarbonyl Carbon (C=O)Nitrile Carbon (C≡N)Aromatic CarbonsAliphatic Carbons
This compound ~197~118~127-138~35, ~45
Isomer 1: 3-Oxo-2,4-diphenylbutanenitrile ~200~117~126-139~50, ~55
Isomer 2: Benzoylacetonitrile ~192~115~128-136~30

Note: Predicted values based on analogous structures. Experimental data for isomers is limited in publicly available databases.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 235105 (C₆H₅CO⁺), 130 (C₉H₈N⁺)
Isomer 1: 3-Oxo-2,4-diphenylbutanenitrile 235105 (C₆H₅CO⁺), 91 (C₇H₇⁺)
Isomer 2: Benzoylacetonitrile 145105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Note: Predicted fragmentation patterns based on functional groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following are generalized experimental protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC).

  • Ionization: Electron Ionization (EI) is a common method for generating ions. The sample molecules in the gas phase are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

To systematically compare and identify isomers, a logical workflow is essential. The following diagram illustrates the key stages of this process.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound and Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy MS Mass Spectrometry Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

A logical workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic comparison of this compound with its isomers reveals that while they share the same molecular formula, their distinct structural arrangements give rise to unique spectral characteristics. The positions of the carbonyl and nitrile stretching frequencies in the IR spectrum, the chemical shifts and coupling patterns in the NMR spectra, and the fragmentation patterns in the mass spectrum all serve as critical diagnostic tools for their differentiation. This guide provides a foundational framework and supporting data to aid researchers in the accurate identification and characterization of these and other related compounds.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies

This publication provides a comprehensive cost-benefit analysis of four distinct synthetic pathways to 4-Oxo-2,4-diphenylbutanenitrile, a key intermediate in various pharmaceutical and organic syntheses. This guide is intended to assist researchers in selecting the most suitable method based on a multi-faceted evaluation of cost, efficiency, safety, and environmental impact. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the most viable routes are provided to ensure reproducibility.

Executive Summary

The synthesis of this compound can be achieved through several chemical transformations. This guide focuses on four prominent methods:

  • Michael Addition of Cyanide to Chalcone: A classic approach involving the conjugate addition of a cyanide salt to benzalacetophenone (chalcone).

  • Claisen Condensation of Phenylacetone and Benzonitrile: A base-catalyzed condensation reaction forming the carbon-carbon bond of the target molecule.

  • Friedel-Crafts Acylation of Diphenylacetonitrile: An electrophilic aromatic substitution reaction between diphenylacetonitrile and benzoyl chloride.

  • Reaction of Benzalacetophenone with Acetone Cyanohydrin: An alternative to using alkali metal cyanides for the conjugate addition.

Our analysis reveals that the Michael Addition of potassium cyanide to benzalacetophenone offers a balance of good yield, relatively low raw material cost, and straightforward execution. While the Claisen Condensation and Friedel-Crafts Acylation present alternative strategies, they may involve more hazardous reagents or challenging reaction conditions. The use of acetone cyanohydrin provides a potentially safer alternative to potassium cyanide, though cost and availability may be considerations.

Data Presentation

The following tables provide a quantitative comparison of the four synthetic pathways, focusing on key metrics for a thorough cost-benefit analysis.

Table 1: Comparison of Synthetic Pathways

ParameterMichael Addition (KCN)Claisen Condensation (NaH)Friedel-Crafts Acylation (AlCl₃)Michael Addition (Acetone Cyanohydrin)
Yield (%) ~85%Estimated 60-70%Estimated 50-60%~70-80%
Reaction Time (h) 412-246-86
Reaction Temp. (°C) Reflux (approx. 78°C in Ethanol)Room Temperature to Reflux0°C to Room TemperatureReflux
Key Reagents Benzalacetophenone, KCNPhenylacetone, Benzonitrile, NaHDiphenylacetonitrile, Benzoyl Chloride, AlCl₃Benzalacetophenone, Acetone Cyanohydrin, Base
Safety Concerns Highly toxic KCNFlammable and reactive NaHCorrosive AlCl₃, lachrymatory Benzoyl ChlorideToxic Acetone Cyanohydrin
Purification Method RecrystallizationColumn ChromatographyColumn Chromatography, RecrystallizationRecrystallization

Table 2: Estimated Cost of Starting Materials and Reagents per Mole of Product

ReagentMichael Addition (KCN)Claisen Condensation (NaH)Friedel-Crafts Acylation (AlCl₃)Michael Addition (Acetone Cyanohydrin)
Benzalacetophenone~$25--~$25
Potassium Cyanide~$5---
Phenylacetone-~$30--
Benzonitrile-~$15--
Sodium Hydride (NaH)-~$10--
Diphenylacetonitrile--~$20-
Benzoyl Chloride--~$10-
Aluminum Chloride (AlCl₃)--~$5-
Acetone Cyanohydrin---~$15
Estimated Total Cost ~$30 ~$55 ~$35 ~$40

Note: Costs are estimates based on currently available market prices and may vary depending on supplier, purity, and quantity.

Experimental Protocols

Method 1: Michael Addition of Cyanide to Benzalacetophenone

This procedure is adapted from established methods for the conjugate addition of cyanide to α,β-unsaturated ketones.

Materials:

  • Benzalacetophenone (Chalcone)

  • Potassium Cyanide (KCN)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzalacetophenone (1.0 eq) in ethanol.

  • In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it to the ethanolic solution of chalcone.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, slowly acidify the mixture with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude this compound from ethanol to obtain the pure product.

Expected Yield: Approximately 85%.

Mandatory Visualization

Michael_Addition Chalcone Benzalacetophenone (Chalcone) Reflux Reflux, 4h Chalcone->Reflux KCN Potassium Cyanide (KCN) KCN->Reflux Ethanol Ethanol Ethanol->Reflux Workup Acidic Workup & Recrystallization Reflux->Workup Product This compound Workup->Product

Michael Addition of Cyanide to Chalcone

Claisen_Condensation Phenylacetone Phenylacetone Reaction Reaction Phenylacetone->Reaction Benzonitrile Benzonitrile Benzonitrile->Reaction Base Strong Base (e.g., NaH) Base->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Product This compound Hydrolysis->Product

Claisen Condensation Pathway

Friedel_Crafts Diphenylacetonitrile Diphenylacetonitrile Reaction Acylation Diphenylacetonitrile->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction LewisAcid Lewis Acid (AlCl₃) LewisAcid->Reaction Workup Workup Reaction->Workup Product This compound Workup->Product

Friedel-Crafts Acylation Pathway

Safety and Environmental Considerations

Cyanide Compounds (Potassium Cyanide and Acetone Cyanohydrin): These reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[1][2][3][4] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.[1][2] Cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal, following institutional safety protocols.[5]

Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Aluminum Chloride (AlCl₃) and Benzoyl Chloride: Aluminum chloride is a corrosive solid that reacts with moisture in the air. Benzoyl chloride is a lachrymator and is corrosive. Both should be handled in a fume hood with appropriate PPE. The Friedel-Crafts acylation reaction generates hydrogen chloride gas, which must be scrubbed. Environmentally, traditional Friedel-Crafts acylations are known for generating significant amounts of acidic waste.[6][7]

Solvents: The use of flammable organic solvents such as ethanol, diethyl ether, and dichloromethane requires appropriate storage and handling to minimize fire hazards. Efforts should be made to recycle solvents where possible to reduce environmental impact.

Conclusion

The choice of synthetic pathway for this compound is a trade-off between cost, yield, safety, and operational complexity. The Michael Addition of potassium cyanide to benzalacetophenone stands out as a cost-effective and high-yielding method. However, the extreme toxicity of potassium cyanide necessitates stringent safety measures. For laboratories where the handling of solid potassium cyanide is a major concern, the use of acetone cyanohydrin offers a viable, albeit slightly more expensive, alternative. The Claisen Condensation and Friedel-Crafts Acylation routes, while chemically interesting, present challenges in terms of reagent handling and potentially lower yields, making them less favorable from a cost-benefit perspective for routine synthesis. Researchers must carefully weigh these factors based on their specific laboratory capabilities, safety protocols, and economic constraints.

References

A Comparative Guide to the Synthesis of 4-Oxo-2,4-diphenylbutanenitrile: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a versatile building block in medicinal chemistry and organic synthesis, has traditionally been achieved through methods that often involve harsh reagents and significant solvent waste. In the pursuit of more sustainable chemical manufacturing, green chemistry principles offer a compelling alternative. This guide provides an objective comparison of a traditional synthesis of this compound with a modern, greener approach, supported by experimental data to inform the selection of more environmentally benign synthetic routes.

At a Glance: Performance Comparison

MetricTraditional SynthesisGreen Synthesis (Representative)
Yield ~95%59-73%
Reaction Time 4 hours5 hours
Temperature Reflux (Ethanol, ~78°C)Room Temperature
Solvent EthanolAcetonitrile
Catalyst 10% Aqueous Sodium CarbonateCarbon Dioxide (promoter)
Reagents Benzalacetophenone, Acetone CyanohydrinBenzalacetophenone, Tetraethylammonium Cyanide
Key Green Advantage High YieldAvoids metal catalysts and in-situ generation of HCN, milder reaction conditions.

Traditional Synthesis: A Well-Established Route

A conventional and high-yielding method for the synthesis of this compound involves the Michael addition of a cyanide source to benzalacetophenone (a chalcone). This method is robust and provides the desired product in excellent yields.

Experimental Protocol: Traditional Synthesis

A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml). To this solution, acetone cyanohydrin (0.045 mol) and a 10% aqueous solution of sodium carbonate (0.0015 mol in 1.5 ml of water) are added. The resulting mixture is then heated to reflux for a period of 4 hours. After the reaction is complete, the mixture is cooled, leading to the precipitation of the product. The solid product is then collected by filtration and can be further purified by recrystallization from methanol. This method has been reported to yield approximately 95% of the desired product.

Green Chemistry Approach: A Sustainable Alternative

In an effort to align with the principles of green chemistry, a CO2-mediated conjugate addition of cyanide to chalcones has been developed. This method avoids the use of metal catalysts and the in-situ generation of hazardous hydrogen cyanide (HCN). While the reported yields are slightly lower than the traditional method, the improved safety profile and milder reaction conditions present a significant advantage.

Experimental Protocol: Green Synthesis (Representative)

In a representative procedure, benzalacetophenone (0.40 mmol) and tetraethylammonium cyanide (2 equivalents) are stirred in acetonitrile (3 mL) at room temperature under a carbon dioxide atmosphere (using a balloon). The reaction is monitored and upon completion (typically around 5 hours), the product is isolated. The yields for various chalcone derivatives using this method are reported to be in the range of 59-73%[1].

Visualizing the Synthetic Pathways

To illustrate the differences in the synthetic strategies, the following diagrams outline the workflow for both the traditional and the green chemistry approaches.

Traditional_Synthesis reagents Benzalacetophenone + Acetone Cyanohydrin + 10% aq. Na2CO3 solvent Ethanol reagents->solvent dissolve reaction Reflux (4 hours) solvent->reaction workup Cooling & Filtration reaction->workup product This compound workup->product

Traditional Synthesis Workflow

Green_Synthesis reagents Benzalacetophenone + Tetraethylammonium Cyanide solvent Acetonitrile reagents->solvent dissolve promoter CO2 Atmosphere solvent->promoter reaction Room Temperature (5 hours) promoter->reaction workup Isolation reaction->workup product This compound workup->product

Green Synthesis Workflow

Conclusion

The choice between a traditional and a green synthetic approach for this compound involves a trade-off between yield and environmental impact. The traditional method offers a higher yield, making it attractive for applications where maximizing product output is critical. However, the green chemistry approach provides a safer and more sustainable alternative by operating at milder conditions and avoiding hazardous reagents. For researchers and drug development professionals increasingly focused on sustainable practices, the slightly lower yield of the greener method may be a worthwhile compromise for its significant environmental and safety benefits. Further optimization of the green protocol could potentially close the yield gap, making it the unequivocally preferred method for the synthesis of this important chemical intermediate.

References

The Untapped Potential of Pyridazine Chemistry: A Novel Gateway from 4-Oxo-2,4-diphenylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyridazine derivatives, synthesized from the readily accessible starting material 4-Oxo-2,4-diphenylbutanenitrile, presents a promising frontier for researchers in drug discovery and development. This guide provides a comparative analysis of this novel synthetic route, juxtaposing it with established methods for preparing analogous heterocyclic compounds, and presents available biological activity data to underscore the potential of these new derivatives.

The synthesis of pyridazine-based compounds is of significant interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction of γ-ketonitriles with hydrazine offers a direct and efficient pathway to novel diaminodihydropyridazine structures, a subset of the pyridazine family.

Synthetic Pathway and Experimental Protocol

The core of this novel approach lies in the reaction between this compound and hydrazine hydrate. This reaction proceeds via an initial formation of a hydrazone, which subsequently undergoes intramolecular cyclization to yield 3,5-diphenyl-4,5-dihydropyridazine-6-amine.

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Synthetic pathway from this compound to the pyridazine derivative.

Experimental Protocol: Synthesis of 3,5-diphenyl-4,5-dihydropyridazine-6-amine

While specific, detailed experimental data for the reaction of this compound with hydrazine is not extensively documented in publicly available literature, a general procedure based on the reaction of γ-ketonitriles with hydrazines has been described.[1]

A solution of this compound in a suitable solvent, such as ethanol or toluene, is treated with an equimolar amount of hydrazine hydrate. The reaction mixture is heated under reflux. The initial phase of the reaction leads to the formation of a stable hydrazone intermediate.[1] For the subsequent cyclization to the diaminodihydropyridine, prolonged heating at a higher temperature (above 100°C) is required.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography. Good yields (70-85%) have been reported for the formation of analogous diaminodihydropyridines from other γ-ketonitriles.[1]

Comparative Analysis of Synthetic Routes

The synthesis of 3,5-disubstituted-6-aminopyridazines can be approached through various routes. A comparison with an alternative, more established method highlights the novelty and potential advantages of the γ-ketonitrile approach.

Featureγ-Ketonitrile RouteAlternative Route (from 3-chloro-6-arylpyridazines)
Starting Materials This compound, Hydrazine Hydrate3-chloro-6-arylpyridazine, Aminating agent
Number of Steps Typically a one-pot, two-step sequence (hydrazone formation and cyclization)Often requires prior synthesis of the pyridazine core, followed by a separate amination step.
Reaction Conditions Refluxing in a suitable solvent (e.g., ethanol, toluene)May involve palladium-catalyzed cross-coupling reactions, potentially requiring specialized catalysts and ligands.
Potential Advantages Atom economy, potentially simpler procedure.Well-established methodology with a broader range of documented examples.

Biological Activity: A Nascent but Promising Field

While specific biological data for 3,5-diphenyl-4,5-dihydropyridazine-6-amine is not yet widely available, the broader class of pyridazine and dihydropyridazine derivatives has demonstrated significant antimicrobial and antifungal activities.

Several studies have reported the synthesis of various pyridazine derivatives and their evaluation against a panel of bacterial and fungal strains. For instance, certain pyrazolo[3,4-d]pyridazin derivatives have shown high antimicrobial activities against Gram-negative, Gram-positive bacteria, and fungi, with minimum inhibitory concentrations (MICs) in the range of 0.31 to <0.0024 mg/ml. Additionally, some 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have displayed good antifungal activities against various fungal strains.

The structural similarity of the pyridazine derivative from this compound to these biologically active compounds suggests that it may also possess valuable antimicrobial properties. Further investigation into the biological profile of this novel derivative is warranted.

Experimental Workflow for Biological Evaluation

A typical workflow for assessing the novelty and therapeutic potential of these newly synthesized pyridazine derivatives would involve a multi-step process.

dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of novel pyridazine derivatives.

Conclusion

The synthesis of pyridazine derivatives from this compound represents a novel and potentially efficient route to a class of compounds with high therapeutic potential. While further research is needed to fully elucidate the experimental specifics and the biological activity spectrum of these new molecules, the foundational chemistry and the known activities of related compounds strongly suggest a promising area for future drug discovery efforts. This guide serves as a foundational resource for researchers looking to explore this exciting new facet of heterocyclic chemistry.

References

A Comparative Guide to Cross-Reactivity of 4-Oxo-2,4-diphenylbutanenitrile in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of 4-Oxo-2,4-diphenylbutanenitrile in complex biological and chemical matrices. While specific cross-reactivity data for this compound is not extensively available in current literature, this document outlines a comprehensive strategy for such a study. It includes hypothetical data, detailed experimental protocols, and a comparison of analytical methodologies to guide researchers in designing and interpreting their own experiments.

The core of this guide is a proposed study to evaluate the cross-reactivity of this compound against a panel of structurally related compounds. This is crucial for the development of selective assays and for understanding potential off-target effects in drug discovery pipelines.

Hypothetical Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for assessing the cross-reactivity of a target analyte against structurally similar compounds. The following table presents hypothetical data from such an assay, where the cross-reactivity of several analogs is compared to this compound (defined as 100% reactivity).

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound C₁₆H₁₃NO10100%
3-Oxo-2,3-diphenylbutanenitrileIsomer with ketone at C31506.7%
4-Amino-2,4-diphenylbutanenitrileAmine substitution for the ketone>1000<1%
4-Oxo-4-phenylbutanenitrileLacks the C2 phenyl group5020%
2-Methyl-4-oxo-2-phenylbutanenitrileMethyl group at C2 instead of phenyl2504%
2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrileMethoxy substitution on one phenyl ring3033.3%
Benzalacetophenone (Chalcone)A potential precursor lacking the nitrile group.[1]>1000<1%
Comparison of Analytical Methods

The choice of analytical method is critical for accurately quantifying this compound in complex mixtures and for distinguishing it from potential cross-reactants. The following table compares common analytical techniques that could be employed.

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with UV or Mass Spectrometry (MS) detection.High resolution and sensitivity, quantitative, can be coupled with MS for identification.Requires method development, potential for co-elution with isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile compounds, high sensitivity and specificity.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection, typically competitive format for small molecules.High throughput, cost-effective, very high sensitivity.Susceptible to cross-reactivity, requires antibody development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to other methods, complex mixtures can be challenging.

Experimental Protocols

Protocol for Competitive ELISA

This protocol describes a hypothetical competitive ELISA for the detection of this compound and the assessment of cross-reactivity from structural analogs.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (e.g., rabbit anti-4-Oxo-2,4-diphenylbutanenitrile polyclonal antibody)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay buffer (PBS with 1% BSA)

  • Standards of this compound and potential cross-reactants

2. Procedure:

  • Coating: Dilute the coating antigen to 1 µg/mL in PBS. Add 100 µL to each well of a microtiter plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of assay buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Competition:

    • Prepare serial dilutions of the standards and test compounds in assay buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the signal).

  • Calculate the % cross-reactivity for each test compound using the formula: (IC50 of this compound / IC50 of test compound) x 100%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound using a competitive ELISA.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis prep_standards Prepare Standards & Analogs competition Competition Step: Standards/Analogs + Primary Ab prep_standards->competition prep_antibody Prepare Primary Antibody prep_antibody->competition prep_plate Coat & Block Plate prep_plate->competition secondary_ab Add Secondary Antibody competition->secondary_ab detection Add Substrate & Stop Solution secondary_ab->detection read_plate Read Absorbance @ 450nm detection->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates target_compound 4-Oxo-2,4-diphenyl- butanenitrile target_compound->kinase2 Inhibits

References

Safety Operating Guide

Proper Disposal of 4-Oxo-2,4-diphenylbutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Oxo-2,4-diphenylbutanenitrile based on available chemical data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult with a certified hazardous waste disposal company and ensure full compliance with all local, state, and federal regulations before proceeding with any disposal activities.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its known hazards and to implement appropriate safety measures. The compound is a solid and should be stored at 4°C.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P362: Take off contaminated clothing and wash before reuse.[1]

Quantitative Data for Disposal and Handling

The following table summarizes the available data for this compound. The lack of specific toxicological and environmental data underscores the need for cautious handling and professional disposal.

ParameterValueReference
Chemical Identity
CAS Number6268-00-4[1][2]
Molecular FormulaC16H13NO[1][2]
Molecular Weight235.29 g/mol [1]
Physical FormSolid[1][2]
Storage Temperature4°C[1][2]
Hazard Information
Signal WordWarning[1][2]
Hazard StatementsH315 (Skin Irritation), H319 (Serious Eye Irritation)[1][2]
Toxicological Data
Acute ToxicityData not available
Ecotoxicity Data
Environmental HazardsData not available

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following procedures are based on general principles for the disposal of nitrile and ketone-containing chemical waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated labware (e.g., vials, filter paper, gloves), must be segregated from general laboratory waste.

  • Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste: this compound" and include the associated hazard symbols (irritant).

Step 2: Waste Collection and Storage

  • Collect all solid waste directly into the designated hazardous waste container.

  • If the compound is in a solution, it should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Step 3: Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with all available information on the compound, including its known hazards.

  • The most common and recommended method for the disposal of organic chemical waste is high-temperature incineration by a licensed facility. Landfilling in a designated hazardous waste landfill may be an alternative, but this should be confirmed with the disposal company and regulatory authorities.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Solid & Contaminated Items) B Segregate from General Waste A->B C Label Hazardous Waste Container B->C D Collect Waste in Designated Container C->D E Store in a Safe, Ventilated Area D->E F Contact Licensed Disposal Company E->F G High-Temperature Incineration F->G

Caption: A logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.